1-Cyclohexenecarbonyl chloride
Description
Properties
IUPAC Name |
cyclohexene-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXARPLABDJXAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189821 | |
| Record name | 1-Cyclohexenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36278-22-5 | |
| Record name | 1-Cyclohexenecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036278225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclohexenecarbonyl Chloride: A Comprehensive Technical Guide to its Chemical Properties, Reactivity, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexenecarbonyl chloride (C₇H₉ClO) is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1] Possessing both a reactive acyl chloride and a versatile cyclohexene ring, it serves as a powerful intermediate for the synthesis of complex molecular architectures. This guide provides a detailed exploration of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its key reactions, offer practical protocols for its use and characterization, and provide essential safety and handling information for laboratory and industrial settings.
Introduction: The Molecular Profile of a Versatile Synthetic Building Block
This compound is an organic compound featuring a cyclohexene ring covalently bonded to a carbonyl chloride functional group.[1] This unique combination of a reactive acylating agent and an unsaturated carbocycle makes it a valuable precursor in a multitude of organic transformations.[1] The high electrophilicity of the carbonyl carbon, coupled with the potential for electrophilic addition reactions at the double bond, allows for a diverse range of chemical modifications.[1] Consequently, it is frequently employed as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use and quality control. Purity levels for synthetic applications are typically required to be above 95%.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36278-22-5 | [2] |
| Molecular Formula | C₇H₉ClO | [3] |
| Molecular Weight | 144.60 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.136 g/mL at 25 °C (lit.) | N/A |
| Boiling Point | 78-80 °C at 15 mmHg (lit.) | N/A |
| Refractive Index | n20/D 1.503 (lit.) | N/A |
| Solubility | Soluble in organic solvents, reacts violently with water.[1][5] | [1][5] |
Spectroscopic Characterization:
The identity and purity of this compound are routinely confirmed using a suite of analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band corresponding to the C=O stretching vibration of the acyl chloride group is a key diagnostic feature, typically appearing around 1780-1815 cm⁻¹.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern of the molecule.
-
Gas Chromatography (GC) : A standard method for quantifying organic impurities and assessing purity, often with a flame ionization detector (FID).[1]
Synthesis and Manufacturing
The primary and most established laboratory and industrial synthesis of this compound involves the chlorination of its corresponding carboxylic acid.
Diagram 1: General synthesis workflow.
The most common method utilizes thionyl chloride (SOCl₂) or oxalyl chloride as the chlorinating agent.[1] The reaction with thionyl chloride proceeds through a well-established mechanism involving the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final acyl chloride product with gaseous byproducts (SO₂ and HCl).[1] For industrial-scale production, process optimization and the use of continuous flow reactors can be employed to ensure consistent quality and high throughput.[1]
Chemical Reactivity and Core Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is the foundation of its utility as an acylating agent.
Diagram 2: Major reaction pathways.
Nucleophilic Acyl Substitution
This is the predominant reaction pathway, proceeding via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a good leaving group.
Key Reactions:
-
Hydrolysis: Reacts vigorously with water to form 1-cyclohexenecarboxylic acid and corrosive hydrochloric acid gas.[1][6] This reaction underscores the need for anhydrous handling conditions.
-
Reaction with Amines: This is one of the most important applications. Reaction with ammonia, primary, or secondary amines yields the corresponding N-substituted 1-cyclohexenecarboxamides.[1][7][8] These amides are crucial intermediates in organic synthesis.[1] The reaction is typically rapid and exothermic. Any HCl byproduct is neutralized by using excess amine or another non-nucleophilic base.[8][9]
Diagram 3: Nucleophilic addition-elimination mechanism.
-
Reaction with Alcohols: In the presence of a base (like pyridine), it reacts with alcohols to form esters, which are valuable in fragrance and polymer applications.
Friedel-Crafts Acylation
This compound can acylate aromatic rings in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][10] This electrophilic aromatic substitution reaction forms an aryl cyclohexenyl ketone. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[10][11] A key advantage of this reaction is that the product ketone is deactivated towards further substitution, preventing polyacylation.[12]
Reactions of the Alkene
The double bond within the cyclohexene ring can undergo various electrophilic addition reactions, adding another layer of synthetic utility.[1] This allows for the introduction of further functionality post-acylation, making it a precursor to a wide array of bifunctional cyclohexyl derivatives.
Applications in Drug Development and Beyond
The dual reactivity of this compound makes it a valuable intermediate in several high-value chemical industries.
-
Pharmaceutical Synthesis: It is a key building block for introducing the cyclohexenyl or, after reduction, the cyclohexyl moiety into active pharmaceutical ingredients (APIs).[1] The related saturated compound, cyclohexanecarbonyl chloride, is used to prepare 1,2,3-triazoles as inhibitors of HIV-1 protease and to synthesize potent benzothiazole-based antitumor agents.[5] This strongly suggests analogous applications for the unsaturated derivative in creating novel therapeutic agents. The presence of chlorine in pharmaceuticals is well-established for enhancing the biological activity of molecules.[13]
-
Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides, where the final molecular structure is tailored for specific biological activity and environmental persistence.[1][5]
-
Polymer and Materials Science: The presence of the polymerizable double bond makes it a candidate for use as a monomer in addition polymerization reactions, leading to polymers with reactive pendant acyl chloride groups that can be further modified.[1]
Safety, Handling, and Storage
DANGER: this compound is a corrosive and hazardous chemical that requires strict safety protocols.
Table 2: Hazard Summary and Handling Precautions
| Aspect | Description |
| Primary Hazards | Causes severe skin burns and eye damage.[14] Corrosive and irritating to the respiratory system.[1] Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][5] Combustible liquid.[15] |
| Handling | Must be handled in a well-ventilated chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2][16] Avoid formation of mists or aerosols.[2] Use non-sparking tools and prevent electrostatic discharge.[2] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile or neoprene), chemical safety goggles, and a face shield.[14][17] Use a lab coat and ensure an emergency safety shower and eyewash station are accessible. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16] Keep away from heat, sparks, and open flames.[16] Store away from incompatible materials such as water, strong bases, and alcohols.[5][14] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[15] |
| First Aid | Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[14] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] Inhalation: Remove person to fresh air and keep comfortable for breathing.[14] In all cases of exposure, seek immediate medical attention. [14] |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its defined physicochemical properties, predictable reactivity, and multiple pathways for functionalization make it an indispensable tool for chemists in academia and industry. The ability to readily undergo nucleophilic acyl substitution to form stable amides and esters, coupled with the potential for Friedel-Crafts acylation and alkene modification, provides a robust platform for the construction of complex molecules. While its reactivity demands careful handling and storage, a thorough understanding of its chemical nature, as outlined in this guide, enables its safe and effective application in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
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Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Available at: [Link]
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1-Cyclohexenecarbonyl chloride synthesis from cyclohexene
An In-depth Technical Guide to the Synthesis of 1-Cyclohexenecarbonyl Chloride from Cyclohexene
Abstract
This compound is a valuable bifunctional reagent in organic synthesis, prized for its ability to participate in reactions via both its acyl chloride and alkene moieties.[1] Its role as a precursor for pharmaceuticals, agrochemicals, and polymers necessitates a robust and well-understood synthetic pathway. This guide provides a comprehensive overview of a reliable two-stage synthesis commencing from cyclohexene. The core strategy involves an initial carboxylation of cyclohexene to yield the intermediate, 1-cyclohexenecarboxylic acid, followed by a chlorination step to afford the final product. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and compare common reagents and conditions to provide a field-proven framework for its successful synthesis.
Introduction
This compound (C₇H₉ClO) is a reactive intermediate that merges the electrophilicity of an acyl chloride with the nucleophilicity of a carbon-carbon double bond within a six-membered ring.[1] This unique structural combination allows for a diverse range of subsequent chemical transformations, including acylation reactions to form esters and amides, and electrophilic additions across the double bond.[1] A direct, single-step conversion from cyclohexene is not well-established; therefore, a strategic multi-step approach is required. This whitepaper outlines the most logical and efficient pathway: the conversion of cyclohexene to 1-cyclohexenecarboxylic acid, followed by the transformation of the carboxylic acid to the target acyl chloride.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. Each stage involves distinct mechanistic pathways and requires careful selection of reagents and reaction conditions to ensure high yield and purity.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of 1-Cyclohexenecarboxylic Acid via the Koch-Haaf Reaction
The introduction of a carboxyl group onto the cyclohexene scaffold is most effectively achieved using the Koch-Haaf reaction. This powerful carbonylation method synthesizes tertiary carboxylic acids from alkenes using carbon monoxide and a strong acid catalyst.[2] The reaction proceeds through a carbocation intermediate, making it highly suitable for alkenes like cyclohexene.[3][4]
Mechanistic Rationale
The causality of the Koch-Haaf reaction is rooted in carbocation chemistry. A strong acid, typically sulfuric acid, protonates the cyclohexene double bond to generate a secondary cyclohexyl carbocation. This electrophilic intermediate is then attacked by the nucleophilic carbon atom of carbon monoxide, forming a highly reactive acylium ion. The reaction is terminated by the addition of water, which hydrolyzes the acylium ion to the final carboxylic acid product.
Caption: Simplified mechanism for acyl chloride formation using SOCl₂.
Oxalyl Chloride/DMF Mechanism: With a catalytic amount of N,N-dimethylformamide (DMF), the reaction proceeds through a Vilsmeier reagent, which is the active chlorinating agent. DMF first reacts with oxalyl chloride to form this highly electrophilic intermediate. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of the acyl chloride and regenerating the DMF catalyst, with the release of CO and CO₂. [5]
Experimental Protocol 2A: Chlorination with Thionyl Chloride
This protocol is adapted from a standard procedure for converting cyclohexanecarboxylic acid. [6] Materials:
-
1-Cyclohexenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Benzene or Toluene (anhydrous)
-
A reflux condenser with a gas trap (to neutralize HCl and SO₂)
Procedure:
-
Reaction Setup: To a round-bottomed flask containing 1-cyclohexenecarboxylic acid (0.1 mol), add 50 mL of anhydrous benzene.
-
Reagent Addition: Slowly add thionyl chloride (0.15 mol, 1.5 equivalents) to the flask at room temperature with stirring.
-
Reaction: Attach the reflux condenser and gas trap. Heat the mixture to reflux (approx. 80°C) for 1-2 hours. [1]The reaction is complete when gas evolution ceases.
-
Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed by distillation at atmospheric pressure, followed by vacuum distillation of the residue to obtain pure this compound. Typical yields range from 85-95%. [1]
Experimental Protocol 2B: Chlorination with Oxalyl Chloride
This method offers milder conditions and is preferable for sensitive substrates.
Materials:
-
1-Cyclohexenecarboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Reaction Setup: Dissolve 1-cyclohexenecarboxylic acid (0.1 mol) in 100 mL of anhydrous DCM in a flask under a nitrogen atmosphere.
-
Catalyst Addition: Add 1-2 drops of DMF to the solution.
-
Reagent Addition: Slowly add oxalyl chloride (0.12 mol, 1.2 equivalents) dropwise via a syringe or dropping funnel at 0°C (ice bath). Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until gas evolution stops.
-
Purification: The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification by vacuum distillation provides this compound in high purity. Typical yields are often in the 90-98% range. [1]
Product Characterization
Confirmation of the final product, this compound, should be performed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Vinyl proton chemical shift: 6.2-6.8 ppm. [1] |
| ¹³C NMR | Carbonyl carbon signal: 168-172 ppm. [1] |
| FTIR | Strong carbonyl (C=O) stretch: 1760-1780 cm⁻¹. [1] |
| GC-MS | Molecular ion peak (m/z): 146 (for ³⁵Cl isotope). [1] |
Safety and Handling
-
Cyclohexene: Flammable liquid. Handle in a well-ventilated area away from ignition sources.
-
Strong Acids (H₂SO₄): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Carbon Monoxide: Extremely toxic gas. The Koch-Haaf reaction should only be performed in a certified fume hood.
-
Thionyl Chloride & Oxalyl Chloride: Both are corrosive and react violently with water, releasing toxic HCl gas. [1]Handle with extreme care in a fume hood, wearing appropriate PPE. Ensure all glassware is scrupulously dry.
Conclusion
The synthesis of this compound from cyclohexene is most reliably executed via a two-stage process. The Koch-Haaf reaction provides an effective means for the initial carboxylation of the alkene, yielding 1-cyclohexenecarboxylic acid. Subsequent treatment with either thionyl chloride or oxalyl chloride efficiently converts this intermediate to the desired acyl chloride. While thionyl chloride is a cost-effective option, oxalyl chloride with catalytic DMF provides a milder and often higher-yielding alternative. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this synthesis.
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1-Cyclohexenecarbonyl chloride reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of 1-Cyclohexenecarbonyl Chloride with Nucleophiles
Abstract
This compound is a versatile bifunctional reagent, possessing two key electrophilic sites: a highly reactive acyl chloride and an electron-deficient carbon-carbon double bond. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. This guide provides a comprehensive analysis of its reactions with various nucleophiles, elucidating the underlying principles that govern regioselectivity between direct acyl substitution (1,2-addition) and conjugate addition (1,4-addition). We will explore the mechanistic pathways, provide field-tested experimental protocols, and offer insights into controlling reaction outcomes for researchers, chemists, and drug development professionals.
Foundational Principles: The Electronic Landscape of an α,β-Unsaturated Acyl Chloride
This compound, with its molecular formula C₇H₉ClO, integrates the high electrophilicity of an acyl chloride with the extended conjugation of an α,β-unsaturated system[1]. This structure gives rise to two primary sites susceptible to nucleophilic attack:
-
The Carbonyl Carbon (C1): This carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. It is the primary site for nucleophilic acyl substitution.[2][3]
-
The β-Carbon (C3): Through resonance, the electron-withdrawing nature of the carbonyl group is relayed to the β-carbon of the double bond, rendering it electrophilic and susceptible to conjugate addition.[4]
The competition between these two sites is a central theme in the chemistry of this reagent. The outcome is largely dictated by the nature of the nucleophile, governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, preferentially reacting with "hard" nucleophiles (e.g., amines, alcohols, Grignard reagents). Conversely, the β-carbon is a "soft" electrophilic center, favoring reactions with "soft" nucleophiles (e.g., organocuprates, thiols).[5]
Caption: Dueling electrophilic sites in this compound.
Nucleophilic Acyl Substitution at the Carbonyl Carbon (1,2-Addition Pathway)
The most common reaction pathway for this compound involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.[1][6][7] This addition-elimination mechanism is characteristic of acyl chlorides, which are among the most reactive carboxylic acid derivatives.[2][8]
Caption: General mechanism for nucleophilic acyl substitution.
Amide Synthesis via Aminolysis
The reaction with primary or secondary amines is a robust and efficient method for forming amides.[8][] The reaction is typically rapid and exothermic.[10] A key experimental consideration is the neutralization of the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11] This is achieved by using either two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base like pyridine or triethylamine.[10][12] This process is often referred to as the Schotten-Baumann reaction.[13]
Representative Experimental Protocol: Synthesis of N-Benzyl-1-cyclohexene-1-carboxamide
-
Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 20 mL).
-
Addition: The solution is cooled to 0 °C in an ice bath. This compound (1.0 eq) dissolved in anhydrous DCM (10 mL) is added dropwise over 15 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[14] Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The mixture is washed sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Ester Synthesis via Alcoholysis
Alcohols react with this compound to form the corresponding esters.[1][8] This reaction is generally slower than aminolysis and often requires a base, such as pyridine, which acts both as a catalyst and to neutralize the HCl byproduct.[10][15]
Representative Experimental Protocol: Synthesis of Methyl 1-cyclohexene-1-carboxylate
-
Setup: To a stirred solution of methanol (1.2 eq) and pyridine (1.2 eq) in anhydrous diethyl ether (25 mL) at 0 °C, add a solution of this compound (1.0 eq) in diethyl ether (10 mL) dropwise.
-
Reaction: The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Work-up: The reaction is quenched by the addition of water. The ether layer is separated and washed with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude ester is purified by vacuum distillation.
Reactions with Strong Carbon Nucleophiles: Grignard and Hydride Reagents
Strong, "hard" carbon and hydride nucleophiles react exclusively at the carbonyl carbon.[4][10]
-
Grignard Reagents: These powerful nucleophiles add twice to acyl chlorides. The initial nucleophilic acyl substitution produces a ketone intermediate. This ketone is more reactive towards the Grignard reagent than the starting acyl chloride, leading to a rapid second nucleophilic addition to form a tertiary alcohol after acidic work-up.[16][17][18] It is generally not possible to stop the reaction at the ketone stage using Grignard reagents.[19]
-
Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) also add twice. The acyl chloride is first reduced to an intermediate aldehyde, which is immediately further reduced to the corresponding primary alcohol.[10][20]
Caption: Double addition pathways for strong nucleophiles.
Controlling Reactivity: Ketone Synthesis and Conjugate Addition
While highly reactive nucleophiles lead to double addition, more nuanced reagents allow for selective transformations, including the isolation of ketones and exploitation of the conjugate addition pathway.
Ketone Synthesis with Organocuprates (Gilman Reagents)
Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are "soft" organometallic nucleophiles.[21] Their reduced reactivity compared to Grignard reagents allows them to react with highly reactive acyl chlorides to form ketones, without reacting further with the ketone product.[16][19][22] This makes them the reagents of choice for converting acyl chlorides to ketones.[21]
Representative Experimental Protocol: Synthesis of 1-(1-Cyclohexen-1-yl)propan-1-one
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare lithium diethylcuprate by adding two equivalents of ethyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.
-
Addition: A solution of this compound (1.0 eq) in anhydrous ether is added slowly to the stirred Gilman reagent at -78 °C.
-
Reaction: The reaction is stirred at -78 °C for 1 hour.
-
Work-up: The reaction is quenched by pouring it into a saturated aqueous ammonium chloride solution.
-
Isolation: The mixture is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The product ketone is purified by column chromatography.
The Conjugate Addition (1,4-Addition) Pathway
The α,β-unsaturated ketone products synthesized via Gilman reagents are themselves valuable intermediates, susceptible to a second nucleophilic attack. This time, "soft" nucleophiles will preferentially add to the now-activated β-carbon in a conjugate or 1,4-addition (Michael addition) mechanism.[4][23] Organocuprates are classic examples of reagents that perform 1,4-addition on α,β-unsaturated ketones.[19][24]
Table 1: Regioselectivity of Nucleophiles with α,β-Unsaturated Carbonyl Systems
| Nucleophile Class | Hardness/Softness | Primary Reaction Site | Typical Product from this compound |
| Amines (R₂NH) | Hard | Carbonyl Carbon (1,2) | Amide |
| Alcohols (ROH) | Hard | Carbonyl Carbon (1,2) | Ester |
| Grignard (RMgX) | Hard | Carbonyl Carbon (1,2) | Tertiary Alcohol (via double addition) |
| Hydrides (LiAlH₄) | Hard | Carbonyl Carbon (1,2) | Primary Alcohol (via double reduction) |
| Organocuprates (R₂CuLi) | Soft | Carbonyl Carbon (1,2) | Ketone (single addition) |
| Organocuprates (R₂CuLi) | Soft | β-Carbon (1,4) | β-Substituted Ketone (on the enone product) |
Conclusion
This compound is a powerful and versatile building block whose reactivity can be precisely controlled through the judicious choice of nucleophile and reaction conditions. Its ability to undergo both nucleophilic acyl substitution and, through its ketone derivatives, conjugate addition allows for the synthesis of a wide array of functionalized cyclohexene and cyclohexane structures. A thorough understanding of the principles of hard and soft nucleophiles and the distinct mechanistic pathways they favor is paramount for any scientist aiming to leverage this reagent in the synthesis of complex target molecules. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this important intermediate.
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Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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Reddit. (2024, October 6). how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?[Link]
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-Cyclohexenecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Commitment to Proactive Safety in Chemical Synthesis
In the fast-paced world of pharmaceutical and chemical research, the drive for innovation is relentless. Novel molecules with the potential for therapeutic breakthroughs are synthesized daily. Among these is 1-Cyclohexenecarbonyl chloride, a reactive intermediate whose unique structural features make it a valuable building block. However, its utility is intrinsically linked to its reactivity, which in turn dictates its hazard profile. This guide is crafted not as a rigid set of rules, but as a dynamic framework for risk assessment and safe handling. As Senior Application Scientists, we recognize that true scientific integrity lies in a proactive, informed approach to safety. This document is designed to empower researchers to not just follow protocols, but to understand the fundamental principles of chemical safety as they apply to this and other reactive reagents.
Section 1: Chemical Identity and Hazard Profile
GHS Classification (Anticipated)
Based on data from similar compounds, this compound should be treated as a substance with the following hazard classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[3][5] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[3][5] |
| Acute Toxicity, Oral | 4 (Assumed) | Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | Data not available | Potentially harmful to fatal if inhaled. |
| Corrosive to Metals | 1 (Possible) | May be corrosive to metals.[3] |
Note: This classification is based on the profiles of similar acyl chlorides and should be considered the minimum standard for handling until specific data for this compound becomes available.
The primary and most immediate danger of this compound is its corrosive nature.[3][5] Upon contact with moisture, such as humidity in the air or water on skin and mucous membranes, it rapidly hydrolyzes to form hydrochloric acid (HCl) and 1-cyclohexenecarboxylic acid. The generation of HCl gas is responsible for the characteristic acrid, pungent odor and is a significant inhalation hazard.[4]
Section 2: The Cornerstone of Safety: A Multi-Layered Approach to Exposure Prevention
A robust safety protocol is not a single action but a system of reinforcing layers of protection. The following sections detail the essential components of this system, from engineering controls to personal diligence.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to physically isolate the researcher from the hazardous substance.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area. Regularly test these facilities to ensure proper operation.
Personal Protective Equipment (PPE): The Last Barrier
PPE is a critical final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
| Body Part | PPE Specification | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield. | Protects against splashes and fumes. A face shield provides broader protection for the entire face. |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach with a lighter nitrile glove underneath is recommended. | Provides protection against direct skin contact. Check glove manufacturer's compatibility charts. |
| Body | A flame-resistant lab coat, worn fully buttoned. | Protects against splashes and spills on clothing. |
| Respiratory | A NIOSH-approved respirator with an acid gas cartridge may be necessary for certain operations, such as large-scale transfers or spill cleanup. Consult your institution's environmental health and safety (EHS) department for specific guidance. | Protects against inhalation of corrosive HCl vapors. |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing incidents.
Handling:
-
Work in a well-ventilated area: Always handle this compound in a certified chemical fume hood.[5]
-
Avoid contact: Prevent contact with skin, eyes, and clothing.[5]
-
Moisture sensitivity: This compound reacts violently with water.[6] Take extreme care to work in a dry environment and use dry glassware and equipment.
-
Inert atmosphere: For long-term storage and for reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Grounding: For transfers of larger quantities, ensure proper grounding and bonding to prevent static discharge, which could be an ignition source.
Storage:
-
Store in a cool, dry, well-ventilated area. [5]
-
Keep containers tightly closed to prevent moisture from entering and to contain corrosive vapors.
-
Incompatible materials: Store away from water, alcohols, bases, and oxidizing agents.
-
Corrosives cabinet: Store in a dedicated corrosives cabinet.
Section 3: Emergency Response: Preparedness and Action
Even with the best preventative measures, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is crucial.
First Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[3] |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously neutralize the spill with a suitable agent for acid chlorides, such as sodium bicarbonate or a commercial spill kit neutralizer.
-
Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [5] The violent reaction with water will generate large amounts of corrosive and toxic hydrogen chloride gas.
-
Specific Hazards: In a fire, this compound will decompose to produce toxic and corrosive fumes, including hydrogen chloride and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 4: Risk Assessment and Control Workflow
A systematic approach to risk assessment is fundamental to safe laboratory practice. The following diagram illustrates a logical workflow for managing the risks associated with this compound.
Caption: A logical workflow for risk assessment and control.
Conclusion: A Culture of Vigilance
The safe and effective use of reactive reagents like this compound is not merely a matter of following a checklist. It requires a deep understanding of the inherent chemical hazards, a commitment to a multi-layered safety system, and a culture of constant vigilance. By internalizing the principles outlined in this guide, researchers can confidently and safely explore the synthetic potential of this valuable compound, pushing the boundaries of scientific discovery while upholding the highest standards of laboratory safety.
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An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 1-Cyclohexenecarbonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 1-cyclohexenecarbonyl chloride, a key reactive intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and structural factors that govern its reactivity. We will explore the foundational principles of acyl chloride electrophilicity, dissect the specific influence of the α,β-unsaturation imparted by the cyclohexene moiety, and present methodologies for the characterization and prediction of its reactive properties. This guide synthesizes theoretical principles with practical insights, offering a self-validating framework for understanding and utilizing this versatile chemical entity.
Introduction: The Intrinsic Reactivity of Acyl Chlorides
Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic directly attributable to the high electrophilicity of the carbonyl carbon.[1][2] This heightened reactivity stems from the potent inductive effects of two highly electronegative atoms—oxygen and chlorine—directly bonded to the carbonyl carbon.[1] Both atoms pull electron density away from the carbon, creating a significant partial positive charge (δ+) and rendering it highly susceptible to nucleophilic attack.[1]
The general mechanism for reactions involving acyl chlorides is a nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway.[3] A nucleophile first adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is expelled as a stable leaving group. This inherent reactivity makes acyl chlorides valuable reagents for the synthesis of esters, amides, and other carbonyl compounds.[1]
Modulating Electrophilicity: The Role of the 1-Cyclohexenyl Group
The electrophilicity of the carbonyl carbon in this compound is uniquely modulated by the presence of the adjacent carbon-carbon double bond within the cyclohexene ring. This introduces a dynamic interplay of competing electronic effects: resonance and induction.
Inductive and Resonance Effects
Inductive Effect (-I): The sp²-hybridized carbons of the double bond are more electronegative than sp³-hybridized carbons. This would suggest a weak electron-withdrawing inductive effect on the carbonyl carbon.
Resonance Effect (+R): The π-system of the carbon-carbon double bond is in conjugation with the carbonyl group. This allows for the delocalization of π-electrons, which can be depicted by the following resonance structures:
To be replaced with actual image rendering of the molecule structures for clarity as DOT language does not directly support chemical structures.
Caption: Resonance delocalization in this compound.
This resonance donation of electron density from the C=C double bond to the carbonyl carbon increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity. The β-carbon of the cyclohexene ring, in turn, acquires a partial positive charge, making it a potential site for nucleophilic attack (a Michael-type addition), although reactions at the carbonyl carbon are generally more facile for acyl chlorides.
The Net Electronic Effect: A Quantitative Perspective
To quantify the net electronic effect of the 1-cyclohexenyl substituent, we can refer to Hammett substituent constants (σ). These constants provide an empirical measure of the electron-donating or electron-withdrawing ability of a substituent.
| Substituent | σm | σp | Electronic Effect |
| 1-Cyclohexenyl | -0.10 | -0.08 | Weakly Electron-Donating |
| Cyclohexyl | -0.05 | -0.15 | Weakly Electron-Donating |
| Data sourced from Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. |
The negative values for the Hammett constants of the 1-cyclohexenyl group indicate that it is, on balance, a weak electron-donating group. This suggests that the resonance effect (+R) slightly outweighs the inductive effect (-I). Consequently, the carbonyl carbon in this compound is expected to be slightly less electrophilic than that of its saturated counterpart, cyclohexanecarbonyl chloride.
Experimental and Computational Probes of Electrophilicity
Spectroscopic Analysis: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of carbon atoms. The chemical shift (δ) of the carbonyl carbon is particularly sensitive to its electron density. A higher electron density results in greater shielding and a more upfield (lower ppm) chemical shift.
For α,β-unsaturated carbonyl compounds, conjugation generally leads to an upfield shift of the carbonyl carbon signal compared to their saturated analogs. This is attributed to the increased electron density at the carbonyl carbon due to resonance. While a specific spectrum for this compound is not widely published, we can predict a trend based on data for related compounds.
| Compound | Carbonyl Carbon ¹³C Chemical Shift (ppm) |
| Predicted for: this compound | ~165-170 |
| Cyclohexanecarbonyl chloride | ~170-175 |
| Note: These are predicted values based on general trends for acyl chlorides and the influence of α,β-unsaturation. Actual values may vary depending on the solvent and other experimental conditions. |
Kinetic Studies: Hydrolysis Rates
A direct measure of the electrophilicity of the carbonyl carbon can be obtained by comparing the rates of nucleophilic substitution reactions. The hydrolysis of acyl chlorides to their corresponding carboxylic acids is a convenient reaction to study kinetically.
Given that the 1-cyclohexenyl group is weakly electron-donating, it is anticipated that the rate of hydrolysis for this compound would be slightly slower than that of cyclohexanecarbonyl chloride.
Caption: A generalized workflow for comparing the hydrolysis rates.
Computational Chemistry: The Electrophilicity Index
Modern computational chemistry offers powerful tools for quantifying electrophilicity. The global electrophilicity index (ω), as defined by Parr et al., provides a quantitative measure of an electrophile's ability to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
ω = μ² / 2η
A higher value of ω indicates a greater electrophilicity. While a specific computational study for this compound is not available in the reviewed literature, such a study would provide valuable theoretical insight into its reactivity.
Caption: A typical workflow for the computational determination of the electrophilicity index.
Synthetic Applications and Considerations
The high reactivity of this compound makes it a versatile intermediate in organic synthesis, particularly in acylation reactions to form esters and amides.[4] Its use is prevalent in the synthesis of pharmaceuticals and agrochemicals.[4]
However, its high reactivity also necessitates careful handling. This compound is sensitive to moisture and will readily hydrolyze.[4] Therefore, all reactions should be conducted under anhydrous conditions. It is also corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]
Conclusion
The electrophilicity of the carbonyl carbon in this compound is a finely tuned property governed by a combination of strong inductive withdrawal by the oxygen and chlorine atoms and a competing, though weaker, resonance donation from the conjugated carbon-carbon double bond of the cyclohexene ring. Quantitative analysis through Hammett constants suggests that the net effect of the 1-cyclohexenyl group is weakly electron-donating, implying a slightly reduced electrophilicity compared to its saturated analog. This nuanced reactivity profile can be further elucidated through a combination of spectroscopic techniques like ¹³C NMR, kinetic studies of its reactions, and computational modeling to determine its electrophilicity index. A thorough understanding of these principles is paramount for the effective and safe utilization of this important synthetic building block in research and development.
References
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Reddit. (2023, February 28). Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? r/Mcat. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Parr, R. G., Szentpaly, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924.
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Whitepaper: The Pivotal Role of the Conjugated Double Bond in the Reactivity of 1-Cyclohexenecarbonyl Chloride
Abstract
1-Cyclohexenecarbonyl chloride is a bifunctional molecule of significant interest in synthetic chemistry, particularly for professionals in pharmaceutical and materials science research. Its unique structure, featuring a highly reactive acyl chloride group conjugated with a carbon-carbon double bond, presents a fascinating case of modulated reactivity. This guide dissects the electronic and mechanistic implications of this α,β-unsaturation. We will explore how the double bond influences the electrophilicity of the carbonyl carbon, activates the β-carbon to nucleophilic attack, and participates in pericyclic reactions. This document provides a detailed examination of the competing reaction pathways—nucleophilic acyl substitution, conjugate addition, electrophilic addition, and cycloaddition—supported by mechanistic diagrams and field-tested experimental protocols. The objective is to provide researchers with the foundational knowledge to strategically exploit the versatile reactivity of this important synthetic intermediate.
Introduction to this compound: A Molecule of Dual Functionality
This compound, with the molecular formula C₇H₉ClO, is a reactive organic compound that serves as a valuable intermediate in a multitude of synthetic applications, from the production of agrochemicals and pharmaceuticals to the creation of novel polymers.[1][2] Its utility stems from the presence of two key functional groups: a highly energetic acyl chloride and a nucleophilic carbon-carbon double bond. The strategic placement of these groups in a conjugated system is not a mere structural curiosity; it is the core determinant of the molecule's chemical behavior.
Molecular Structure and Physicochemical Properties
The molecule consists of a six-membered cyclohexene ring where the endocyclic double bond is directly attached to a carbonyl chloride group.[1] This arrangement classifies it as an α,β-unsaturated acyl chloride.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClO | [3] |
| Molecular Weight | 144.60 g/mol | [3] |
| CAS Number | 36278-22-5 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Key Functional Groups | Acyl Chloride, Alkene | [1] |
Synthesis Overview
The most direct and industrially scalable synthesis of this compound involves the treatment of its corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation, proceeding through a well-established internal nucleophilic substitution (SNi) mechanism to yield the acyl chloride with high purity and conversion rates.[1][5]
Caption: General synthesis workflow for this compound.
The Electronic Influence of the Double Bond
The juxtaposition of the C=C double bond and the C=O group creates a conjugated π-system that dictates the molecule's electronic landscape. This conjugation is responsible for a delocalization of electron density that extends beyond the individual functional groups, fundamentally altering their reactivity compared to their saturated or isolated counterparts.
Resonance and Inductive Effects: A Duality in Reactivity
The electronegative oxygen and chlorine atoms in the acyl chloride group strongly pull electron density away from the carbonyl carbon via the inductive effect.[6] This effect is further amplified by resonance. The π-electrons of the C=C double bond can be delocalized across the carbonyl group, creating resonance structures that place a partial positive charge not only on the carbonyl carbon but also on the β-carbon of the cyclohexene ring.[7][8]
This electronic distribution has two profound consequences:
-
The Carbonyl Carbon (C1): Remains a highly electrophilic center, characteristic of all acyl chlorides, primed for nucleophilic attack.[6][9]
-
The β-Carbon (C3): Acquires significant electrophilic character, creating a second site susceptible to attack by certain nucleophiles—a feature absent in saturated acyl chlorides.[10][11]
Caption: Mechanism of Nucleophilic Acyl Substitution.
This pathway is fundamental to using this compound as an acylating agent to form amides, esters, and other carboxylic acid derivatives. [1]
Pathway B: Nucleophilic Conjugate Addition (1,4-Addition)
Softer, less basic nucleophiles, such as Gilman reagents (organocuprates) or thiols, can preferentially attack the electrophilic β-carbon of the double bond. [7]This pathway, known as conjugate or Michael addition, is a direct consequence of the electronic influence of the carbonyl group. The attack generates an enolate intermediate, which is then protonated during workup to yield a 3-substituted cyclohexanecarbonyl chloride.
Caption: Mechanism of Nucleophilic Conjugate Addition.
The choice between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control, heavily influenced by the nature of the nucleophile.
Pathway C: Electrophilic Addition to the Alkene
While the double bond is electron-deficient overall, it can still undergo electrophilic addition with strong electrophiles like hydrogen halides (e.g., HBr, HCl). [10][12]However, its reactivity is significantly lower than that of a simple, isolated alkene. [10]The reaction proceeds via a carbocation intermediate, and the regioselectivity follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms (the α-carbon), leading to the formation of a more stable tertiary carbocation at the β-carbon. [12][13]
Pathway D: Cycloaddition Reactions
The electron-deficient nature of the double bond makes this compound an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. [14][15]When reacted with an electron-rich diene, it can form complex bicyclic structures with high stereospecificity. This reaction is a powerful tool for constructing six-membered rings in a single, concerted step. [16][17]
Caption: The Diels-Alder reaction pathway.
Experimental Protocols and Considerations
The following protocols are representative of the core reactivity discussed. They are presented as self-validating systems, where successful product formation confirms the intended mechanistic pathway.
Protocol: Synthesis of this compound
This protocol is adapted from established industrial methods for converting carboxylic acids to acyl chlorides. [1][18]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-cyclohexenecarboxylic acid (10.0 g, 79.3 mmol).
-
Solvent: Add anhydrous benzene (100 mL). Distill off approximately 20 mL of benzene to ensure azeotropic removal of any residual water.
-
Chlorination: Cool the solution to room temperature. Carefully add thionyl chloride (8.7 mL, 119 mmol, 1.5 equiv.) dropwise via a syringe.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Workup: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and benzene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.
Protocol: Acylation of Benzylamine (Amide Formation)
This procedure demonstrates the classic nucleophilic acyl substitution pathway.
-
Setup: In a 100 mL flask, dissolve benzylamine (1.07 g, 10.0 mmol) and a non-nucleophilic base like triethylamine (1.5 mL, 11.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
-
Addition: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.45 g, 10.0 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound. [1][4]It reacts violently with water, releasing corrosive hydrochloric acid gas. [1]All manipulations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Anhydrous conditions are critical for both storage and reactions to prevent decomposition. [4]
Conclusion
The double bond in this compound is far more than a passive spectator. Through conjugation, it establishes a sophisticated electronic network that creates multiple, distinct sites of reactivity. It activates the β-carbon for conjugate addition and acts as a competent dienophile in cycloadditions, all while the acyl chloride group retains its characteristic high reactivity towards nucleophilic substitution. A thorough understanding of these competing pathways, governed by the principles of electronic effects and nucleophile character, empowers the research scientist to harness the full synthetic potential of this versatile building block for the efficient construction of complex molecular architectures.
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Amides using 1-Cyclohexenecarbonyl Chloride
Introduction: The Enduring Importance of the Amide Bond
The amide functional group is a cornerstone of modern chemistry, underpinning the structure of peptides, proteins, pharmaceuticals, and a vast array of synthetic polymers. The robustness and conformational properties of the amide bond are central to its ubiquity in both biological systems and materials science. Consequently, the efficient and reliable formation of this linkage is a paramount objective in synthetic organic chemistry.
This document provides a detailed guide for the synthesis of N-substituted amides utilizing 1-cyclohexenecarbonyl chloride as a reactive acylating agent. This protocol is particularly relevant for researchers in drug discovery, medicinal chemistry, and materials science who seek to incorporate the cyclohexene moiety into their target molecules. The cyclohexene ring offers a versatile scaffold, providing conformational rigidity and a site for further functionalization.
The primary method detailed herein is the Schotten-Baumann reaction, a classic yet highly effective method for acylating amines with acyl chlorides.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and offer insights into the characterization of the resulting amide products.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The synthesis of an amide from an acyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[2][3] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial attack forms a transient tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, typically a tertiary amine such as triethylamine or pyridine, to yield the final, neutral amide product and the hydrochloride salt of the base. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Sources
Friedel-Crafts acylation of arenes with 1-Cyclohexenecarbonyl chloride
An Application Guide to the Friedel-Crafts Acylation of Arenes with 1-Cyclohexenecarbonyl Chloride
Introduction: A Modern Approach to Aryl Cyclohexenyl Ketones
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in synthesizing aryl ketones, which are key intermediates in pharmaceuticals, agrochemicals, and fine chemicals.[2] While the reaction is robust, its scope and success are highly dependent on the nature of both the aromatic substrate and the acylating agent.
This guide provides an in-depth examination of the Friedel-Crafts acylation using this compound. This specific acylating agent introduces a cyclohexenyl moiety, a versatile functional group that can serve as a handle for subsequent synthetic transformations. However, the presence of a C=C double bond in the acyl chloride introduces unique challenges not encountered with simple saturated acyl halides. This document offers a detailed mechanistic overview, field-tested protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals seeking to leverage this reaction.
Mechanistic Insights and Special Considerations
The reaction proceeds via the generation of a highly electrophilic acylium ion, which subsequently attacks the electron-rich arene.[3]
Step 1: Formation of the Acylium Ion The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[4] Unlike carbocations in Friedel-Crafts alkylations, this acylium ion is stable and does not undergo rearrangement.[5]
Step 2: Electrophilic Aromatic Substitution The nucleophilic π-system of the arene attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
Step 3: Re-aromatization and Catalyst Complexation A base, typically AlCl₄⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[1] However, the newly formed aryl cyclohexenyl ketone product contains a carbonyl oxygen that acts as a Lewis base, forming a strong complex with the AlCl₃.[7] This complexation deactivates the product, preventing further acylation (polyacylation), but also necessitates the use of at least a stoichiometric amount of the Lewis acid catalyst.[8] The complex is subsequently hydrolyzed during aqueous workup to yield the final product.
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Application Notes & Protocols: 1-Cyclohexenecarbonyl Chloride in Natural Product Synthesis
Abstract
1-Cyclohexenecarbonyl chloride is a bifunctional reagent of significant utility in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.[1] Its structure, featuring a reactive acyl chloride and a versatile cyclohexene ring, allows for its strategic incorporation as a key building block.[1] This guide provides an in-depth exploration of its applications, focusing on its primary role as an acylating agent and its potential utility in cycloaddition reactions. We present detailed, field-proven protocols, mechanistic insights, and a critical examination of its role in constructing the core scaffolds of bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.
Reagent Profile and Strategic Value
This compound (C₇H₉ClO) is a valuable intermediate in organic synthesis.[1] Its reactivity is dominated by two key features:
-
The Acyl Chloride Group: This functional group is a highly reactive carboxylic acid derivative, making it an excellent electrophile for acylation reactions. It readily reacts with a wide range of nucleophiles—such as amines, alcohols, and carbanions—to introduce the cyclohexenecarbonyl moiety into a target molecule.[1][2] This process typically proceeds via a nucleophilic addition-elimination mechanism.[1]
-
The Cyclohexene Ring: The unsaturated six-membered ring provides a rigid, lipophilic scaffold. The double bond offers a handle for further functionalization through various addition reactions, such as hydrogenation, epoxidation, or dihydroxylation.[1][3] Furthermore, the electron-withdrawing nature of the carbonyl group activates the double bond, rendering it a competent dienophile in Diels-Alder reactions.
These combined features make this compound a strategic choice for building molecular complexity, particularly in the synthesis of carbocyclic natural products and their analogues.
Safety and Handling
As with all reactive acyl chlorides, this compound must be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5]
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6][7] It reacts with water and moisture, potentially releasing corrosive hydrogen chloride gas.[1][8]
-
Storage: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and sources of ignition.[4][7]
Table 1: Physical and Safety Data for Cyclohexane-Analogous Carbonyl Chloride Note: Data is for the saturated analogue, Cyclohexanecarbonyl chloride, as it is more readily available and shares similar hazards.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁ClO | [6] |
| Molecular Weight | 146.61 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 142 °C / 287.6 °F | [4] |
| Flash Point | 28 °C / 82.4 °F | [4] |
| Primary Hazards | Corrosive, Flammable | [4][5][7] |
| Handling Precaution | Use in fume hood, avoid water, wear full PPE. | [4][5] |
Core Application: Acylation Reactions
The most prevalent application of this compound is as an acylating agent to form amides and esters, which are fundamental linkages in a vast number of natural products and pharmaceuticals.[1]
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established two-step nucleophilic addition-elimination pathway. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, regenerating the carbonyl and yielding the acylated product.[1][2]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Protocol 1: General Procedure for Amide Synthesis
This protocol details the formation of an amide bond by reacting this compound with a primary or secondary amine. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction and minimizes side reactions.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[2]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[2] This removes excess base, unreacted starting material, and aqueous residues.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization to yield the pure product.
Case Study: The Cyclohexene Scaffold in (-)-Oseltamivir (Tamiflu®)
While the most prominent industrial syntheses of the anti-influenza drug (-)-oseltamivir (Tamiflu®) start from shikimic acid, the core of the molecule is a highly functionalized cyclohexene ring.[10][11] The synthetic challenges associated with oseltamivir highlight the importance of reagents that can be used to construct or modify such scaffolds.
The total synthesis of oseltamivir requires precise control over three stereocenters on the cyclohexene core.[11] Various synthetic strategies have been developed to achieve this, often involving key transformations like Diels-Alder reactions, palladium-catalyzed asymmetric allylic alkylations, and aziridination reactions.[10][12][13]
Although this compound is not directly used in the most cited routes, its structure represents the fundamental cyclohexene building block that these complex syntheses aim to construct. Synthetic routes that build the cyclohexene ring from acyclic precursors often culminate in intermediates that share structural motifs with our title reagent, underscoring its importance as a representative synthon.
Caption: General synthetic strategies toward Oseltamivir's core.
Application in Pericyclic Reactions: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for forming six-membered rings, making it highly relevant to natural product synthesis.[14] As an α,β-unsaturated carbonyl compound, this compound can function as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to generate complex polycyclic systems.
The electron-withdrawing effect of the carbonyl chloride group lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene. This reaction proceeds with high stereospecificity, making it a reliable method for setting multiple stereocenters in a single step.[15]
Caption: Workflow of a Diels-Alder [4+2] cycloaddition.
Protocol 2: Synthesis of this compound
This reagent is typically prepared from its corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][16] Oxalyl chloride is often preferred for its milder conditions and cleaner reaction profile, as the byproducts (CO₂, CO, HCl) are all gaseous.[17]
Materials:
-
1-Cyclohexenecarboxylic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.3 eq)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1 drop)
-
Nitrogen or Argon atmosphere
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-cyclohexenecarboxylic acid (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Add one drop of DMF to the solution. The DMF acts as a catalyst by forming the reactive Vilsmeier reagent in situ.[16]
-
Reagent Addition: Slowly add oxalyl chloride (1.3 eq) to the stirred solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed. The addition should be controlled to prevent excessive foaming.
-
Reaction: Stir the mixture at room temperature for 1.5-2 hours, or until gas evolution ceases. The reaction can be gently warmed if necessary to ensure completion.
-
Isolation: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid. Due to its reactivity, it is often used immediately in the next step without extensive purification.[17]
Conclusion
This compound serves as a potent and versatile building block in the synthesis of natural products and their derivatives. Its primary utility lies in its capacity for efficient acylation, enabling the formation of robust amide and ester linkages. Furthermore, its inherent cyclohexene structure provides a valuable scaffold that can be strategically employed in more complex synthetic endeavors, including pericyclic reactions like the Diels-Alder cycloaddition. The protocols and insights provided herein offer a practical framework for researchers to effectively and safely incorporate this reagent into their synthetic programs, facilitating the construction of novel and biologically significant molecules.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75938, Cyclohexanecarbonyl chloride. [Link]
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Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry (Weinheim an der Bergstrasse, Germany), 17(36), 10034–10044. [Link]
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Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). A Practical Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734-5736. [Link]
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Abrecht, S., Harrington, P., & Iding, H. (2011). The synthetic development of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu®): a challenge for process research and development. Chimia, 65(9), 628-636. [Link]
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Kumar, R., & Sharma, V. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4784-4820. [Link]
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Organic Chemistry Data. (2007, August 13). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. [Link]
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Application Note & Protocol: Synthesis of a Reactive Polymer Scaffold via Ring-Opening Metathesis Polymerization of 1-Cyclohexenecarbonyl chloride
Abstract
This document provides a comprehensive guide to the synthesis of poly(1-cyclohexenecarbonyl chloride) through Ring-Opening Metathesis Polymerization (ROMP). This novel polymer presents a highly valuable platform for post-polymerization modification due to the presence of reactive acyl chloride moieties along its backbone. Such a scaffold is of significant interest for applications in drug delivery, biomaterial development, and functional coatings, where covalent attachment of a wide range of molecules is desired. This guide details the underlying chemical principles, offers a robust experimental protocol, and discusses the critical parameters for successful polymerization and subsequent functionalization.
Introduction: A Versatile Platform for Covalent Conjugation
The synthesis of functional polymers with reactive side chains is a cornerstone of modern materials science and drug development.[1][2] These polymers act as scaffolds, allowing for the precise attachment of therapeutic agents, targeting ligands, or other functional molecules. While various reactive polymers exist, those bearing acyl chloride groups offer a particularly high degree of reactivity towards a broad range of nucleophiles, such as amines and alcohols, enabling facile and efficient conjugation under mild conditions.
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique for the synthesis of well-defined polymers with high functional group tolerance.[3][4][5] The use of ruthenium-based catalysts, such as Grubbs' catalysts, allows for the polymerization of sterically hindered and functionalized cyclic olefins.[6][7] This application note outlines a proposed methodology for the ROMP of this compound, a monomer that combines a polymerizable cyclohexene ring with a highly reactive acyl chloride functional group. The resulting polymer, poly(this compound), is an attractive precursor for creating a library of functionalized materials through post-polymerization modification.[8][9]
Mechanistic Rationale and Strategic Considerations
The ROMP of cyclic olefins is a chain-growth polymerization catalyzed by metal alkylidene complexes.[10] The generally accepted mechanism involves the coordination of the cyclic monomer to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new, elongated metal alkylidene, thus incorporating the monomer into the growing polymer chain.
Catalyst Selection
The choice of catalyst is critical for the successful polymerization of functionalized monomers. Second and third-generation Grubbs' catalysts and Hoveyda-Grubbs catalysts are known for their high activity and tolerance to a wide array of functional groups.[11][12] For the polymerization of this compound, a second-generation Grubbs' catalyst is recommended as a starting point due to its balance of reactivity and stability.
The Challenge of the Acyl Chloride Group
The primary challenge in the ROMP of this compound is the potential for interaction between the highly electrophilic acyl chloride group and the nucleophilic Grubbs' catalyst or the propagating species. While Grubbs' catalysts are tolerant to esters and ketones, the reactivity of acyl chlorides is significantly higher.[7][13] Potential side reactions could include catalyst deactivation or unwanted reactions with the polymer backbone. Therefore, the experimental protocol is designed to minimize these risks by using low temperatures and carefully controlled reaction conditions.
Experimental Workflow and Protocol
The following sections provide a detailed, step-by-step protocol for the synthesis and subsequent modification of poly(this compound).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Major Chemical Supplier | Store under inert atmosphere, handle with care.[14][15][16] |
| Grubbs' Catalyst, 2nd Generation | ≥97% | Major Chemical Supplier | Store under inert atmosphere in a freezer. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Purge with argon before use. |
| Ethyl vinyl ether | ≥99% | Major Chemical Supplier | Used as a terminating agent. |
| Methanol | Anhydrous | Major Chemical Supplier | For polymer precipitation. |
| Amine/Alcohol for functionalization | Varies | Varies | As required for post-polymerization modification. |
| Triethylamine (TEA) | ≥99% | Major Chemical Supplier | Acid scavenger for functionalization. |
Safety Precautions: this compound is corrosive and reacts with moisture to release HCl gas.[14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be oven-dried and cooled under an inert atmosphere.
Polymerization Protocol
This protocol is designed for a target degree of polymerization of 50.
-
Monomer Preparation: In a glovebox, add this compound (1.44 g, 10 mmol) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, argon-purged dichloromethane (20 mL) to the flask to dissolve the monomer.
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve Grubbs' 2nd generation catalyst (17 mg, 0.02 mmol) in anhydrous, argon-purged dichloromethane (2 mL).
-
Initiation: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature under an inert atmosphere. Monitor the reaction progress by observing the increase in viscosity. A typical reaction time is 1-2 hours.
-
Termination: To quench the polymerization, add ethyl vinyl ether (0.5 mL, excess) to the reaction mixture and stir for 30 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a beaker of cold methanol (200 mL).
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization
The resulting poly(this compound) should be characterized to determine its structure, molecular weight, and polydispersity.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Broad peaks corresponding to the polymer backbone protons and the cyclohexene ring protons. |
| FT-IR | Functional group analysis | A strong carbonyl stretch characteristic of the acyl chloride group (~1790 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity | Determination of Mn, Mw, and PDI. A monomodal distribution is expected. |
Post-Polymerization Modification: An Example
This protocol details the functionalization of the polymer with benzylamine.
-
Polymer Dissolution: Dissolve poly(this compound) (1 g, approx. 6.9 mmol of repeat units) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere.
-
Amine Addition: In a separate vial, dissolve benzylamine (0.89 g, 8.3 mmol) and triethylamine (1.2 mL, 8.3 mmol) in dichloromethane (5 mL).
-
Reaction: Add the benzylamine/triethylamine solution dropwise to the stirring polymer solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the reaction mixture with 1M HCl (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum.
Visualizing the Process
ROMP Mechanism
Caption: Experimental workflow for synthesis and modification.
Conclusion
The Ring-Opening Metathesis Polymerization of this compound offers a promising route to a highly versatile and reactive polymer scaffold. The protocol presented here, based on well-established ROMP principles, provides a solid starting point for researchers interested in developing novel functional materials. The resulting polymer is an ideal candidate for the creation of polymer-drug conjugates, functional biomaterials, and advanced coatings through straightforward post-polymerization modification reactions. Careful control of reaction conditions, particularly temperature and atmosphere, is paramount to success due to the reactive nature of the acyl chloride monomer.
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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 1-Cyclohexenecarbonyl Chloride
Introduction: The Strategic Role of 1-Cyclohexenecarbonyl Chloride in Medicinal Chemistry
This compound (C₇H₉ClO) is a highly valuable and reactive bifunctional reagent in modern organic synthesis.[1][2] Its structure, featuring a reactive acyl chloride group appended to a cyclohexene ring, offers a dual-pronged approach for constructing complex molecular architectures.[1] The acyl chloride facilitates robust covalent linkages, primarily through nucleophilic acyl substitution, while the unsaturated cyclohexene ring provides a locus for further chemical diversification.
This combination makes this compound an important building block for the synthesis of a wide array of pharmaceutical intermediates.[1] Its ability to readily form stable amide and ester bonds, as well as new carbon-carbon bonds via Friedel-Crafts acylation, allows medicinal chemists to introduce the cyclohexenyl moiety into drug candidates. This carbocyclic group can significantly influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, thereby modulating its pharmacokinetic and pharmacodynamic profile.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the core reactivity, practical applications, and detailed experimental protocols for utilizing this compound in the synthesis of key pharmaceutical intermediates.
Section 1: Core Reactivity and Mechanistic Principles
The utility of this compound is dominated by the high electrophilicity of its carbonyl carbon. This reactivity drives nucleophilic acyl substitution reactions, which proceed via a well-established addition-elimination mechanism.[1][3] A nucleophile first attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion—an excellent leaving group—to yield the final acylated product.[4][5]
Caption: General workflow for N-acylation in intermediate synthesis.
Detailed Protocol 1: Synthesis of an N-Acylated Intermediate via Amide Formation
This protocol is adapted from established procedures for the synthesis of Praziquantel intermediates. [6][7] Objective: To acylate an amine precursor with this compound to form a stable amide intermediate.
| Materials & Equipment | Parameters & Conditions |
| Reagents | Stoichiometry & Details |
| Amine Precursor (e.g., 2-amino-N-phenethylacetamide) | 1.0 equivalent |
| This compound | 1.05 - 1.1 equivalents |
| Base (e.g., K₂CO₃, Triethylamine) | 1.1 - 1.5 equivalents |
| Solvent (e.g., Dichloromethane (DCM), Anhydrous) | 10-20 mL per gram of amine |
| Equipment | Setup |
| Round-bottom flask with magnetic stirrer | Sized appropriately for reaction volume |
| Dropping funnel | For controlled addition of acyl chloride |
| Ice bath | To control reaction exotherm |
| Inert atmosphere setup (Nitrogen/Argon) | To prevent hydrolysis of acyl chloride |
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine precursor (1.0 eq.) and the base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a small volume of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. A precipitate (triethylamine hydrochloride) may form upon addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-acylated intermediate.
Section 3: Application in Friedel-Crafts Acylation for Aryl Ketone Intermediates
Aryl ketones are versatile intermediates, serving as precursors for a multitude of transformations in drug synthesis. [8]The Friedel-Crafts acylation provides a direct route to these compounds. [9]The choice of solvent is critical; it must be anhydrous and inert to the reaction conditions, with dichloromethane or 1,2-dichloroethane being common choices.
Detailed Protocol 2: Generalized Procedure for Friedel-Crafts Acylation of an Aromatic Substrate
This protocol provides a general framework for the Lewis acid-catalyzed acylation of an electron-rich aromatic compound. [9] Objective: To synthesize an aryl-(1-cyclohexenyl)methanone intermediate.
| Materials & Equipment | Parameters & Conditions |
| Reagents | Stoichiometry & Details |
| Aromatic Substrate (e.g., Anisole, Toluene) | 1.0 equivalent |
| This compound | 1.1 equivalents |
| Lewis Acid (Anhydrous AlCl₃) | 1.2 equivalents |
| Solvent (e.g., Dichloromethane (DCM), Anhydrous) | 15-25 mL per gram of substrate |
| Equipment | Setup |
| Three-neck round-bottom flask with stirrer | To accommodate dropping funnel and condenser |
| Dropping funnel | For controlled addition of reactants |
| Ice bath | To manage reaction temperature |
| Gas trap (e.g., with NaOH solution) | To neutralize evolved HCl gas |
Step-by-Step Methodology:
-
Catalyst Suspension: In a dry three-neck flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Acylium Ion Formation: Add this compound (1.1 eq.) dropwise to the stirred AlCl₃ suspension. Stir for 15-20 minutes at 0-5 °C to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add the aromatic substrate (1.0 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for 2-6 hours, or until TLC indicates completion.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction. Caution: This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with DCM (2-3 times).
-
Washing and Drying: Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄.
-
Purification: After filtering and concentrating the solvent, purify the crude aryl ketone intermediate by vacuum distillation or column chromatography.
Section 4: Safety and Handling
This compound is a reactive and hazardous chemical that requires strict safety protocols. [1][10]Handling should always occur inside a certified chemical fume hood.
| Hazard | Precautionary Measure | First Aid |
| Corrosive | Causes severe skin burns and eye damage. [11] | Skin: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. [11]Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] |
| Lachrymator | Irritating to the respiratory system. [1][10] | Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. [11][12] |
| Water Reactive | Reacts violently with water and moisture to release corrosive HCl gas. [1] | Store in a tightly sealed container in a dry, well-ventilated place, away from moisture. [10]Use water-free extinguishing media (dry powder, CO₂) for fires. [2] |
| Flammable | Combustible liquid. [13] | Keep away from heat, sparks, open flames, and hot surfaces. [11][12] |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield, along with a flame-retardant lab coat. [10][11] | Seek immediate medical attention for all exposures. |
Section 5: Conclusion
This compound stands out as a versatile and potent reagent for the synthesis of pharmaceutical intermediates. Its capacity to readily undergo nucleophilic acyl substitution to form amides and participate in Friedel-Crafts acylation to create new carbon-carbon bonds provides chemists with reliable and efficient pathways to complex molecules. The protocols detailed herein for amide formation and Friedel-Crafts acylation serve as a robust foundation for researchers aiming to incorporate the valuable cyclohexenyl motif into novel drug candidates. When handled with the appropriate safety precautions, this compound is an indispensable tool in the arsenal of medicinal and synthetic organic chemistry.
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Application Notes and Protocols: Lewis Acid Catalysts for Friedel-Crafts Reactions with 1-Cyclohexenecarbonyl Chloride
Introduction
The Friedel-Crafts acylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, remains a pivotal method for forming carbon-carbon bonds and synthesizing aryl ketones.[1] These ketones are crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and fragrances. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of Lewis acid catalysts for the Friedel-Crafts acylation of aromatic compounds with 1-cyclohexenecarbonyl chloride. The choice of Lewis acid is critical as it significantly influences reaction efficiency, selectivity, and overall sustainability.[2][3]
This compound, an unsaturated acyl chloride, presents unique opportunities for synthesizing cyclohexenyl aryl ketones. These products can serve as versatile precursors for a variety of more complex molecular architectures, including those with pharmaceutical relevance. This guide will explore the theoretical underpinnings of the reaction, compare the efficacy of various Lewis acid catalysts, provide detailed experimental protocols, and discuss safety considerations.
Theoretical Background: The Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.[1][4] The reaction proceeds through the generation of a highly electrophilic acylium ion from the acyl chloride, facilitated by a Lewis acid catalyst.[4] This acylium ion is then attacked by the electron-rich aromatic ring.
The general mechanism can be outlined in the following steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the this compound, polarizing the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion.[3][4]
-
Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]
However, a key feature of Friedel-Crafts acylation is that the ketone product is a moderate Lewis base and can form a complex with the Lewis acid.[1][5] This interaction often necessitates the use of stoichiometric or even excess amounts of the catalyst, as the catalyst becomes sequestered by the product.[6][7] This is a significant drawback of traditional methods, leading to substantial waste generation during aqueous workup.[7]
Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid is a critical parameter that dictates the success of the Friedel-Crafts acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can also promote side reactions. Milder catalysts such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) offer alternatives with potentially improved selectivity and better environmental profiles.[3]
| Lewis Acid Catalyst | Relative Strength | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Strong | 0°C to RT, Anhydrous solvent (e.g., DCM, CS₂) | High reactivity, often leading to high yields. | Requires stoichiometric amounts, highly hygroscopic, vigorous reaction with water, can cause side reactions.[2][8] |
| Ferric Chloride (FeCl₃) | Moderate | RT to elevated temp., various solvents | Less expensive than AlCl₃, can be used in catalytic amounts in some cases, milder reactivity.[7][9] | Generally lower yields compared to AlCl₃, can also promote side reactions.[8] |
| Zinc Chloride (ZnCl₂) | Mild | Elevated temp., often requires more forcing conditions | Milder and more selective, less problematic waste disposal.[7][10] | Lower reactivity, may require higher temperatures and longer reaction times.[10] |
| Metal Triflates (e.g., Yb(OTf)₃) | Moderate | Milder conditions, can sometimes be used in catalytic amounts.[2] | Reusable, less sensitive to moisture than traditional Lewis acids. | Higher cost. |
Experimental Protocols
Safety First: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Lewis acids like AlCl₃ react violently with water and are corrosive. This compound is a corrosive and moisture-sensitive compound.[11][12][13] Handle all reagents with care and under an inert atmosphere (e.g., nitrogen or argon) where specified.
Protocol 1: AlCl₃-Catalyzed Acylation of Toluene with this compound
This protocol describes a standard procedure using the highly reactive aluminum chloride catalyst.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Caption: General workflow for Friedel-Crafts acylation.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous DCM to the flask to create a suspension.
-
Cool the flask to 0°C using an ice bath.
-
Add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0°C for 15 minutes.
-
Dissolve anhydrous toluene (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclohexenyl tolyl ketone.
Protocol 2: FeCl₃-Catalyzed Acylation of Anisole with this compound
This protocol utilizes the milder Lewis acid, ferric chloride, which can be advantageous for activated arenes like anisole. Recent studies have shown that catalytic amounts of FeCl₃ can be effective, particularly in greener solvents.[7][9]
Materials:
-
Anhydrous Ferric Chloride (FeCl₃)
-
This compound
-
Anisole
-
Propylene Carbonate (PC) or other suitable solvent
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, combine anisole (1.0 equivalent), this compound (1.2 equivalents), and anhydrous FeCl₃ (5 mol%).
-
Add propylene carbonate as the solvent.
-
Heat the mixture to 80°C and stir.
-
Monitor the reaction by TLC. The reaction may take several hours.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove the propylene carbonate and catalyst.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Due to the activating nature of the methoxy group on anisole, the para-isomer is typically the major product due to steric hindrance at the ortho positions.[3]
Troubleshooting and Considerations
-
Low Yields: Ensure all reagents and glassware are scrupulously dry, as water will deactivate the Lewis acid catalyst. If using a milder catalyst like FeCl₃ or ZnCl₂, consider increasing the reaction temperature or time.
-
Side Reactions: Over-acylation is generally not an issue as the product ketone is deactivated towards further substitution.[5][6] However, with highly activated arenes, other side reactions may occur.
-
Starting Material Incompatibility: Friedel-Crafts reactions are generally not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic functional groups (e.g., anilines) that will coordinate with the Lewis acid.
-
Catalyst Stoichiometry: For strong Lewis acids like AlCl₃, a stoichiometric amount is typically required because the product ketone forms a stable complex with the catalyst.[1][5] For milder catalysts, catalytic amounts may be sufficient, especially with more reactive substrates.[7][9]
Conclusion
The Friedel-Crafts acylation using this compound is a valuable method for synthesizing cyclohexenyl aryl ketones. The choice of Lewis acid catalyst is paramount and should be tailored to the specific aromatic substrate and desired reaction conditions. While AlCl₃ remains a powerful and widely used catalyst, milder and more environmentally benign alternatives like FeCl₃ are gaining traction. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement and optimize these important reactions in their synthetic endeavors.
References
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
Friedel Crafts acylation - Sciencemadness Discussion Board. (URL: [Link])
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride - RSC Publishing. (URL: [Link])
-
Friedel–Crafts reaction - L.S.College, Muzaffarpur. (URL: [Link])
-
Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers. | Semantic Scholar. (URL: [Link])
-
FeCl3 vs AlCl3 in Friedel-Crafts Reactions | PDF | Organic Chemistry - Scribd. (URL: [Link])
-
Facile Friedel–Crafts alkylation of arenes under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (URL: [Link])
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Publishing. (URL: [Link])
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Application Note: Synthesis and Functionalization of Polymers Utilizing 1-Cyclohexenecarbonyl Chloride
Abstract
This guide provides detailed protocols and scientific rationale for the synthesis of functionalized polymers using 1-Cyclohexenecarbonyl chloride. This versatile bifunctional reagent contains both a polymerizable carbon-carbon double bond and a highly reactive acyl chloride group, enabling its use in two primary synthetic strategies: (1) as a monomer for direct polymerization and (2) as a modifying agent for post-polymerization functionalization. We present step-by-step protocols for both approaches, emphasizing experimental design, causality behind procedural choices, and robust methods for purification and characterization. This document is intended for researchers in polymer chemistry, materials science, and drug development seeking to create novel polymers with pendant cyclohexene moieties for further modification or to leverage the reactive acyl chloride for creating diverse polymer libraries.
Introduction: The Strategic Value of this compound in Polymer Synthesis
Functionalized polymers are central to advancements in fields ranging from targeted drug delivery to high-performance coatings and advanced materials.[1][2] The ability to precisely control the chemical functionality along a polymer backbone dictates its ultimate properties and applications. This compound is a compelling building block for creating such materials due to its dual reactivity.[3] It possesses:
-
A carbon-carbon double bond within the cyclohexene ring, which can participate in addition polymerization reactions.[3]
-
A highly reactive acyl chloride group , which serves as a potent electrophile for introducing the cyclohexene motif onto existing polymers or for facile reaction after polymerization.[3]
This application note will detail two validated synthetic routes that exploit this unique structure. We will first explore its use in post-polymerization modification—a powerful method for functionalizing a pre-synthesized polymer. Second, we will describe its direct polymerization via free-radical methods to create a reactive polymer backbone. A critical discussion on the challenges associated with Ring-Opening Metathesis Polymerization (ROMP) of six-membered rings is also included to provide a comprehensive scientific context.
Safety and Handling of this compound
Before proceeding with any experimental work, it is imperative to understand the hazards associated with this compound and related acyl chlorides.
-
Corrosivity and Reactivity: The compound is corrosive and will cause severe skin and eye burns.[3][4] It reacts violently with water and other nucleophiles (e.g., alcohols, amines), releasing corrosive hydrochloric acid (HCl) gas.[3] All manipulations must be conducted in a certified chemical fume hood.
-
Moisture Sensitivity: The acyl chloride group is highly susceptible to hydrolysis. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and glassware for all reactions.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-resistant lab coat.[4][7]
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Strategy 1: Post-Polymerization Modification
This strategy is arguably the most versatile and reliable method for incorporating the cyclohexene moiety. It involves the synthesis of a well-defined precursor polymer containing nucleophilic side chains (e.g., hydroxyl groups), which are then reacted with this compound. This approach allows for the creation of a diverse library of functional materials from a single, well-characterized parent polymer.[8][9][10]
Overall Workflow
The workflow involves a two-step process: synthesis of a precursor polymer followed by its functionalization. This modularity allows for precise control over the final polymer's molecular weight and architecture before the reactive moiety is introduced.
Caption: Workflow for post-polymerization modification.
Protocol 1: Synthesis of Precursor Polymer (Poly(2-hydroxyethyl acrylate)) via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is chosen here as it allows for the synthesis of polymers with controlled molecular weights and low dispersity (Đ), which is critical for applications in drug delivery and nanotechnology.[11][12]
Materials & Equipment:
-
2-hydroxyethyl acrylate (HEA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and manifold
-
Cold diethyl ether (for precipitation)
Procedure:
-
Monomer & Reagent Preparation: In a Schlenk flask, add HEA (e.g., 2.32 g, 20 mmol), CPADB (e.g., 55.9 mg, 0.2 mmol, for a target DP of 100), and AIBN (e.g., 6.6 mg, 0.04 mmol, CTA:Initiator ratio of 5:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) to the flask.
-
Deoxygenation (Crucial Step): Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical polymerization. Backfill the flask with argon.
-
Causality: Oxygen is a radical scavenger. Its removal is essential for maintaining the "living" character of the polymerization and achieving low dispersity.[11]
-
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6-12 hours). Monitor conversion via ¹H NMR if desired by taking aliquots.
-
Termination: Stop the reaction by removing the flask from the oil bath and exposing it to air.
-
Purification: Precipitate the polymer by slowly adding the viscous solution to a large volume of cold diethyl ether. Collect the polymer by filtration or centrifugation, re-dissolve in a minimal amount of THF or acetone, and re-precipitate. Dry the final product under vacuum.
-
Characterization (Self-Validation):
-
GPC/SEC: Determine molecular weight (Mn) and dispersity (Đ). A well-controlled RAFT polymerization should yield Đ < 1.3.
-
¹H NMR: Confirm the polymer structure and calculate monomer conversion.
-
FTIR: Confirm the presence of the broad hydroxyl (-OH) stretch (~3400 cm⁻¹) and the ester carbonyl (C=O) stretch (~1730 cm⁻¹).
-
Protocol 2: Functionalization with this compound
Materials & Equipment:
-
Poly(HEA) precursor polymer
-
This compound, freshly distilled or purchased high-purity
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (Base/HCl Scavenger)
-
Argon or Nitrogen gas supply
-
Schlenk flask and manifold
Procedure:
-
Setup: In a flame-dried Schlenk flask under argon, dissolve the Poly(HEA) precursor (e.g., 1 equiv based on hydroxyl groups) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (e.g., 1.5 equiv per hydroxyl group) to the solution and cool the flask to 0 °C in an ice bath.
-
Causality: A non-nucleophilic base is essential to neutralize the HCl byproduct of the esterification.[13] This prevents protonation of the reactants and drives the equilibrium towards the product side. Cooling minimizes potential side reactions.
-
-
Acylation: Slowly add this compound (e.g., 1.2 equiv per hydroxyl group) dropwise to the stirring solution. A slight excess ensures complete conversion of the hydroxyl groups.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under argon.
-
Purification:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Concentrate the filtrate and precipitate the functionalized polymer in a non-solvent like cold methanol or diethyl ether.
-
Repeat the dissolution/precipitation cycle two more times to ensure removal of all unreacted reagents and byproducts.
-
Dry the final polymer under vacuum.
-
-
Characterization (Self-Validation):
-
FTIR Spectroscopy: The most direct confirmation. Look for the significant reduction or complete disappearance of the broad -OH stretch (~3400 cm⁻¹) and the appearance of a new ester carbonyl peak, slightly shifted from the original acrylate carbonyl.
-
¹H NMR Spectroscopy: Confirm the successful attachment by identifying the characteristic peaks of the cyclohexene ring protons (typically in the 5.5-7.0 ppm and 1.5-2.5 ppm regions). Integration of these peaks relative to the polymer backbone protons can be used to quantify the degree of functionalization.
-
| Parameter | Protocol 1 (RAFT) | Protocol 2 (Functionalization) |
| Key Reagents | HEA, CPADB, AIBN | Poly(HEA), this compound, Pyridine |
| Solvent | Anhydrous 1,4-Dioxane | Anhydrous DCM or THF |
| Temperature | 70 °C | 0 °C to Room Temperature |
| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) |
| Typical Duration | 6-12 hours | 12-24 hours |
| Purification | Precipitation | Filtration & Precipitation |
| Key Validation | GPC (Đ < 1.3), ¹H NMR | FTIR (loss of -OH), ¹H NMR (new cyclohexene peaks) |
Strategy 2: Direct Free-Radical Polymerization
This strategy uses this compound directly as a monomer. The vinyl group within the cyclohexene ring polymerizes, yielding a polymer with highly reactive pendant acyl chloride groups. This product is itself a valuable precursor for further functionalization.
Reaction Scheme & Considerations
The polymerization proceeds via a standard free-radical mechanism.[14] However, the high reactivity of the acyl chloride group necessitates strictly anhydrous conditions to prevent hydrolysis of both the monomer and the resulting polymer side chains.
Caption: Direct polymerization and subsequent functionalization.
Protocol 3: Free-Radical Polymerization of this compound
Materials & Equipment:
-
This compound, freshly distilled
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous Toluene or Dichloromethane (Solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and manifold
-
Anhydrous hexanes or petroleum ether (for precipitation)
Procedure:
-
Setup: In a Schlenk flask, dissolve this compound (e.g., 2.9 g, 20 mmol) and AIBN (e.g., 32.8 mg, 0.2 mmol, for a 100:1 ratio) in anhydrous toluene.
-
Causality: Anhydrous conditions are paramount. Any moisture will hydrolyze the monomer and the pendant acyl chloride groups on the polymer, leading to a loss of reactivity and the formation of corrosive HCl.[3]
-
-
Deoxygenation: Perform three freeze-pump-thaw cycles and backfill the flask with argon.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The solution will likely become more viscous.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of vigorously stirring anhydrous hexanes.
-
Caution: This step must be performed in a well-ventilated fume hood as the polymer may react with trace atmospheric moisture.
-
-
Isolation: Quickly filter the resulting solid and dry it under high vacuum to remove residual solvent and prevent degradation. Store the final reactive polymer under a strict inert atmosphere.
-
Characterization (Self-Validation):
-
GPC/SEC: Determine molecular weight and dispersity. Free-radical polymerization typically results in higher dispersity (Đ > 1.5) compared to controlled methods.
-
FTIR Spectroscopy: Confirm the retention of the acyl chloride group by identifying its characteristic sharp carbonyl (C=O) stretch, typically around 1780-1800 cm⁻¹.
-
¹H NMR Spectroscopy: Confirm polymerization by the disappearance of the vinyl proton signals of the monomer and the appearance of broad peaks corresponding to the new polymer backbone.
-
Mechanistic Note: The Challenge of ROMP with Cyclohexene Derivatives
While Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins, it is generally ineffective for unstrained six-membered rings like cyclohexene.[15][16][17]
-
Thermodynamic Driving Force: ROMP is driven by the release of ring strain energy. Cyclohexene exists in a stable chair conformation with very low ring strain, making its polymerization thermodynamically unfavorable.[15][17] The equilibrium strongly favors the monomer over the polymer.
-
Implications: Attempting to polymerize this compound using standard Grubbs or Schrock catalysts is unlikely to be successful. While some highly specialized tandem or co-polymerization strategies have been reported for cyclohexene derivatives, they are not general-purpose methods.[18][19] Therefore, the direct polymerization and post-modification approaches described above are the recommended routes for synthesizing functional polymers from this reagent.
Conclusion and Outlook
This compound is a valuable and versatile reagent for the synthesis of advanced functional polymers. The two primary strategies detailed in this note—post-polymerization modification of a precursor polymer and direct free-radical polymerization—provide robust and reliable pathways to materials bearing either reactive acyl chloride pendants or stable cyclohexene moieties. The choice of strategy depends on the desired final polymer architecture and properties. Polymers functionalized with the cyclohexene group can undergo further reactions like epoxidation or Diels-Alder cycloadditions, while the reactive poly(this compound) serves as a powerful platform for creating polymer libraries via simple acyl substitution reactions. These materials hold significant promise for applications in smart coatings, biomaterials, and targeted therapeutic delivery systems.
References
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Kim, J. K., et al. (2012). Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne. Journal of the American Chemical Society, 134(17), 7270-3. [Link]
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Gierada, M., et al. (2018). Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes. A Computational Study. Organometallics, 37(6), 969-976. [Link]
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Patton, P. A., et al. (1988). Olefin metathesis of cyclohexene. Macromolecules, 21(8), 2475-2480. [Link]
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Zhang, G., et al. (2020). One-pot synthesis and postpolymerization functionalization of cyclic carbonate/epoxide-difunctional polycarbonates prepared by regioselective diepoxide/CO2 copolymerization. Polymer Chemistry, 11(3), 608-616. [Link]
-
Request PDF. Synthesis and physical characterization of poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide. ResearchGate. [Link]
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Simple Learning Pro. (2022). Ring opening metathesis polymerization (ROMP). YouTube. [Link]
-
Patsnap. (2024). Cyclohexene: Uses, Properties, and Applications. Patsnap Eureka. [Link]
-
Gregory, G. L., et al. (2020). Switchable Catalysis Improves the Properties of CO2-Derived Polymers: Poly(cyclohexene carbonate-b-ε-decalactone-b-cyclohexene carbonate) Adhesives, Elastomers, and Toughened Plastics. ACS Catalysis, 10(6), 3854-3863. [Link]
-
Antonopoulou, M-N., et al. (2024). Acid-triggered radical polymerization of vinyl monomers. Nature Synthesis. [Link]
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Zhang, C., et al. (2015). Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers. Polymer Chemistry, 6(33), 6036-6045. [Link]
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ResearchGate. Polymerisation of cyclohexene. ResearchGate. [Link]
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D-MATL, ETH Zurich. (2024). Acid-Triggered Radical Polymerization of Vinyl Monomers. ETH Zurich. [Link]
-
Polymer Science Learning Center. Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link]
-
Darensbourg, D. J., et al. (2015). Classification of poly(cyclohexene carbonate) according to the relative stereochemistry of the two chiral centers in the polymer backbone. Macromolecules, 48(19), 6968-6975. [Link]
-
Hong, M., & Chen, E. Y.-X. (2021). Olefin metathesis-based chemically recyclable polymers enabled by fused-ring monomers. Nature Chemistry, 13, 743–750. [Link]
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Albright, L. F. (1967). Polymerization of Vinyl Chloride. Chemical Engineering. [Link]
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Stößer, T., et al. (2020). Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Chemical Science, 11(15), 3867-3873. [Link]
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Kudzin, M., et al. (2022). The free-radical polymerization of vinyl chloride (VC). ResearchGate. [Link]
-
Chen, Y.-J., et al. (2022). Design Chemical Structures of CO2-Derived Poly(cyclohexene carbonate) Copolymers to Mediate Intra-/Intermolecular Interactions with Strong Hydrogen-Bonded Donor Homopolymer. Macromolecules, 55(1), 223-233. [Link]
-
Govaerts, F., et al. (2018). 1 History of Post-polymerization Modification. In Post-Polymerization Modification: A Versatile Tool for the Synthesis of Functional Polymers. Wiley-VCH. [Link]
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Van Camp, W., et al. (2010). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 1(4), 431-433. [Link]
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Govaerts, F., et al. (2019). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. ACS Omega, 4(2), 2995-3006. [Link]
-
Rucki, M., et al. (2021). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. Polymers, 13(13), 2110. [Link]
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Inamuddin, et al. (Eds.). (2021). Functionalized Polymers: Synthesis, Characterization and Applications. Routledge. [Link]
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ResearchGate. Sequential Reactions for Post-polymerization Modifications. ResearchGate. [Link]
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Fasihi, M., et al. (2022). Properties and Applications of Polymers: A Mini Review. Journal of Polymer and Composites, 10(2), 20-30. [Link]
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1-Cyclohexenecarbonyl Chloride: A Versatile Acylating Agent and Cyclohexenyl Building Block in Complex Synthesis
An Application Guide for Researchers
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic applications of 1-cyclohexenecarbonyl chloride. This versatile reagent is not merely an acylating agent but a valuable building block for introducing the cyclohexene scaffold into complex molecular architectures, finding utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Core Concepts: Chemical Profile and Reactivity
This compound (C₇H₉ClO) is a bifunctional organic molecule featuring a reactive acyl chloride group attached to a cyclohexene ring.[1] This unique combination of a highly electrophilic center and an unsaturated carbocyclic frame dictates its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36278-22-5 | [2] |
| Molecular Formula | C₇H₉ClO | [1][3] |
| Molecular Weight | 144.60 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~184 °C (literature values for the saturated analog vary) | [5] |
| Density | ~1.096 g/mL at 25 °C (for the saturated analog) | [5] |
| Key Functional Groups | Acyl Chloride, Alkene |
The reactivity of this compound is dominated by two key features:
-
The Acyl Chloride Moiety: As a derivative of a carboxylic acid, the acyl chloride is highly activated towards nucleophilic attack at the carbonyl carbon. The chloride ion is an excellent leaving group, facilitating a wide range of substitution reactions.[6][7]
-
The Cyclohexene Ring: The embedded double bond provides a locus for further chemical transformations, most notably cycloaddition reactions, allowing for the rapid construction of polycyclic systems.[1]
Foundational Reaction Mechanisms
The synthetic power of this compound stems from its participation in several fundamental organic reactions. Understanding these mechanisms is key to exploiting its full potential.
Nucleophilic Acyl Substitution
This is the most common reaction pathway for this compound.[1] The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the substituted product.[6] This pathway is highly efficient for the synthesis of amides, esters, and anhydrides.
Caption: Workflow of the Friedel-Crafts Acylation reaction.
Diels-Alder Reaction of Derivatives
While this compound itself is not typically used directly in Diels-Alder reactions, its derivatives (esters, amides, or ketones) are excellent dienophiles. The electron-withdrawing nature of the carbonyl group activates the adjacent double bond in the cyclohexene ring, making it susceptible to [4+2] cycloaddition with a conjugated diene. This reaction is a powerful method for constructing complex bicyclic or polycyclic frameworks in a single, stereocontrolled step. [8][9]
Application Protocols and Experimental Design
The successful use of this compound requires careful handling and optimized reaction conditions.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It can react violently with water, releasing corrosive hydrogen chloride gas. [1][10]All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Table 2: Safety and Handling Information
| Hazard | Precaution / First Aid Measure |
| Corrosive | Causes severe skin burns and eye damage. [11]Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield. [10][12] |
| Inhalation | Irritating to the respiratory system. [1]Avoid breathing vapors. [12]If inhaled, move to fresh air and seek immediate medical attention. [10][11] |
| Ingestion | Harmful if swallowed. Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [10] |
| Reactivity | Reacts with water and nucleophiles (e.g., alcohols, amines). [1]Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). [11][12] |
| Fire | Flammable. Keep away from heat and open flames. Use CO₂, dry chemical, or foam for extinguishing. [10] |
Protocol 1: Synthesis of N-Phenyl-1-cyclohexene-1-carboxamide (Amide Formation)
This protocol details a standard nucleophilic acyl substitution to form an amide, a common structural motif in pharmaceuticals.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve aniline and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution, and brine. [13] 3. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol illustrates the synthesis of an aryl ketone, a key intermediate for many complex molecules.
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
This compound (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice-cold 1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous AlCl₃ and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Add this compound dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex. [13] 4. Add anisole dropwise, maintaining the temperature below 10 °C.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and ice-cold 1 M HCl. This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ketone by column chromatography or distillation under reduced pressure.
-
Applications in Total Synthesis and Drug Development
The cyclohexene moiety is a common feature in natural products and pharmacologically active compounds. [14][15]this compound provides a direct and efficient route to incorporate this valuable scaffold.
-
Pharmaceutical Intermediates: The saturated analog, cyclohexanecarbonyl chloride, is a known intermediate in the synthesis of Praziquantel, an anthelmintic drug, and in the preparation of 1,2,3-triazoles that act as inhibitors of HIV type 1 protease. [4][16]The unsaturated version offers the potential for analogous applications with the added benefit of a double bond for further synthetic elaboration.
-
Agrochemicals: The compound serves as a building block in the formulation of various agrochemicals, including herbicides and fungicides, contributing to crop protection strategies. [1][17]* Anti-Tumor Agents: The related cyclohexanecarbonyl chloride is used in the synthesis of benzothiazoles and camptothecin derivatives, which have shown potent antitumor activity. [4][17]This highlights the importance of the cyclohexylcarbonyl scaffold in medicinal chemistry.
Caption: Synthetic pathways using this compound.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its dual reactivity allows for both the straightforward introduction of the cyclohexenylcarbonyl group via robust acylation reactions and the subsequent construction of complex polycyclic systems through transformations of the alkene functionality. A thorough understanding of its reactivity, coupled with stringent safety protocols, enables chemists to leverage this reagent for the efficient synthesis of valuable target molecules across the chemical and pharmaceutical industries.
References
-
National Institutes of Health (NIH), PubChem. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938. Available from: [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]
-
Ganesh Remedies. Cyclohexanecarbonyl chloride-2719-27-9. Available from: [Link]
-
HOPEMAX. China Cyclohexane Carbonyl Chloride Manufacturers, Suppliers and Factory. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Organic Syntheses. cyclohexylidenecyclohexane. Available from: [Link]
-
Wikipedia. Diels–Alder reaction. Available from: [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. Available from: [Link]
-
Journal of Al-Nahrain University. (2024, December 26). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Available from: [Link]
-
Khan Academy. Nucleophilic acyl substitution (video). Available from: [Link]
-
Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. Available from: [Link]
-
LibreTexts Chemistry. (2023, January 28). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available from: [Link]
-
Royal Society of Chemistry. (2022, May 4). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews. Available from: [Link]
-
The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Available from: [Link]
-
University of Colorado Boulder. Diels-Alder Reaction. Available from: [Link]
-
National Institutes of Health (NIH), PubChem. This compound | C7H9ClO | CID 142066. Available from: [Link]
-
ResearchGate. (2025, December 6). (PDF) The Diels-Alder reaction of 1-cyclohexenecarbaldehyde N,N-dimethylhydrazone with juglone. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Cyclohexanecarbonyl chloride. WebBook. Available from: [Link]
-
ResearchGate. Natural product chemoyls and their building blocks | Download Table. Available from: [Link]
-
PubMed. Key Building Blocks of Natural Product Biosynthesis and Their Significance in Chemistry and Medicine. Available from: [Link]
-
ResearchGate. (2025, August 10). Vicinal Tricarbonyl Compounds: Versatile Building Blocks for Natural Product Synthesis | Request PDF. Available from: [Link]
-
Organic Syntheses. trans-2-CHLOROCYCLOPENTANOL. Available from: [Link]
Sources
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- 4. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 1-Cyclohexenecarbonyl Chloride Acylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during Friedel-Crafts acylation using 1-cyclohexenecarbonyl chloride. Here, we move beyond procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
Introduction: The Challenge of this compound Acylation
This compound is a valuable reagent for introducing a cyclohexene moiety onto aromatic substrates, a common step in the synthesis of various pharmaceutical compounds.[1][2] The Friedel-Crafts acylation, while powerful, is not without its complexities when using this specific acyl chloride.[3][4][5][6] The presence of the cyclohexene double bond introduces unique potential for side reactions that can complicate product purification and significantly reduce the yield of the desired acylated aromatic compound. Understanding these potential pitfalls is the first step toward successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the acylation of aromatic compounds with this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in Friedel-Crafts acylation are a frequent issue and can stem from several factors.[7][8]
Possible Causes & Solutions:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be less nucleophilic and less reactive towards the acylium ion.[7]
-
Solution: If possible, consider using a more activated aromatic substrate or explore alternative synthetic routes that introduce the desired functionality at a different stage.
-
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[7][8] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[3][8] This is because the ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction.[3][8]
-
Solution: A common practice is to use at least 1.1 equivalents of the Lewis acid catalyst relative to the this compound.[3]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy.[7] Conversely, excessively high temperatures can lead to decomposition and side reactions.
-
Solution: Experiment with a range of temperatures, starting from 0°C to room temperature and gradually increasing if no reaction is observed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Q2: I'm observing multiple products in my reaction mixture, making purification difficult. What are the potential side reactions?
The presence of the double bond in this compound is a primary contributor to the formation of multiple byproducts.
Common Side Reactions:
-
Intramolecular Friedel-Crafts Acylation (Cyclization): If the aromatic ring is part of the same molecule as the acyl chloride (tethered by a flexible chain), intramolecular acylation can occur, leading to the formation of a cyclic ketone.[9][10] While less common in intermolecular reactions, it's a possibility to consider if your substrate has a suitable structure.
-
Reaction with the Alkene: The double bond in the cyclohexene ring can compete with the aromatic ring for the electrophilic acylium ion, especially under harsh conditions. This can lead to the formation of complex polymeric materials or other undesired byproducts.
-
Isomerization of the Double Bond: Under the acidic conditions of the Friedel-Crafts reaction, the double bond in the cyclohexene ring can potentially migrate to a more stable position, leading to a mixture of isomeric products.
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[7][8] The first acylation deactivates the ring, making a second acylation less favorable, but it can still happen.[7][8]
Q3: How does the choice of Lewis acid affect the outcome of the reaction?
The choice of Lewis acid is critical and can significantly influence both the yield and the product distribution.[11]
Lewis Acid Considerations:
| Lewis Acid | Activity | Common Issues | Recommendations |
| AlCl₃ | High | Can promote side reactions due to high reactivity. Very moisture-sensitive.[7][8] | Use for less reactive aromatic substrates. Ensure strictly anhydrous conditions. |
| FeCl₃ | Moderate | Generally less reactive than AlCl₃, may require higher temperatures.[11][12] | A good alternative to AlCl₃, often leading to cleaner reactions.[12] |
| ZnCl₂ | Mild | May not be strong enough to catalyze the reaction with deactivated rings. | Suitable for highly activated aromatic substrates. |
| Solid Acids (e.g., Zeolites) | Varies | Can offer improved selectivity and easier workup. | An environmentally friendlier option that can minimize side reactions. |
Expert Insight: For most applications involving this compound, starting with a milder Lewis acid like FeCl₃ can be advantageous in minimizing side reactions involving the alkene functionality.
Q4: My starting material is an aniline or a phenol, and the reaction is failing. What's happening?
Aromatic rings with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[8][13] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, deactivating both the catalyst and the aromatic ring.[8][13]
Solution:
-
Protecting Groups: The amine or hydroxyl group must be protected before the acylation reaction. For example, an amine can be converted to an amide, and a hydroxyl group can be converted to an ether. After the acylation, the protecting group can be removed.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Desired Acylation Pathway
Caption: The desired Friedel-Crafts acylation pathway.
Potential Side Reaction: Alkene Interference
Caption: A potential side reaction involving the alkene.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol is a representative example and may require optimization for different substrates.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to 0°C using an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the Lewis acid.
-
-
Addition of Aromatic Substrate:
-
Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion
Successful Friedel-Crafts acylation with this compound hinges on a thorough understanding of the potential side reactions and the factors that influence them. By carefully controlling reaction conditions, choosing the appropriate Lewis acid, and being mindful of substrate limitations, researchers can minimize the formation of unwanted byproducts and achieve higher yields of the desired acylated product. This guide serves as a starting point for troubleshooting and optimizing your synthetic procedures.
References
-
Wikipedia. (2023, December 29). Friedel–Crafts reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(1), 74. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Treating cyclohexene with acetyl chloride and AlCl3 leads to the formation of a product with the.... Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Acyl chloride. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Formation of Cyclic Ketones by Intramolecular Acylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
-
The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 3). Acyl chloride. Retrieved from [Link]
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- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
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- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Cyclohexenyl Ketones by Column Chromatography
Welcome to the technical support center for the purification of 1-cyclohexenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography purification of this important class of α,β-unsaturated ketones. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you face at the bench.
I. Frequently Asked Questions (FAQs)
Q1: My 1-cyclohexenyl ketone appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
A1: This is a common and critical issue. 1-Cyclohexenyl ketones, being α,β-unsaturated systems, are susceptible to degradation on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) can catalyze undesirable reactions such as isomerization, polymerization, or hydration of the double bond.[1][2]
Causality: The lone pairs on the ketone's carbonyl oxygen can interact with the acidic protons of the silanol groups, activating the conjugated system. This can lead to a Michael addition with trace amounts of water in the solvent or promote acid-catalyzed decomposition pathways.[1][2][3]
Troubleshooting & Solutions:
-
Confirm Silica Instability: Before running a large-scale column, perform a stability test. Spot your crude material on a silica TLC plate, let it sit for 1-2 hours, then elute. If new spots appear or the product spot diminishes compared to a freshly spotted sample, your compound is unstable on silica.[1]
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel. Prepare a slurry of silica in your chosen non-polar solvent and add 1% triethylamine (or another volatile base) relative to the solvent volume. This neutralizes the acidic sites. However, be mindful that this can affect the elution profile.
-
Switch to an Alternative Stationary Phase: For acid-sensitive compounds, switching the stationary phase is often the most robust solution.
-
Neutral Alumina: This is an excellent alternative for the purification of ketones and other compounds prone to degradation on acidic media.[4][5][6] Neutral alumina has a surface pH of approximately 6.3-7.2, minimizing acid-catalyzed side reactions.[6]
-
Florisil® or Bonded Phases: Other options include Florisil® (magnesium silicate) or less reactive bonded phases like diol or cyano columns, which offer different selectivity and are less harsh.[1][7]
-
Q2: I'm struggling to get good separation between my 1-cyclohexenyl ketone and a closely-eluting impurity. How can I optimize my solvent system?
A2: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase. The goal is to find a solvent system that maximizes the differential partitioning of your product and the impurity between the stationary and mobile phases.
The Process of Solvent System Development:
-
Start with TLC: Thin-Layer Chromatography (TLC) is your primary tool for rapidly screening solvent systems.[8][9][10] The ideal system will give your target compound an Rf (retention factor) value between 0.2 and 0.4 for optimal column separation.[1]
-
Systematic Screening: Don't just rely on the standard hexane/ethyl acetate system.[11] Test solvent mixtures from different selectivity groups. For ketones, common and effective systems include:
-
Interpreting TLC for Column Conditions: The solvent system that provides the best separation on TLC will generally translate well to column chromatography.[8][10] A larger difference in Rf values (ΔRf) between your product and the impurity on the TLC plate indicates a better separation on the column.
Solvent Polarity and Selectivity Comparison
| Solvent System Component | Polarity Index | Selectivity Group | Notes |
| Hexane / Heptane | ~0.1 | - | Non-polar base, provides no selectivity.[11] |
| Toluene | 2.4 | VII | Can offer different selectivity through π-π interactions. |
| Dichloromethane (DCM) | 3.1 | V | Good general-purpose solvent, often used when compounds are not soluble in hexane/EtOAc.[1] |
| Diethyl Ether | 2.8 | I | Volatile, provides good separation for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | VIa | Very common, effective for a wide range of polarities. |
| Acetone | 5.1 | VIa | More polar than EtOAc, useful for more polar ketones.[8] |
Data compiled from various sources, including Biotage and the University of Rochester.[1][11]
Q3: Should I use an isocratic or a gradient elution for my purification?
A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.[13][14][15]
-
Isocratic Elution:
-
Best for: Simple mixtures where the target compound is well-separated from a few impurities.[15]
-
Advantages: Simplicity, reproducibility, and straightforward transfer from TLC conditions.[13][15]
-
Disadvantages: Can lead to significant peak broadening (band diffusion) for late-eluting compounds, potentially causing them to be highly diluted and difficult to detect.[13][16]
-
-
Gradient Elution:
-
Best for: Complex mixtures with compounds spanning a wide range of polarities.[14][17]
-
Advantages: Results in sharper peaks for later-eluting compounds, reduces total run time, and improves overall separation efficiency.[13][14][16]
-
Disadvantages: Requires more complex setup (gradient controller) and necessitates column re-equilibration between runs.[15][17]
-
Practical Recommendation: For purifying a 1-cyclohexenyl ketone from a typical reaction mixture containing non-polar starting materials and more polar byproducts, a step gradient is often highly effective. You can start with the polarity determined by TLC to elute non-polar impurities, then increase the polarity to quickly elute your product, and finally, perform a high-polarity flush to remove any remaining compounds. This saves time and solvent.[13]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound eluting from the column | 1. Decomposition: The compound has degraded on the stationary phase.[1]2. Incorrect Solvent System: The mobile phase is not polar enough to move the compound.3. Insolubility: The compound may have precipitated at the top of the column. | 1. Test for stability on a TLC plate.[1] If unstable, switch to neutral alumina or deactivated silica.[1][4][7]2. Gradually increase the polarity of the mobile phase. If using a gradient, ensure the gradient is running correctly.3. Ensure the sample is fully dissolved before loading. If necessary, use a stronger (but minimal) solvent for loading or use the dry loading method.[18] |
| Product elutes as a broad, tailing band | 1. Overloaded Column: Too much sample was loaded for the column size.2. Poor Packing: The column was not packed uniformly, leading to channeling.3. Isocratic Elution of a Strongly Retained Compound: The compound is eluting very slowly, causing band broadening.[13] | 1. As a rule of thumb, use a silica-to-sample mass ratio of at least 30:1 for good separation.2. Repack the column carefully, ensuring a homogenous slurry and a level bed.3. Once the product begins to elute, increase the polarity of the mobile phase (step gradient) to sharpen the peak and speed up elution.[1] |
| Poor separation (mixed fractions) despite good TLC separation | 1. Column Overloading: Exceeding the column's capacity is the most common cause.2. Sample Band too Wide: The initial sample was loaded in too large a volume of solvent or a solvent that was too strong.[18]3. Flow Rate too High: The mobile phase is moving too fast for equilibrium to be established between the phases. | 1. Reduce the amount of crude material loaded onto the column.2. Load the sample in the minimum amount of solvent possible, preferably the mobile phase itself.[18] For poorly soluble samples, use the "dry loading" technique.[18]3. Reduce the flow rate. Optimal flow allows for better separation, though it increases the run time.[18] |
| Cracks or channels appear in the silica bed | 1. Poor Packing: Air was trapped during packing.2. Rapid Polarity Change: Switching solvents too quickly in a gradient can generate heat, causing solvent to bubble and crack the bed.3. Running the Column Dry: Allowing the solvent level to drop below the top of the stationary phase will ruin the packing.[18][19] | 1. Ensure silica is fully suspended in a degassed solvent before packing.2. Use a continuous gradient or small, incremental step gradients rather than abrupt, large changes in solvent composition.3. Always keep the silica bed submerged in solvent. Replenish the solvent reservoir well before it runs low.[18] |
III. Key Experimental Protocols & Workflows
Protocol 1: Stability Test on a Silica TLC Plate
-
Dissolve a small amount of your crude 1-cyclohexenyl ketone mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On a single TLC plate, spot the mixture in two separate lanes.
-
Immediately place the plate in a developing chamber with an appropriate solvent system and let it elute. This is your "Time Zero" reference.
-
Leave the second spotted lane on the bench, exposed to air, for 1-2 hours.
-
After the time has elapsed, develop this second lane in the same TLC chamber.
-
Visualize both chromatograms side-by-side. If the second lane shows new spots, streaking from the origin, or a significantly diminished product spot compared to the first lane, your compound is degrading on silica.[1]
Workflow: Troubleshooting Poor Separation
Caption: Troubleshooting decision tree for poor separation.
Protocol 2: Dry Loading a Sample
This technique is invaluable when your sample is not very soluble in the initial, non-polar mobile phase.[18]
-
Dissolve your crude product in a suitable, volatile solvent (e.g., dichloromethane, acetone).
-
In a round-bottom flask, add a small amount of clean silica gel (approximately 5-10 times the mass of your crude sample).[18]
-
Transfer your dissolved sample solution to the flask containing the silica.
-
Swirl the flask to ensure the entire silica volume is wetted.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample-adsorbed silica.
-
Carefully layer this powder onto the top of your pre-packed chromatography column.
-
Gently add a protective layer of sand on top of the sample layer before slowly adding your mobile phase.[18]
This method ensures that your sample is introduced to the column as a very narrow, uniform band, which is critical for achieving high-resolution separation.
IV. References
-
Aluminium Oxide Neutral - Column Chromatography . (n.d.). Vertex AI Search. Retrieved January 14, 2026, from
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FAQ: What are the possible applications for alumina in chromatography? (n.d.). SiliCycle. Retrieved January 14, 2026, from
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Troubleshooting Flash Column Chromatography . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from
-
Neutral Alumina Flash Column . (n.d.). Hawach Scientific. Retrieved January 14, 2026, from
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . (2012, August 7). ChemistryViews. Retrieved January 14, 2026, from
-
Thin Layer Chromatography (TLC) . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 14, 2026, from
-
ALUMINA For column chromatography . (n.d.). Sigma-Aldrich. Retrieved January 14, 2026, from
-
When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. Retrieved January 14, 2026, from
-
Comparison of Isocratic and Gradient Elution . (n.d.). Kianshardanesh.com. Retrieved January 14, 2026, from
-
Gradient vs. Isocratic Elution in HPLC . (n.d.). Danaher Life Sciences. Retrieved January 14, 2026, from
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 7). Welch Materials. Retrieved January 14, 2026, from
-
Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025, February 19). Mastelf. Retrieved January 14, 2026, from
-
Thin Layer Chromatography: A Complete Guide to TLC . (n.d.). Chemistry Hall. Retrieved January 14, 2026, from
-
Determining a solvent system . (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 14, 2026, from
-
Using TLC to Scout Flash Chromatography Solvents . (2023, January 19). Biotage. Retrieved January 14, 2026, from
-
Rookie Mistakes: Column Chromatography . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from
-
Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes . (n.d.). PubMed. Retrieved January 14, 2026, from
-
Photochemical behaviour of α-diketones on a silica gel surface . (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from
-
Enantioselective Palladium-Catalysed Conjugate Addition of Arylsiloxanes - Supporting Information . (n.d.). Tetrahedron Letters. Retrieved January 14, 2026, from
-
Product decomposed on silica gel . (2017, June 30). ResearchGate. Retrieved January 14, 2026, from
Sources
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- 3. Photochemical behaviour of α-diketones on a silica gel surface: a novel photoreaction by intramolecular trapping of an excited ketone carbonyl oxygen by an aryl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 19. Rookie Mistakes [chem.rochester.edu]
Preventing hydrolysis of 1-Cyclohexenecarbonyl chloride during reaction
Welcome to the technical support center for 1-Cyclohexenecarbonyl Chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance to help you anticipate and troubleshoot challenges related to the handling and reactivity of this versatile reagent, with a specific focus on preventing unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (C₇H₉ClO) is a reactive organic compound featuring a cyclohexene ring attached to a carbonyl chloride functional group.[1] Its high reactivity is due to the electron-withdrawing nature of both the chlorine and oxygen atoms bonded to the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophiles.[2]
Q2: What is hydrolysis and why is it a major concern with this compound?
Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water.[3] For acyl chlorides like this compound, this reaction is particularly rapid and often vigorous.[1][3] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon.[4] This leads to the formation of 1-cyclohexenecarboxylic acid and corrosive hydrochloric acid (HCl) gas.[1][3] This side reaction is a critical issue because it consumes your starting material, reducing the yield of your desired product, and complicates the purification process due to the formation of byproducts.[3]
Q3: How can I tell if my this compound has undergone hydrolysis?
There are several indicators that hydrolysis may have occurred:
-
Fuming in Air: When exposed to atmospheric moisture, the compound may fume, which is the formation of HCl gas.[3]
-
Reduced Yield: A lower-than-expected yield of your target molecule is a primary sign.[3]
-
Presence of a Carboxylic Acid Byproduct: You may detect the corresponding 1-cyclohexenecarboxylic acid in your crude product via analytical techniques like NMR or LC-MS.
-
Acidic Reaction Mixture: The generation of HCl will make the reaction mixture acidic, which can be checked with a pH indicator upon workup.[3]
Q4: What are the proper storage and handling procedures for this compound to prevent hydrolysis?
To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from moisture.[5][6] The container should be tightly sealed, preferably under an inert atmosphere like nitrogen or argon.[3][7] When handling, always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][8]
Troubleshooting Guide: Preventing Hydrolysis in Reactions
This guide provides solutions to common issues encountered during reactions with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product (e.g., amide) | Hydrolysis of this compound: This is the most likely culprit, caused by the presence of water in the reaction. | Ensure strictly anhydrous (dry) conditions. Use oven-dried glassware, anhydrous solvents, and dry reagents.[3] Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect stoichiometry: Insufficient acyl chloride or an excess of a protic nucleophile can lead to side reactions. | Use a slight excess (1.0-1.2 equivalents) of this compound to ensure the primary nucleophile is consumed. | |
| Inadequate base: The HCl byproduct of the main reaction can protonate the desired nucleophile (e.g., an amine), rendering it non-nucleophilic. | Use a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in at least a stoichiometric amount (or a slight excess, e.g., 1.5 equivalents) to scavenge the generated HCl.[9][10] | |
| Formation of a significant amount of 1-cyclohexenecarboxylic acid | Wet solvents or reagents: Solvents or other reagents may contain residual water. | Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are anhydrous.[3] Molecular sieves can be added to the solvent to remove trace amounts of water. |
| Exposure to atmospheric moisture: The reaction setup may not be adequately sealed. | Use rubber septa and syringes for additions. Maintain a positive pressure of inert gas throughout the reaction.[3] | |
| Reaction is sluggish or does not go to completion | Steric hindrance: A bulky nucleophile (e.g., a sterically hindered amine) may react slowly. | Consider adding a catalyst like 4-dimethylaminopyridine (DMAP) in a catalytic amount.[9] Gentle heating might also be necessary, but this should be done with caution as it can also accelerate hydrolysis if any water is present. |
| Low reactivity of the nucleophile: Some nucleophiles are inherently less reactive. | Increase the reaction time or consider gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10] |
Visualizing the Problem: Desired Reaction vs. Hydrolysis
The following diagram illustrates the competition between the desired amidation reaction and the undesirable hydrolysis side-reaction.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions
This protocol outlines the standard procedure for reacting this compound with a primary or secondary amine to form an N-substituted amide, while minimizing hydrolysis.[10]
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 equivalents)
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a stir bar
-
Rubber septum
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble the oven-dried round-bottom flask with a stir bar and a rubber septum. Purge the flask with nitrogen or argon for several minutes to create an inert atmosphere.
-
Addition of Amine and Base: To the flask, add the amine (1.0 equivalent). Using a syringe, add anhydrous DCM to dissolve the amine.[10]
-
Add triethylamine (1.5 equivalents) to the stirring solution.[10]
-
Cooling: Cool the flask to 0 °C in an ice bath.[10]
-
Addition of Acyl Chloride: In a separate, dry vial, dissolve this compound (1.0-1.2 equivalents) in a small amount of anhydrous DCM.
-
Using a syringe, add the this compound solution dropwise to the cooled, stirring reaction mixture over 15-30 minutes.[10]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 1-16 hours.[10]
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.[10]
-
Workup: Once the reaction is complete, quench it by adding water or 1N HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[10]
-
Purification: Purify the crude amide by flash column chromatography or recrystallization, as appropriate.[10]
Visualizing the Experimental Workflow
Sources
- 1. Buy this compound | 36278-22-5 [smolecule.com]
- 2. savemyexams.com [savemyexams.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. aksci.com [aksci.com]
- 6. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Selectivity in the Acylation of Polyfunctional Amines
Welcome to the technical support center for navigating the complexities of selective acylation. This guide is designed for researchers, chemists, and drug development professionals who encounter selectivity challenges when working with polyfunctional amines. The acylation of an amine is a fundamental amide-forming reaction; however, the presence of multiple nucleophilic sites (e.g., primary vs. secondary amines, hydroxyl groups) within a single molecule presents a significant synthetic hurdle.[1][2][3] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve your desired product with high selectivity and yield.
Section 1: Frequently Asked Questions - Mastering the Fundamentals of Selectivity
This section addresses the core principles that govern selectivity. Understanding these factors is the first step toward rational design and troubleshooting of your acylation reactions.
Q1: What are the primary factors that determine which functional group in my polyfunctional amine gets acylated?
A1: Selectivity in the acylation of a polyfunctional amine is a delicate balance of several competing factors. There isn't a single "magic bullet," but rather a hierarchy of influences you can manipulate. The main determinants are:
-
Nucleophilicity: The inherent reactivity of the functional groups is the most critical factor. Generally, for N-acylation, the order of reactivity is primary amine > secondary amine . Amines are also typically more nucleophilic than alcohols, making selective N-acylation in the presence of a hydroxyl group (as in amino alcohols) achievable under the right conditions.[4][5]
-
Steric Hindrance: The accessibility of the nucleophilic site plays a huge role. A less hindered primary amine will react faster than a sterically crowded secondary amine, even if their basicities are similar.[6] You can exploit this by choosing bulky acylating agents to further enhance selectivity for the less hindered site.
-
Reaction Control (Kinetic vs. Thermodynamic): The conditions you choose dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Favored at low temperatures, this regime yields the product that forms the fastest.[7] This is often the product resulting from the acylation of the most nucleophilic or least sterically hindered amine.
-
Thermodynamic Control: Favored at higher temperatures with longer reaction times, this allows the reaction to equilibrate and form the most stable product, which may not be the one that forms fastest.[8][9][10]
-
-
Electronic Effects: Electron-donating groups near a nucleophilic center will increase its reactivity, while electron-withdrawing groups will decrease it. This is particularly relevant in aromatic amines where substituent effects can significantly alter the nucleophilicity of the nitrogen.
Q2: How does my choice of acylating agent impact selectivity?
A2: The acylating agent is a powerful tool for controlling selectivity. Its reactivity and steric bulk are key parameters.
| Acylating Agent | General Reactivity | Typical Use Case & Selectivity Notes |
| Acyl Chlorides | Very High | Highly reactive, often leading to poor selectivity and side reactions if not controlled.[3] Best used at low temperatures with a non-nucleophilic base. |
| Carboxylic Anhydrides | High | A good balance of reactivity and handling. Acetic anhydride is a common, cost-effective choice.[11] Selectivity can be tuned by temperature. |
| Acyl Cyanides | Moderate | Reported to be highly useful for the chemoselective acylation of primary amines in the presence of secondary amines.[12] |
| Potassium Acyltrifluoroborates (KATs) | Moderate | Can be used under acidic aqueous conditions and show excellent chemoselectivity for primary amines, tolerating alcohols, carboxylic acids, and even secondary amines.[13][14][15] |
| Active Esters | Variable | Reactivity can be tuned based on the ester leaving group. Less reactive than anhydrides, allowing for higher selectivity in some cases. |
| Acetonitrile | Low | Can function as an acylating agent under specific catalytic conditions (e.g., with Lewis acids or under high temperature), often showing high selectivity for aromatic amines.[16][17][18] |
Q3: What is the role of the base, and how do I choose the correct one?
A3: The base plays a dual role: it neutralizes the acid byproduct generated during the reaction (e.g., HCl from an acyl chloride) and can modulate the nucleophilicity of the amine.[3][19][20]
-
For reactions with acyl chlorides or anhydrides: A non-nucleophilic base is essential. The base should be strong enough to scavenge the acid byproduct but not so nucleophilic that it competes with your substrate for the acylating agent.
-
Good Choices: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base). DIPEA is sterically hindered and an excellent choice to minimize side reactions.
-
Poor Choices: Pyridine can sometimes act as an acyl-transfer catalyst, which may be desired or undesired depending on the goal.[21] Hydroxides or alkoxides will hydrolyze or transesterify your acylating agent.
-
-
For enhancing nucleophilicity: In some cases, a strong base like sodium hydride (NaH) can be used to deprotonate a less reactive amine (like in a pyrrole), forming a highly nucleophilic anion that favors N-acylation.[22] This strategy is generally reserved for specific substrates and is not a universal approach.
Q4: How does solvent choice influence the outcome of my acylation reaction?
A4: The solvent can have a profound effect on reaction rate and selectivity by solvating intermediates and reagents.[23]
-
Polar Aprotic Solvents (e.g., DMF, THF, DCM): These are the most common choices. They are effective at dissolving the reactants without interfering with the reaction. Dichloromethane (DCM) is excellent for reactions run at low temperatures. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are also widely used.[22]
-
Aqueous Conditions: While traditionally avoided, modern methods have enabled selective N-acylation in water, often promoted by surfactants or specialized reagents like KATs.[13][14][24][25] This offers a "green" chemistry advantage.[24]
-
Solvent as a Reagent/Protecting Group: In an innovative approach, methyl isobutyl ketone (MIBK) has been used as both the solvent and a temporary protecting group for a primary amine, allowing for selective acylation of a secondary amine.[26]
Section 2: Troubleshooting Guide - Common Experimental Problems & Solutions
This section is formatted to quickly diagnose and solve specific issues you may be facing at the bench.
Problem 1: Poor Chemoselectivity (e.g., O-acylation of an amino alcohol instead of N-acylation)
-
Symptom: Your characterization data (NMR, MS) shows the acyl group on the hydroxyl oxygen instead of, or in addition to, the desired amine nitrogen.
-
Root Cause Analysis & Solution Workflow:
Caption: Decision workflow for troubleshooting N- vs. O-acylation.
-
Expert Insight: Under strongly acidic conditions, the more basic amine group gets protonated to form an ammonium salt. This effectively deactivates it as a nucleophile, allowing the less basic (but now relatively more nucleophilic) hydroxyl group to attack the acylating agent.[4] Therefore, maintaining neutral or slightly basic conditions is paramount for selective N-acylation.
Problem 2: Poly-acylation (e.g., Di-acylation of a primary amine or acylation of multiple amines)
-
Symptom: Mass spectrometry shows a product with a mass corresponding to the addition of two or more acyl groups.
-
Potential Causes & Solutions:
-
Excess Acylating Agent: The most common cause. The initially formed mono-acylated product can react again.
-
Solution: Use the acylating agent as the limiting reagent. A stoichiometry of 1.0 to 1.1 equivalents relative to the amine is a good starting point. Consider slow, controlled addition of the acylating agent to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.
-
-
Reaction Temperature is Too High: Higher temperatures can provide the activation energy needed for the less reactive, mono-acylated intermediate to react further.
-
Solution: Perform the reaction at 0°C or below.
-
-
Incorrect Order of Addition: Adding the amine to a solution of the acylating agent creates localized areas of high acylating agent concentration.
-
Solution: Always add the acylating agent slowly to the solution of the polyfunctional amine.
-
-
Problem 3: Low or No Conversion to Product
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.
-
Troubleshooting Checklist:
-
Reagent Integrity: Is your acylating agent fresh? Acyl halides and anhydrides are highly sensitive to moisture and can hydrolyze upon storage.[27] Is your solvent anhydrous?
-
Catalyst Deactivation (if applicable): If using a Lewis acid or other catalyst, ensure it has not been deactivated by moisture or incompatible functional groups on your substrate (like amines or hydroxyls, which can coordinate to Lewis acids).[27]
-
Insufficient Reactivity: The reaction conditions may be too mild.
-
Solution 1: If using a mild acylating agent, switch to a more reactive one (e.g., from an ester to an anhydride or acyl chloride).
-
Solution 2: Gradually increase the reaction temperature and monitor progress carefully by TLC to find the optimal balance between conversion and side-product formation.
-
-
Base Stoichiometry: If using an acyl chloride, ensure you have at least one equivalent of base to neutralize the HCl byproduct. The resulting ammonium salt (e.g., triethylammonium chloride) can precipitate and complicate the reaction.
-
Problem 4: Poor Selectivity between Primary and Secondary Amines
-
Symptom: You obtain a mixture of products acylated at both the primary and secondary amine sites.
-
Strategies for Improving Selectivity:
-
Exploit Steric Hindrance: This is your most powerful tool.
-
Acylating Agent: Use a sterically bulky acylating agent (e.g., pivaloyl chloride instead of acetyl chloride). The larger acylating agent will have a much harder time accessing the more hindered secondary amine.
-
Solvent: Some solvents can enhance steric effects.
-
-
Control Temperature: Run the reaction at low temperatures (-40°C to -78°C). The acylation of the less-hindered primary amine has a lower activation energy and will be significantly faster at these temperatures (kinetic control).
-
Use a Specialized Reagent: Certain reagents, like diacylaminoquinazolinones (DAQs), have been shown to be highly selective acylating agents for primary amines in the presence of secondary amines.[1]
-
Orthogonal Protecting Groups: If all else fails, a protecting group strategy is the most robust solution. Protect the secondary amine, acylate the primary amine, and then deprotect the secondary amine. This adds steps but guarantees selectivity.[28][29][30][31]
-
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Kinetically Controlled Selective N-Acylation of a Primary Amine in the Presence of a Secondary Amine
This protocol is designed to favor the kinetically controlled acylation of the least sterically hindered amine.
-
Materials:
-
Polyfunctional amine (containing 1° and 2° amines)
-
Acyl chloride (e.g., Acetyl chloride, 1.05 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)
-
-
Procedure:
-
Dissolve the polyfunctional amine (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine solution over 30-60 minutes via a syringe or dropping funnel. Maintain the temperature at -78°C throughout the addition.
-
Stir the reaction at -78°C for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution while the reaction is still cold.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
Workflow 2: Decision Framework for Method Selection
This workflow provides a logical pathway for selecting an initial strategy for a new polyfunctional amine substrate.
Caption: A decision-making framework for selecting an acylation strategy.
References
- BenchChem Technical Support Center. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
-
Li, J., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5740-5744. [Link]
-
Gálvez, A. O., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. [Link]
-
PubMed. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. J Am Chem Soc, 139(5), 1826-1829. [Link]
-
Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 99-102. [Link]
-
Murahashi, S.-I., et al. (1987). Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines with Acyl Cyanides. Highly Efficient Methods for the Synthesis of Spermidine and Spermine Alkaloid. Chemistry Letters, 16(11), 2159-2162. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Semantic Scholar. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry, 53B, 1115-1121. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Boumoud, B., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 86-91. [Link]
-
ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases.... Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]
-
PBworks. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ACS Publications. (1998). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 75(11), 1475. [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
-
ACS Publications. (1980). New amino-protecting groups in organic synthesis. Accounts of Chemical Research, 13(1), 9-16. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2004). Chemoselective Acylation of Amines in Aqueous Media. Advanced Synthesis & Catalysis, 346(6), 1254-1258. [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
-
ResearchGate. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(11), 1158-1160. [Link]
-
Semantic Scholar. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters. [Link]
-
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 567-611. [Link]
-
Pearson. (n.d.). Reactions of Amino Acids: Acylation. Retrieved from [Link]
-
NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Wiley. (2007). Acylation of Alcohols and Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Retrieved from [Link]
-
ResearchGate. (2022). Microscopic steps associated with the N-acylation of Stage 1. [Link]
-
Royal Society of Chemistry. (2022). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry, 24(12), 4768-4773. [Link]
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- 5. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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Technical Support Center: Removal of Unreacted 1-Cyclohexenecarbonyl Chloride
Welcome to the technical support center for handling and purification challenges associated with 1-cyclohexenecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during synthetic procedures involving this reactive intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Challenge of a Reactive Intermediate
This compound is a valuable acylating agent in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and novel materials.[1] Its high reactivity, stemming from the electrophilic carbonyl carbon and the excellent chloride leaving group, is a double-edged sword.[1] While this reactivity drives desired transformations, such as the formation of amides and esters, it also necessitates meticulous planning for the quenching and removal of any unreacted starting material from the final product mixture.[1][2][3] Incomplete removal can lead to product instability, downstream reaction failures, and analytical impurities that compromise the integrity of your research.
This guide provides a structured approach to identifying, quenching, and removing unreacted this compound, ensuring the purity and stability of your target compounds.
Troubleshooting Guide: From Detection to Elimination
This section is structured in a question-and-answer format to directly address the specific challenges you may be facing in the laboratory.
Question 1: How can I confirm the presence of unreacted this compound in my product mixture?
Answer:
Confirming the presence of residual acyl chloride is the critical first step before any removal strategy is implemented. Due to its reactivity, direct analysis can be challenging, but several spectroscopic methods are highly effective.[4]
-
Infrared (IR) Spectroscopy: This is often the quickest method. Acyl chlorides exhibit a very characteristic and strong carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1780-1815 cm⁻¹ . This is usually well-separated from the carbonyl peaks of esters (~1735-1750 cm⁻¹) or amides (~1630-1690 cm⁻¹), which are the likely products. The presence of a sharp peak in the 1800 cm⁻¹ region is a strong indicator of unreacted acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon adjacent to the carbonyl group (α-protons) in acyl chlorides are deshielded, but their chemical shift can often overlap with other signals in the product.
-
¹³C NMR: The carbonyl carbon of the acyl chloride is highly deshielded and typically appears between 160-180 ppm . This signal is often a sharp, low-intensity peak (due to the lack of attached protons) and can be a reliable diagnostic tool if the product's carbonyl signal is in a different region.
-
-
High-Performance Liquid Chromatography (HPLC): Direct analysis by HPLC can be difficult due to the high reactivity of acyl chlorides, which can lead to on-column hydrolysis.[4] A more reliable method involves derivatization. A small aliquot of the crude reaction mixture can be quenched with a UV-active amine or alcohol (e.g., 2-nitrophenylhydrazine or benzylamine) to form a stable, UV-active amide or ester derivative.[5] This derivative can then be easily quantified by HPLC, providing an accurate measure of the residual acyl chloride.[5]
Table 1: Key Spectroscopic Data for Identification
| Compound | Technique | Characteristic Signal/Peak | Notes |
| This compound | IR Spectroscopy | ~1800 cm⁻¹ (C=O stretch) | Strong, sharp peak. Higher frequency than most other carbonyls. |
| ¹³C NMR Spectroscopy | ~160-180 ppm (C=O) | Typically a sharp, low-intensity signal. | |
| 1-Cyclohexenecarboxylic Acid (Hydrolysis Product) | IR Spectroscopy | ~1700-1725 cm⁻¹ (C=O stretch), Broad ~2500-3300 cm⁻¹ (O-H stretch) | The broad O-H signal is a key indicator of the carboxylic acid. |
| ¹H NMR Spectroscopy | ~10-13 ppm (COOH) | A very deshielded, broad singlet that is exchangeable with D₂O. |
Question 2: What is the most common and effective method for quenching and removing unreacted this compound?
Answer:
The most straightforward and widely used method is hydrolysis , followed by a liquid-liquid extraction. This process converts the reactive acyl chloride into its corresponding carboxylic acid, which can then be easily separated from a neutral or basic organic product.
The Chemistry: Acyl chlorides react readily with nucleophiles, including water.[1][6][7] The reaction is a nucleophilic acyl substitution. Water attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form 1-cyclohexenecarboxylic acid and hydrochloric acid (HCl).[3][7]
To facilitate the removal of both the resulting carboxylic acid and the HCl byproduct, a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used in an aqueous solution for the workup. The base neutralizes the HCl and deprotonates the carboxylic acid to form its water-soluble carboxylate salt.
Experimental Protocol: Aqueous Basic Wash
-
Initial Quench (Safety First!): Cool the reaction vessel in an ice bath (0 °C). The hydrolysis reaction can be exothermic. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: Carbon dioxide (CO₂) gas will evolve. Add the solution portion-wise to control the effervescence.
-
Transfer to Separatory Funnel: Once the gas evolution has ceased, transfer the entire mixture to a separatory funnel. If your product is in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If your reaction solvent is water-miscible (e.g., THF, acetone), you will need to first remove it under reduced pressure and then redissolve the residue in a water-immiscible solvent.
-
Extraction: Add more saturated NaHCO₃ solution to the separatory funnel, cap it, and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separate Layers: Drain the aqueous layer (bottom layer for solvents like DCM, top layer for solvents like ethyl acetate).
-
Repeat Wash: Wash the organic layer one or two more times with the basic solution to ensure complete removal of the carboxylate salt.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.
Visual Workflow: Standard Quenching & Extraction
Caption: Standard workflow for quenching and extraction.
Question 3: My product is acid-sensitive or water-sensitive. How can I remove the acyl chloride without an aqueous workup?
Answer:
This is an excellent and common challenge. An aqueous basic workup is not suitable for products that can be hydrolyzed, epimerized, or degraded under these conditions. In such cases, non-aqueous methods are required.
-
Method 1: Scavenger Resins (Solid-Phase Extraction)
This is an elegant and highly effective method. Amine-functionalized silica or polystyrene resins (often called "scavenger resins") can be used. These solid-supported bases react selectively with the excess acyl chloride.
The Chemistry: The nucleophilic amine groups on the resin attack the acyl chloride, covalently bonding it to the solid support. The resulting resin-bound amide is now a solid. The desired product, which remains in solution, can be isolated by simple filtration.
Experimental Protocol: Scavenger Resin Purification
-
To the crude reaction mixture, add an appropriate amount of an amine-functionalized scavenger resin (e.g., Tris(2-aminoethyl)amine on polystyrene). Typically, 2-4 equivalents relative to the excess acyl chloride are used.
-
Stir the suspension at room temperature. Reaction progress can be monitored by TLC or IR to observe the disappearance of the acyl chloride.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Visual Workflow: Non-Aqueous Scavenger Resin Method
Caption: Non-aqueous purification using a scavenger resin.
-
Method 2: Distillation / Azeotropic Removal
If your desired product is non-volatile and thermally stable, you may be able to remove the more volatile this compound under high vacuum. For acyl chlorides that were generated in situ using reagents like thionyl chloride, co-distillation with a dry, inert solvent like toluene can be effective at removing volatile impurities.[4] However, this is generally more effective for removing the chlorinating agent than the acyl chloride itself.[4][8] Fractional distillation under reduced pressure is a highly effective method but requires the product to be stable at the required temperatures.[4]
Frequently Asked Questions (FAQs)
-
Q: Why is it critical to handle this compound in a fume hood?
-
A: It is a corrosive compound that is irritating to the skin, eyes, and respiratory system.[1] Furthermore, it reacts with moisture in the air (hydrolysis) to release corrosive hydrochloric acid (HCl) fumes.[1] All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
-
Q: My crude product mixture is dark brown. What could be the cause?
-
A: Dark coloration can arise from impurities in the starting acyl chloride or from side reactions occurring at elevated temperatures.[4] If the acyl chloride was prepared using thionyl chloride, residual impurities from this reagent can cause discoloration.[4] For sensitive reactions, it is best to use purified or freshly distilled this compound.
-
-
Q: Besides the corresponding carboxylic acid, what are the primary impurities I should expect?
-
A: The most common impurity is 1-cyclohexenecarboxylic acid, formed from inadvertent hydrolysis.[9] Hydrogen chloride (HCl) is a direct byproduct of both the acylation reaction and any hydrolysis.[3][9] If a base like pyridine is used in the main reaction, you will also have pyridinium hydrochloride salt.
-
-
Q: Can I use column chromatography to remove the unreacted acyl chloride?
-
A: It is generally not recommended to directly load a crude mixture containing a highly reactive acyl chloride onto a silica gel column. The acidic silica gel contains surface-bound water, which will hydrolyze the acyl chloride on the column. This can lead to the formation of HCl and the carboxylic acid, which may streak down the column and co-elute with your product. It is always best to quench the reaction to convert the acyl chloride into a more stable compound (like the carboxylic acid) before attempting chromatographic purification.[10]
-
Table 2: Comparison of Removal Methodologies
| Method | Best For | Advantages | Disadvantages |
| Aqueous Basic Wash | Neutral or basic, water-insensitive products. | Highly effective, inexpensive, scalable. | Not suitable for water- or acid/base-sensitive compounds. |
| Scavenger Resin | Sensitive or delicate products requiring non-aqueous conditions. | High selectivity, simple filtration-based removal, mild conditions. | Resins can be expensive, may require optimization. |
| Distillation | Thermally stable, non-volatile products. | Can yield very high purity product.[4] | Requires thermal stability of the product, not suitable for all compounds. |
| Chromatography (Post-Quench) | General purification after the acyl chloride has been hydrolyzed. | Excellent for separating the product from the resulting carboxylic acid and other byproducts. | Should not be used on unquenched acyl chloride.[10] |
References
-
PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]
-
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?[Link]
-
LookChem. General procedures for the purification of Acid chlorides - Chempedia. [Link]
-
PubChem - NIH. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938. [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
-
Pearson. Show how you would use appropriate acyl chlorides and amines to s...[Link]
-
YouTube. (2020, April 8). Acid Chloride reacting with amine to synthesize amide. [Link]
-
Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]
-
Pearson+. Recognizing acyl chlorides and anhydrides. [Link]
-
PubChem. This compound | C7H9ClO | CID 142066. [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Reddit. (2024, April 9). Quenching guide : r/Chempros. [Link]
-
NIST WebBook. Cyclohexanecarbonyl chloride. [Link]
-
ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?[Link]
-
YouTube. (2020, September 30). Hydrolysis of an acid chloride. [Link]
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- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing HCl Byproduct in 1-Cyclohexenecarbonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of hydrogen chloride (HCl), a common byproduct in reactions involving 1-Cyclohexenecarbonyl chloride. Our goal is to equip you with the expertise and practical knowledge to optimize your synthetic routes, improve yields, and ensure the integrity of your products.
The Inevitable Byproduct: Understanding HCl Formation
This compound is a highly reactive acylating agent, valued for its ability to introduce the cyclohexenecarbonyl moiety into a wide range of molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive acyl chloride functional group (C=O-Cl).[1]
However, this reactivity comes with a necessary consequence: the formation of hydrogen chloride (HCl) as a byproduct in most of its primary applications, such as acylation reactions.[1][2] This occurs when a nucleophile (like an amine or alcohol) attacks the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion, which then abstracts a proton from the nucleophile, results in the formation of HCl.[3][4]
Visualizing HCl Formation in Amide Synthesis
Caption: Nucleophilic attack of an amine on this compound, leading to the formation of an amide and HCl byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is the HCl generated in my reaction a problem?
A: The in situ formation of HCl can lead to several detrimental outcomes in your experiment:
-
Protonation of Nucleophiles: If your nucleophile is basic, such as a primary or secondary amine, the generated HCl will react with it to form a non-nucleophilic ammonium salt.[5] This effectively quenches your starting material and can halt the reaction, leading to low yields.[5]
-
Catalysis of Side Reactions: HCl is a strong acid and can catalyze undesirable side reactions.[5] For instance, if trace amounts of water are present, HCl can promote the hydrolysis of the starting acyl chloride back to the carboxylic acid.[2]
-
Degradation of Acid-Sensitive Molecules: Many complex molecules, particularly in drug development, contain acid-sensitive functional groups (e.g., acetals, some protecting groups). The acidic environment created by HCl can lead to the cleavage or degradation of these groups, compromising the integrity of your target molecule.[6][7]
-
Impact on Reaction Kinetics: The increasing concentration of HCl as the reaction progresses can alter the reaction kinetics, sometimes unpredictably.[8][9]
Q2: What are the most common methods for neutralizing or removing HCl during the reaction?
A: The most prevalent strategy is to incorporate a base, often referred to as an "acid scavenger" or "HCl scavenger," into the reaction mixture.[5][6] This base neutralizes the HCl as it is formed. Common approaches include:
-
Using Excess Amine Nucleophile: For reactions with simple and inexpensive amines, using at least two equivalents of the amine is a straightforward approach. One equivalent acts as the nucleophile, while the second equivalent neutralizes the resulting HCl.[2][10]
-
Tertiary Amine Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are widely used.[11][12] Pyridine is another classic choice, which can also act as a catalyst in some cases.[3][12]
-
Inorganic Bases: In certain reaction setups, particularly under Schotten-Baumann conditions (a two-phase system), inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are used in an aqueous phase to neutralize the HCl.[13][14][15]
-
Polymer-Supported Bases: These are solid-phase scavengers, such as polymer-bound triethylamine or dimethylaminopyridine (DMAP). The key advantage is the ease of removal—the resulting hydrochloride salt is attached to the polymer and can be simply filtered off at the end of the reaction.[16][17]
-
Inert Gas Sparging: For some applications, bubbling an inert gas like nitrogen through the reaction mixture can help to physically remove the gaseous HCl as it forms. This method has the advantage of not introducing additional reagents that need to be removed later.[18]
Q3: How do I choose the right HCl scavenger for my specific reaction?
A: The selection of an appropriate acid scavenger is critical and depends on several factors:
| Factor | Considerations | Recommended Scavengers |
| Nucleophile Reactivity & Cost | If the amine nucleophile is inexpensive and readily available. | Use a second equivalent of the amine nucleophile.[2] |
| Substrate Acid Sensitivity | For highly acid-sensitive substrates where even localized acidity is a concern. | Sterically hindered, non-nucleophilic bases like DIPEA are preferred.[6] |
| Reaction Conditions | For biphasic reactions (e.g., organic solvent and water). | Inorganic bases like NaOH, KOH, or Na₂CO₃ under Schotten-Baumann conditions.[3][13] |
| Product Purification | When the product is difficult to separate from amine hydrochloride salts. | Polymer-supported bases or inert gas sparging to simplify workup.[16][18] |
| Reaction Scale | For large-scale industrial processes. | Cost-effective inorganic bases or a nitrogen sweep might be more economical. |
Q4: I'm observing a white precipitate in my reaction. What is it and how do I remove it?
A: The white precipitate is most likely the hydrochloride salt of the amine base used as an acid scavenger (e.g., triethylammonium chloride).[6] While its formation indicates that the scavenger is working, its removal is a common purification challenge.
-
Aqueous Workup: These ammonium salts are typically very soluble in water.[6] Washing the organic reaction mixture with water or a mild aqueous base (like saturated sodium bicarbonate solution) will efficiently partition the salt into the aqueous layer.[6]
-
Filtration: If the salt is largely insoluble in the reaction solvent (e.g., diethyl ether or dichloromethane), it can sometimes be removed by direct filtration before proceeding with the workup.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to HCl | Recommended Solution & Rationale |
| Low or No Product Yield | The nucleophile (especially if it's an amine) is being protonated by the generated HCl, rendering it non-reactive.[5] | Add an appropriate acid scavenger. Use at least one equivalent of a non-nucleophilic tertiary amine (e.g., triethylamine, DIPEA) or two equivalents of the amine nucleophile.[2][10] This will neutralize the HCl as it forms, preserving the nucleophilicity of your starting material. |
| Formation of Unexpected Byproducts | The acidic environment created by HCl is catalyzing side reactions or degrading acid-sensitive functional groups on your substrate or product.[5][6] | Switch to a milder or sterically hindered base. Consider using a hindered base like DIPEA or 2,6-lutidine.[16][19] Lower the reaction temperature. Running the reaction at 0 °C or below can often minimize acid-catalyzed degradation.[6] |
| Difficult Product Purification (Contamination with Salts) | The hydrochloride salt of the amine scavenger is co-precipitating or is soluble in the organic solvent, complicating isolation.[6] | Perform a thorough aqueous workup. Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate, and finally brine to remove the water-soluble salt.[6] Consider a polymer-supported scavenger. This keeps the salt on a solid support, allowing for simple filtration.[17] |
| Reaction Stalls After Initial Conversion | The initial reaction generates enough HCl to protonate the remaining nucleophile, effectively stopping the reaction. | Slow addition of the acyl chloride. Add the this compound solution dropwise to the mixture of the nucleophile and the acid scavenger. This ensures that the scavenger is always in excess locally to neutralize the HCl as it's produced. |
| Inconsistent Results Between Batches | Inefficient or inconsistent removal of HCl is leading to variable levels of side reactions or incomplete reactions.[18] | Standardize the HCl removal protocol. Ensure the chosen base is of high purity and added in the correct stoichiometry. If using a nitrogen sweep, ensure a consistent and adequate flow rate. |
Experimental Protocols
Protocol 1: General Acylation using Triethylamine as an HCl Scavenger
This protocol describes a standard procedure for the acylation of an amine with this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).[11]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Schotten-Baumann Conditions for Acylation
This biphasic method is particularly useful for acylating amines or alcohols that are water-soluble or when using an inorganic base is preferable.[13][14]
-
Reaction Setup: In a round-bottom flask, dissolve the amine or alcohol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
-
Addition of Acyl Chloride: While vigorously stirring the aqueous solution, add this compound (1.05 equivalents) either neat or dissolved in an inert organic solvent (e.g., dichloromethane or diethyl ether) dropwise.[15][20]
-
Reaction: Continue to stir vigorously at room temperature for 15-30 minutes. The product will often precipitate out of the solution.
-
Workup and Purification:
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold diethyl ether.
-
If the product remains in the organic phase, separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and purify as described in Protocol 1.
-
Visualizing the Scavenging Workflow
Caption: Workflow for HCl management using a chemical scavenger.
Safety Precautions
-
Handling this compound: This compound is corrosive and reacts with moisture.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][21]
-
HCl Gas: Hydrogen chloride is a corrosive gas that can cause severe respiratory irritation.[22] All reactions that generate HCl should be conducted in a fume hood.
-
Quenching: Be cautious when quenching the reaction with water, as unreacted acyl chloride will react violently to release more HCl gas.[1]
By understanding the principles of HCl formation and implementing the appropriate management strategies, you can significantly improve the outcome of your reactions with this compound. For further assistance, please consult the references below or contact our technical support team.
References
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
-
chemeurope.com. (n.d.). Schotten-Baumann reaction. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]
-
Boqu Instrument. (2024, October 21). How to Measure HCl Concentration?. [Link]
-
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). [Link]
-
ResearchGate. (2015, March 8). Which is the alternative of pyridine as a base?. [Link]
-
UCM-EH&S. (2012, October 19). Standard Operating Procedure: Hydrochloric Acid. [Link]
-
Ekeeda. (2019, April 30). Reaction of Amines with Acid Chloride - Compounds Containing Nitrogen. [Link]
-
Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. [Link]
-
GasDog.com. (2025, January 13). How to Detect Hydrogen Chloride (HCl) Gas?. [Link]
-
IvyPanda. (2025, January 27). Impact of Hydrochloric Acid Concentration on Reaction Rates. [Link]
-
Slideshare. (n.d.). Method for HCL Monitoring by FTIR Analysis. [Link]
-
Patsnap Eureka. (2025, July 1). How to Increase Hydrochloric Acid Reaction Rates?. [Link]
-
National Institutes of Health. (n.d.). Quantitative Hydrogen Chloride Detection in Combustion Environments Using Tunable Diode Laser Absorption Spectroscopy with Comprehensive Investigation of Hot Water Interference. [Link]
-
ResearchGate. (n.d.). Reaction Kinetics Study of HCl Catalytic Oxidation Over A Supported Cu-based Composite Industrial Catalyst. [Link]
-
MDPI. (n.d.). Kinetics Study of Hydrogen Production by Aluminum Alloy Corrosion in Aqueous Acid Solutions: Effect of HCl Concentration. [Link]
-
ESEGas. (2023, August 25). Hydrogen Chloride Analyzer: Your Solution for Precise HCL Measurement!. [Link]
-
Reddit. (2011, January 21). Pyridine replacement in organic synthesis. [Link]
-
Reddit. (2011, October 15). Synthetic chemists: getting rid of HCl?. [Link]
- Google Groups. (n.d.).
-
ACS Catalysis. (2026, January 10). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
ResearchGate. (2019, January 24). How can I remove the produced HCL during esterification reaction without adding base?. [Link]
-
PubMed Central. (n.d.). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. [Link]
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. [Link]
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
-
Numerade. (n.d.). Solved: What products are formed from the addition of HCl to 1-methylcyclohexene?. [Link]
-
Quora. (2017, May 13). Where does the HCl come from in the Friedel-Crafts acylation?. [Link]
-
ResearchGate. (2025, August 5). Activated-Carbon-Supported NaOH for Removal of HCl from Reformer Process Streams. [Link]
-
ResearchGate. (2015, November 3). How do I remove HCl acid from a reaction medium containing a polar compound as a product?. [Link]
-
SciSpace. (2023, February 3). Removal of HCl produced by PVC pyrolysis using CaO. [Link]
-
Study.com. (2023, September 17). Predict the major product from the addition of 1 equivalent of hcl in the following reactions. [Link]
-
Wikipedia. (n.d.). Hydrogen chloride. [Link]
-
National Institutes of Health. (n.d.). Hydrochloric Acid. [Link]
Sources
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- 22. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Technical Support Center: Temperature Control in Exothermic Reactions of 1-Cyclohexenecarbonyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Cyclohexenecarbonyl chloride. It provides in-depth troubleshooting advice and frequently asked questions to ensure safe and effective temperature control during its highly exothermic reactions.
I. Troubleshooting Guide: Managing Thermal Events
Reactions involving this compound, a reactive acyl chloride, are often highly exothermic, and maintaining precise temperature control is paramount to ensure reaction success and laboratory safety.[1][2][3] This section provides a systematic approach to diagnosing and resolving common temperature control issues.
Decision-Making Flowchart for Thermal Excursions
The following flowchart provides a rapid diagnostic tool for addressing unexpected temperature changes during your experiment.
Caption: Troubleshooting decision tree for temperature excursions.
II. Frequently Asked Questions (FAQs)
This section addresses specific questions and provides preventative guidance for managing exothermic reactions with this compound.
Q1: My reaction temperature is spiking rapidly. What are the immediate steps?
A1: A rapid temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to a potential thermal runaway.[4]
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, cease the addition immediately.
-
Enhance Cooling: Increase the efficiency of your cooling system. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Ensure Vigorous Stirring: Inadequate mixing can lead to localized hotspots. Ensure your stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. (See Q5 for detailed quenching protocols).
Q2: What is a "thermal runaway" and how can I prevent it?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The increasing temperature accelerates the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.
Prevention Strategies:
-
Slow Reagent Addition: Add the limiting reagent slowly and in a controlled manner to prevent its accumulation.
-
Adequate Cooling: Ensure your cooling system is robust enough to handle the total heat evolution of the reaction.
-
Proper Solvent Choice: Select a solvent with a boiling point well above the desired reaction temperature to act as a heat sink.
-
Dilution: Running the reaction at a lower concentration can help to moderate the heat generated.
-
Reaction Calorimetry: For scale-up, perform reaction calorimetry to accurately determine the heat of reaction and design an appropriate thermal management strategy.
Q3: How can I estimate the heat of reaction for my specific experiment?
Estimated Heat of Reaction for Common Reactions of this compound:
| Reactant (Nucleophile) | Reaction Type | Estimated Enthalpy (ΔH) | Notes |
| Water | Hydrolysis | -90 to -110 kJ/mol | Highly exothermic, produces HCl gas.[6] |
| Primary/Secondary Amine | Amidation | -100 to -130 kJ/mol | Very rapid and highly exothermic.[4][7] |
| Alcohol | Esterification | -80 to -100 kJ/mol | Exothermic, often requires a base catalyst.[8] |
Disclaimer: These are estimations and should be used for initial safety assessments only. For process development and scale-up, experimental determination of the heat of reaction is strongly recommended.
Q4: What materials are compatible with this compound?
A4: Due to its corrosive nature and reactivity, especially in the presence of moisture, careful selection of materials is crucial.[1]
Material Compatibility Guide for this compound:
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Standard for laboratory glassware. |
| PTFE (Teflon®) | Excellent | Suitable for stir bars, tubing, and seals. |
| Stainless Steel (316) | Good (Anhydrous) | Can be used with caution in anhydrous conditions. Susceptible to corrosion in the presence of HCl. |
| Polypropylene | Fair | May show some swelling or degradation over time. |
| Polyethylene | Poor | Not recommended for prolonged contact. |
| Elastomers (e.g., Viton®, Kalrez®) | Variable | Compatibility is highly dependent on the specific elastomer and reaction conditions. Testing is recommended. |
This table is a general guide. Always consult specific chemical resistance charts for your materials and conduct compatibility testing for critical applications.[8][9][10][11]
Q5: What is the correct procedure for quenching a reaction involving this compound?
A5: Quenching is the process of safely deactivating any unreacted, hazardous reagents. For acyl chlorides, this must be done with extreme caution due to the high exothermicity of their reaction with quenching agents.[12][13]
Recommended Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0°C or below using an ice bath.
-
Choose a Quenching Agent:
-
For unreacted this compound: Slowly add a less reactive alcohol like isopropanol.
-
For reaction workup: A cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) or a saturated solution of ammonium chloride can be used.
-
-
Slow Addition: Add the quenching agent dropwise with vigorous stirring. Monitor the internal temperature closely.
-
Maintain Cooling: Keep the reaction vessel in the cooling bath throughout the quenching process.
-
Neutralization: After the initial quench, the mixture can be neutralized.
III. Experimental Protocols and Workflows
Workflow for Setting Up an Exothermic Acylation Reaction
Caption: Workflow for safe setup of an exothermic acylation reaction.
IV. References
-
Benchchem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
-
KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
NIST. (n.d.). Acetyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Amines. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Andronaco Industries. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Primary Fluid Systems. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]
-
Harrington Process Solutions. (2023). Chemical Resistance Guide. Retrieved from [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
The Chemistry Blog. (2024). Exothermic Reactions Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Retrieved from [Link]
-
Energy Foundations for High School Chemistry. (n.d.). Exothermic, Endothermic, & Chemical Change. Retrieved from [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. engineeringbylee.com [engineeringbylee.com]
- 5. Acetyl chloride [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What Happens When You Pour Water on Calcium Oxide? [shikshanation.com]
- 8. primaryfluid.com [primaryfluid.com]
- 9. Chemical Resistance Guide (Mobile) | Andronaco Industries [andronaco.com]
- 10. geotechenv.com [geotechenv.com]
- 11. hipco.com [hipco.com]
- 12. Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib) | Codementor [codementor.io]
- 13. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
Troubleshooting low conversion in 1-Cyclohexenecarbonyl chloride polymerizations
Welcome to the technical support center for 1-Cyclohexenecarbonyl chloride polymerizations. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this unique and challenging monomer. Due to its dual functionality—a polymerizable cyclohexene ring and a highly reactive acid chloride group—low conversion is a frequent obstacle. This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve common issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and concepts that are critical for success before you even begin your experiments. Understanding these principles is the first step in troubleshooting.
Q1: What is the most suitable polymerization method for this compound?
Choosing the right polymerization strategy is paramount. The monomer's structure presents both opportunities and significant challenges for common techniques.
-
Controlled Radical Polymerization (CRP): This is generally the most promising approach.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is highly recommended due to its exceptional tolerance for a wide variety of functional groups, including reactive acid chlorides.[1][2] The mechanism is robust against the electrophilic nature of the carbonyl chloride. Studies on similar acid chloride-containing monomers like vinylbenzoyl chloride have shown excellent control over molecular weight and narrow molar mass distributions when copolymerized via RAFT.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): While ATRP is also known for its functional group tolerance, it can be more sensitive.[4][5] The acid chloride moiety, or its potential hydrolysis product (a carboxylic acid), could unfavorably interact with and deactivate the transition metal catalyst, particularly copper-based systems.[4][6] This can lead to stalling and low conversion.
-
-
Ring-Opening Metathesis Polymerization (ROMP): This method is not recommended and is a common pitfall. The primary driving force for ROMP is the relief of ring strain in a cyclic monomer.[7] Cyclohexene and its simple derivatives possess very little ring strain and are therefore thermodynamically unfavorable for polymerization via this mechanism.[8][9] Experiments attempting to polymerize this compound via ROMP will almost certainly result in zero or negligible conversion.
Recommendation: Focus your efforts on RAFT polymerization for the highest probability of success and control.
Q2: Monomer purity is often cited as critical. How do I purify this compound and why is it so important?
For this specific monomer, purity is non-negotiable. The acid chloride functional group is extremely susceptible to hydrolysis.[10][11]
Why Purity is Critical:
-
Water Contamination: Trace amounts of water in the monomer, solvent, or from atmospheric moisture will rapidly hydrolyze the acid chloride to the corresponding carboxylic acid. This not only consumes your monomer but the resulting hydrochloric acid (HCl) byproduct can interfere with or poison many catalyst systems.[11]
-
Inhibitors: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. These must be removed prior to your experiment.
-
Synthetic Byproducts: Impurities from the monomer's synthesis can act as chain transfer agents or inhibitors, leading to low molecular weight or complete failure of the polymerization.
Experimental Protocol: Monomer Purification
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is meticulously flame-dried or oven-dried (overnight at >120 °C) and cooled under a stream of dry nitrogen or argon.
-
Initial Treatment: If the monomer is visibly discolored, consider a preliminary pass through a short plug of activated neutral alumina to remove polar impurities.[12]
-
Vacuum Distillation: Transfer the this compound to the distillation flask. Perform the distillation under reduced pressure to avoid thermal decomposition. The exact pressure and temperature will depend on your equipment, but aim for a boiling point well below the monomer's decomposition temperature.
-
Collection: Collect the purified, colorless fraction in a receiving flask that has been pre-purged with an inert atmosphere.
-
Storage: The freshly distilled monomer should be used immediately for the best results. If short-term storage is necessary, store it in a sealed flask under an inert atmosphere (e.g., in a glovebox) over molecular sieves.
Q3: How should I select and prepare my solvents for polymerization?
Solvent choice and preparation are as critical as monomer purity. The primary requirement is that the solvent must be anhydrous and inert to the acid chloride group.
| Polymerization Method | Recommended Solvents | Purification Protocol |
| RAFT | 1,4-Dioxane[3], Toluene, Anisole | Reflux over sodium/benzophenone ketyl or calcium hydride (CaH₂) followed by distillation under an inert atmosphere. Store over activated molecular sieves (3Å or 4Å). |
| ATRP | Toluene, Anisole, Diphenyl ether | Reflux over calcium hydride (CaH₂) followed by distillation under an inert atmosphere. Store over activated molecular sieves. Avoid solvents with nucleophilic sites. |
Causality: Using a "wet" solvent is a primary cause of low conversion. The water will hydrolyze the monomer, leading to the issues described in Q2. Solvents like DMF or THF can be problematic; DMF can catalyze side reactions with acid chlorides[11], and THF can be cleaved under certain catalytic conditions.
Section 2: Troubleshooting Guide for Low Conversion
This guide is structured in a question-and-answer format to directly address specific problems you may encounter.
Scenario 1: My RAFT polymerization is stalling at low conversion.
This is a common issue that can typically be traced back to a few key areas. The following logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low conversion in RAFT.
Q: I've followed the workflow, but my RAFT polymerization still fails. What are the deeper causes?
A: Let's break down the potential hidden issues.
-
Cause 1: Incompatible Initiator or CTA.
-
The "Why": The initiator (e.g., AIBN) must produce radicals at a suitable rate at your reaction temperature. If the decomposition rate is too slow, the polymerization won't start effectively. The Chain Transfer Agent (CTA) is even more critical. The reactivity of the C=S bond in the CTA must be appropriate for the propagating radical of this compound. An unsuitable CTA will lead to poor control, slow polymerization, or complete inhibition. For styrenic or acrylic-type monomers, trithiocarbonates are often a good starting point.[3]
-
The Solution: If using a standard initiator like AIBN at 60-70 °C fails, confirm its purity (recrystallize if necessary). More importantly, screen a different class of CTA. If you are using a dithiobenzoate, try a trithiocarbonate, or vice versa.
-
-
Cause 2: Side Reaction with the Acid Chloride.
-
The "Why": Although RAFT is tolerant, the acid chloride is highly electrophilic. If there are any nucleophilic impurities in your system (e.g., from degraded solvent or initiator), they can react with your monomer. More subtly, the CTA itself or its radical intermediates could potentially have an undesired interaction with the acid chloride group, though this is less common.
-
The Solution: This reinforces the absolute need for purity. Ensure every component—monomer, solvent, initiator, and CTA—is of the highest purity. Running a control reaction without the CTA (a conventional free-radical polymerization) can be informative. If this control reaction also fails, the issue is likely with the monomer or initiator, not the RAFT agent.
-
Scenario 2: My ATRP polymerization shows low conversion and/or high polydispersity (Đ > 1.5).
ATRP is more sensitive than RAFT for this monomer. Low conversion is often linked to catalyst deactivation.
Caption: Troubleshooting workflow for ATRP issues.
Q: What is the most likely mechanism of catalyst deactivation in my ATRP reaction?
A: Catalyst deactivation is the primary suspect.
-
The "Why": The ATRP equilibrium relies on the reversible oxidation of the metal center (e.g., Cu(I) to Cu(II)).[13] The acid chloride group of the monomer, or more likely, any carboxylic acid formed from hydrolysis, can irreversibly coordinate to the copper catalyst. This coordination can alter the catalyst's redox potential, preventing it from participating in the activation/deactivation cycle and effectively killing the polymerization.[4] Furthermore, oxygen is a potent inhibitor of radical polymerizations and will irreversibly oxidize the Cu(I) catalyst.
-
The Solution:
-
Extreme Rigor: Use a glovebox for all manipulations. Ensure solvents are deoxygenated by several freeze-pump-thaw cycles or by vigorous sparging with argon for at least 30 minutes.
-
Ligand Choice: The ligand stabilizes the copper catalyst. A more electron-donating or sterically hindering ligand might better protect the metal center from side reactions with the monomer. Consider screening ligands like PMDETA, Me6TREN, or TPMA.
-
Consider an Alternative Metal: While copper is most common, iron or ruthenium-based ATRP catalysts can sometimes show different tolerances to functional groups.
-
Section 3: Post-Polymerization Analysis FAQs
Q1: How can I reliably characterize my polymer when the pendant acid chloride groups are so reactive?
A: Direct characterization can be difficult. The standard and most reliable method is to convert the reactive polymer into a stable analogue immediately after polymerization.[1] Reacting the polymer with a simple, dry alcohol like methanol will convert the acid chloride groups to methyl esters.[3]
Experimental Protocol: Post-Polymerization Conversion to Methyl Ester
-
Quench Polymerization: Once your polymerization has reached the desired time or conversion, quench it according to the specific method's protocol (e.g., by cooling and exposure to air for ATRP/RAFT).
-
Precipitation and Reaction: Slowly pour the crude polymer solution into a large excess of anhydrous methanol (e.g., 10-20 times the volume of the reaction mixture) with vigorous stirring. This will both precipitate the polymer and initiate the conversion of the acid chloride groups.
-
Complete the Reaction: Allow the suspension to stir overnight at room temperature to ensure complete conversion to the methyl ester.[3]
-
Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with fresh methanol to remove any unreacted monomer and residual reagents.
-
Drying: Dry the purified poly(1-cyclohexenecarboxylate methyl ester) under vacuum to a constant weight.
The resulting polymer is now stable and can be readily analyzed by standard techniques without risk of degradation or side reactions.
Q2: What should I look for in my analytical data to confirm successful polymerization?
A: After converting your polymer to a stable ester derivative, a combination of techniques will give you a complete picture.
| Analytical Technique | Key Observation for Successful Polymerization |
| ¹H NMR Spectroscopy | Disappearance of the sharp vinyl proton peak from the monomer (typically around 6.5-7.0 ppm). Appearance of broad polymer backbone peaks. A new peak corresponding to the methyl ester protons (-OCH₃) should appear around 3.7 ppm.[1] |
| FT-IR Spectroscopy | Disappearance of the C=C stretch from the monomer (~1640 cm⁻¹). Persistence of the strong carbonyl (C=O) stretch, which will shift slightly from the acid chloride (~1790 cm⁻¹) to the ester (~1735 cm⁻¹). |
| Size Exclusion Chromatography (SEC/GPC) | A clear shift to lower elution volume (higher molecular weight) compared to the monomer and initiator peaks. For a controlled polymerization (RAFT/ATRP), the peak should be monomodal and relatively narrow (Đ < 1.5).[1] This confirms an increase in chain length. |
By systematically addressing potential issues from monomer purity to the choice of polymerization method and using robust characterization techniques, researchers can overcome the challenges of low conversion and successfully synthesize polymers from this compound.
References
-
Seo, M., & Hillmyer, M. A. (2013). RAFT copolymerization of acid chloride-containing monomers. Polymer Chemistry, 4(19), 5053-5059. [Link]
-
Polymer Chemistry (RSC Publishing). (2013). RAFT copolymerization of acid chloride-containing monomers. [Link]
-
Polymer Chemistry (RSC Publishing). (2013). RAFT copolymerization of acid chloride-containing monomers. [Link]
-
Theriot, J. C., et al. (2016). Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. Journal of Visualized Experiments, (110), e53985. [Link]
-
Gody, G., et al. (2016). Functional polymers by atom transfer radical polymerization. ResearchGate. [Link]
-
Polymer chemistry. (2024, February 22). Ring opening metathesis polymerization (ROMP). YouTube. [Link]
-
Fantin, M., & Matyjaszewski, K. (2022). Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges. Advanced Science, 9(1), 2106076. [Link]
-
Wang, Y., & Matyjaszewski, K. (2010). Atom transfer radical polymerization of hydrophilic monomers and its applications. Polymer Chemistry, 1(4), 393-409. [Link]
-
Wikipedia. (n.d.). Ring-opening polymerization. [Link]
-
Chemistry For Everyone. (2025, June 19). What Is Ring-Opening Metathesis Polymerization (ROMP)? YouTube. [Link]
Sources
- 1. RAFT copolymerization of acid chloride-containing monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY00867C [pubs.rsc.org]
- 2. RAFT copolymerization of acid chloride-containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. RAFT copolymerization of acid chloride-containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Atom transfer radical polymerization of hydrophilic monomers and its applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buy this compound | 36278-22-5 [smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-Cyclohexenecarbonyl Chloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of reactive intermediates is paramount. 1-Cyclohexenecarbonyl chloride, a key building block in organic synthesis, presents a unique spectroscopic challenge due to its combination of a reactive acyl chloride moiety and a conformationally flexible cyclohexene ring. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective with relevant alternatives and the experimental data necessary for accurate characterization.
I. Deciphering the ¹H NMR Spectrum of this compound: A Theoretical Analysis
While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in common databases, a detailed theoretical analysis based on fundamental NMR principles and data from analogous structures allows for a robust prediction of its spectral features. The structure and proton designations for this compound are shown below:
Caption: Structure of this compound with proton environments.
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the carbonyl chloride group and the presence of the double bond will significantly influence the chemical shifts.
Predicted ¹H NMR Data for this compound:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-2 (vinylic) | ~7.0-7.2 | Triplet of triplets (tt) or multiplet (m) | ~4 Hz (to H-3), ~2 Hz (to H-6) |
| H-3, H-6 (allylic) | ~2.2-2.4 | Multiplet (m) | - |
| H-4, H-5 (homoallylic) | ~1.6-1.8 | Multiplet (m) | - |
Analysis of Predicted Spectrum:
-
Vinylic Proton (H-2): This proton is expected to be the most deshielded due to its attachment to the sp²-hybridized carbon of the double bond and the proximity of the electron-withdrawing carbonyl chloride group. Its signal is predicted to appear in the downfield region of the spectrum. The multiplicity will be complex, likely a triplet of triplets or a multiplet, arising from coupling to the two allylic protons on C-3 and the two allylic protons on C-6.
-
Allylic Protons (H-3 and H-6): These protons are adjacent to the double bond and will be deshielded compared to typical alkane protons, but shielded relative to the vinylic proton. Due to the conformational flexibility of the cyclohexene ring, these four protons are diastereotopic and will likely appear as a complex multiplet.
-
Homoallylic Protons (H-4 and H-5): These protons are further from the electron-withdrawing groups and the double bond, and therefore will be the most shielded, appearing in the upfield region of the spectrum. They will also likely present as a complex multiplet due to coupling with the adjacent allylic protons.
II. Comparative Analysis: this compound vs. Saturated and Aromatic Analogs
To better understand the spectral features of this compound, a comparison with its saturated and aromatic counterparts, cyclohexanecarbonyl chloride and benzoyl chloride, is insightful.
| Compound | Structure | Key ¹H NMR Features | Reference |
| This compound | (See structure above) | Vinylic proton signal (~7.0-7.2 ppm), complex multiplets for aliphatic protons. | Theoretical Prediction |
| Cyclohexanecarbonyl chloride | Absence of vinylic proton signals. A distinct multiplet for the α-proton around 2.74 ppm, with other aliphatic protons appearing as complex multiplets between 1.2 and 2.1 ppm.[1] | [1] | |
| Benzoyl chloride | Aromatic protons in the range of 7.5-8.1 ppm. No aliphatic signals. |
Key Differences and Insights:
-
The presence of the vinylic proton signal is the most telling feature that distinguishes this compound from its saturated analog.
-
The α-proton in cyclohexanecarbonyl chloride is significantly deshielded due to the direct attachment to the carbon bearing the carbonyl chloride group.[1] In this compound, the vinylic proton is even further downfield due to the combined effects of the double bond and the acyl chloride.
-
Benzoyl chloride's spectrum is dominated by signals in the aromatic region, highlighting the distinct electronic environment of an aromatic ring compared to the cycloalkene ring.
Caption: Workflow for comparative ¹H NMR analysis.
III. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum of a Reactive Acyl Chloride
Acyl chlorides are reactive and moisture-sensitive, requiring careful sample preparation to obtain a high-quality ¹H NMR spectrum.
A. Materials and Reagents
-
This compound (or other acyl chloride)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆), dried over molecular sieves
-
NMR tube (5 mm, high-precision)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool
-
Septum-sealed vial
-
Syringe and needle
-
Inert gas (Nitrogen or Argon)
B. Step-by-Step Procedure
-
Drying the NMR Tube: Ensure the NMR tube is scrupulously clean and dry. Oven-drying is not recommended as it can warp the tube.[2] A final rinse with acetone followed by drying in a stream of inert gas is effective.
-
Solvent Preparation: Use a deuterated solvent from a fresh, sealed ampoule or one that has been properly dried over molecular sieves to minimize water content.
-
Sample Preparation under Inert Atmosphere: a. In a dry, septum-sealed vial purged with inert gas, add approximately 5-25 mg of the acyl chloride.[2][3] b. Using a dry syringe, add approximately 0.6-0.7 mL of the dried deuterated solvent to the vial.[4] c. Gently swirl the vial to dissolve the sample completely.
-
Filtering the Sample: a. Place a small, tight plug of glass wool into a dry Pasteur pipette. Do not use cotton wool, as it can be a source of contaminants.[3] b. Using a syringe, draw the sample solution from the vial and carefully filter it through the glass wool-plugged pipette directly into the NMR tube. This removes any particulate matter that could degrade spectral resolution.[3]
-
Capping and Labeling: Cap the NMR tube immediately to prevent atmospheric moisture contamination. Label the tube clearly.
-
Instrument Setup and Data Acquisition: a. Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean. b. Follow the standard operating procedures for your NMR spectrometer to acquire the ¹H NMR spectrum. c. Ensure proper shimming to achieve good magnetic field homogeneity and sharp spectral lines.
Caption: Key stages in the ¹H NMR sample preparation of reactive acyl chlorides.
IV. Conclusion
V. References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]
-
University of Ottawa. Sample preparation. [Link]
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Cyclohexenecarbonyl Chloride and Related Acylating Agents
For researchers, scientists, and professionals in drug development, the precise structural elucidation of reactive intermediates is paramount. Acyl chlorides, a key class of reagents in organic synthesis, demand rigorous characterization to ensure the integrity of subsequent reaction pathways. Among these, 1-Cyclohexenecarbonyl chloride presents a unique spectroscopic challenge due to its combination of alicyclic and vinylic functionalities directly conjugated to the carbonyl group. This guide provides an in-depth comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, benchmarked against structurally distinct yet functionally related acylating agents: the saturated analogue cyclohexanecarbonyl chloride, the aromatic benzoyl chloride, and the linear unsaturated crotonyl chloride. This comparison, supported by predicted and experimental data, will illuminate the subtle electronic effects that govern the chemical shifts in these molecules, offering a valuable reference for spectral interpretation.
The Foundational Role of ¹³C NMR in Structural Analysis
¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ), measured in parts per million (ppm), being highly sensitive to its local electronic environment.[1] Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the magnetic field experienced by a carbon nucleus, thereby determining its chemical shift. For acyl chlorides, the carbonyl carbon is particularly diagnostic, though its chemical shift can be modulated by the nature of the organic moiety attached to it.
Comparative Analysis of ¹³C NMR Chemical Shifts
To understand the spectral features of this compound, a direct comparison with related structures is instructive. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and experimental data for cyclohexanecarbonyl chloride, benzoyl chloride, and trans-crotonyl chloride.
| Carbon Atom | This compound (Predicted) | Cyclohexanecarbonyl chloride (Experimental) | Benzoyl chloride (Experimental) | trans-Crotonyl chloride (Experimental) |
| C=O | 168.1 | ~175 (not explicitly assigned) | 168.9 | 168.0 |
| C1 | 139.0 | 50.1 | 134.5 | - |
| C2 | 142.1 | 30.0 | 130.0 | 148.1 |
| C3 | 26.5 | 25.6 | 128.8 | 127.9 |
| C4 | 21.6 | 25.6 | 134.1 | 18.9 |
| C5 | 21.4 | 30.0 | 128.8 | - |
| C6 | 24.8 | - | 130.0 | - |
Note: Predicted data for this compound was obtained from nmrdb.org.[2] Experimental data for comparative compounds are sourced from publicly available databases and literature.[3][4][5] The specific assignments for cyclohexanecarbonyl chloride are based on typical chemical shift ranges for cycloalkanes.
Structural Influences on Chemical Shifts: A Deeper Dive
The observed and predicted chemical shifts reveal the profound impact of molecular structure on the electronic environment of each carbon atom.
1. The Carbonyl Carbon (C=O):
The carbonyl carbon in acyl chlorides typically resonates in the range of 160-185 ppm.[1] In our comparative set, the carbonyl carbons of this compound, benzoyl chloride, and trans-crotonyl chloride all appear around 168 ppm. This is slightly upfield (more shielded) compared to the saturated cyclohexanecarbonyl chloride (estimated around 175 ppm). This shielding effect can be attributed to the conjugation of the carbonyl group with the adjacent π-systems (the double bond in this compound and crotonyl chloride, and the aromatic ring in benzoyl chloride). This conjugation allows for delocalization of electron density, which increases the shielding of the carbonyl carbon nucleus.[4]
2. The α- and β-Carbons of the Unsaturated Systems:
In this compound, the C1 and C2 carbons of the cyclohexene ring are vinylic. The predicted chemical shift for C1 (α to the carbonyl) is 139.0 ppm, while C2 (β to the carbonyl) is at 142.1 ppm. This downfield shift of the β-carbon is a characteristic feature of α,β-unsaturated carbonyl compounds.[5][6] The electron-withdrawing nature of the carbonyl group polarizes the double bond, reducing electron density at the β-carbon and thus deshielding it. A similar trend is observed in trans-crotonyl chloride, where the β-carbon (C3) at 127.9 ppm is significantly downfield from the α-carbon (C2) at 148.1 ppm.
3. Aliphatic vs. Aromatic Carbons:
The impact of saturation is clearly visible when comparing this compound with its saturated counterpart, cyclohexanecarbonyl chloride. The sp³ hybridized carbons of the cyclohexane ring in cyclohexanecarbonyl chloride resonate in the upfield region of 25-50 ppm. In contrast, the sp² hybridized carbons of the double bond in this compound are found much further downfield (139.0 and 142.1 ppm).
Benzoyl chloride offers another point of comparison, with its aromatic carbons resonating in the typical range of 128-135 ppm. The electronic effects of the carbonyl chloride group cause a slight deshielding of the ipso-carbon (C1) and the para-carbon (C4).
Visualizing the Molecular Structures
To better appreciate the structural differences discussed, the following diagrams illustrate the carbon numbering for each compound.
Caption: Molecular structures of the compared acyl chlorides.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring high-quality ¹³C NMR spectra for reactive compounds like acyl chlorides requires careful sample preparation and instrument setup. The following is a generalized protocol.
1. Sample Preparation:
-
Dryness is critical: Acyl chlorides are moisture-sensitive. All glassware, including the NMR tube and cap, must be thoroughly dried in an oven and cooled in a desiccator.
-
Inert Atmosphere: The sample should be prepared under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Solvent Selection: A dry, deuterated solvent that does not react with the acyl chloride is essential. Chloroform-d (CDCl₃) is a common choice.
-
Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A concentration of 20-50 mg in 0.6-0.7 mL of solvent is typical.[7]
-
Transfer: The solution should be transferred to the NMR tube using a dry syringe or pipette, and the tube should be capped immediately.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[8]
-
Key Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (from hundreds to thousands) is usually necessary to achieve an adequate signal-to-noise ratio.
-
Caption: General workflow for acquiring a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound is a distinctive fingerprint of its molecular structure. By comparing its predicted chemical shifts with the experimental data of cyclohexanecarbonyl chloride, benzoyl chloride, and trans-crotonyl chloride, we can clearly discern the electronic contributions of saturation, aromaticity, and α,β-unsaturation. The conjugation of the carbonyl group with a double bond leads to a characteristic shielding of the carbonyl carbon and a significant deshielding of the β-vinylic carbon. This comparative guide provides a robust framework for researchers to interpret the ¹³C NMR spectra of this compound and related acylating agents, facilitating accurate structural confirmation and a deeper understanding of the electronic properties of these important synthetic intermediates.
References
-
Gurunath, S., and A. C. Kunwar. "13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS." Canadian Journal of Chemistry 44.17 (1966): 2075-2083. [Link]
-
Gurunath, S., and A. C. Kunwar. "13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS." ResearchGate. [Link]
-
Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
Bruker. 13-C NMR Protocol for beginners AV-400. [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]
-
CDN. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. [Link]
-
YouTube. C13 Setup Acquisition & Processing. [Link]
-
National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
-
ResearchGate. Setting up 13C CP/MAS experiments. [Link]
-
University of Missouri-St. Louis. Optimized Default 13C Parameters. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
Steffen's Chemistry Pages. 13C chemical shifts. [Link]
-
Scribd. 13-C NMR Chemical Shift Table.pdf. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
Royal Society of Chemistry. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
Sources
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A Comparative Guide to the FTIR Analysis of the Carbonyl Stretch of 1-Cyclohexenecarbonyl Chloride
For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates is paramount. 1-Cyclohexenecarbonyl chloride, a key building block in organic synthesis, presents a unique analytical challenge due to its reactive acyl chloride functionality and its α,β-unsaturated system. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for monitoring reactions involving this compound, with the carbonyl (C=O) stretching frequency serving as a highly sensitive probe of its chemical environment. This guide provides an in-depth analysis of the C=O stretch of this compound, comparing it with relevant analogues to provide a comprehensive understanding of its spectral features.
The Carbonyl Stretch: A Window into Molecular Structure
The carbonyl group's stretching vibration gives rise to one of the most intense and informative bands in an infrared spectrum. Its position is exquisitely sensitive to the electronic and steric environment of the C=O bond. In acyl chlorides, the strong inductive electron-withdrawing effect of the chlorine atom significantly increases the force constant of the C=O bond, resulting in a characteristically high stretching frequency, typically observed around 1800 cm⁻¹.
However, the presence of conjugation, as in the case of this compound, introduces a competing electronic effect. Resonance delocalization of the π-electrons from the C=C double bond to the C=O group imparts more single-bond character to the carbonyl bond. This weakening of the C=O bond leads to a decrease in its stretching frequency compared to its saturated counterpart.
Comparative FTIR Analysis of Carbonyl Stretching Frequencies
To fully appreciate the spectral characteristics of this compound, a comparison with structurally related molecules is essential. The following table summarizes the experimentally observed carbonyl stretching frequencies for this compound and a series of relevant compounds, with data sourced from the Spectral Database for Organic Compounds (SDBS).
| Compound | SDBS No. | Functional Group | Key Structural Feature | C=O Stretch (cm⁻¹) |
| This compound | 1673 | α,β-Unsaturated Acyl Chloride | Conjugated System | 1761 |
| Cyclohexanecarbonyl chloride | 1672 | Saturated Acyl Chloride | Saturated Ring | 1794 |
| Acryloyl chloride | 3891 | α,β-Unsaturated Acyl Chloride | Simple Conjugation | 1765 |
| Crotonyl chloride | 1563 | α,β-Unsaturated Acyl Chloride | Substituted Conjugation | 1765 |
| 1-Cyclohexenecarboxylic acid | 1671 | α,β-Unsaturated Carboxylic Acid | Conjugated System | 1682 |
| Methyl 1-cyclohexenecarboxylate | 3556 | α,β-Unsaturated Ester | Conjugated System | 1717 |
Analysis of Spectral Data:
-
The Effect of Saturation: A direct comparison between this compound (1761 cm⁻¹) and its saturated analog, Cyclohexanecarbonyl chloride (1794 cm⁻¹), clearly illustrates the impact of conjugation. The presence of the α,β-double bond in this compound results in a significant 33 cm⁻¹ decrease in the carbonyl stretching frequency. This shift is a direct consequence of the resonance effect weakening the C=O bond.
-
Comparison with Acyclic Unsaturated Acyl Chlorides: The C=O stretch of this compound (1761 cm⁻¹) is very close to that of Acryloyl chloride (1765 cm⁻¹) and Crotonyl chloride (1765 cm⁻¹). This indicates that the primary electronic effect of α,β-unsaturation on the acyl chloride carbonyl group is largely independent of whether the double bond is part of a cyclic system or a simple acyclic chain.
-
Influence of the Carbonyl Functional Group: By comparing this compound (1761 cm⁻¹) with other carbonyl-containing cyclohexene derivatives, the strong influence of the attached group is evident. The corresponding carboxylic acid, 1-Cyclohexenecarboxylic acid, exhibits its C=O stretch at a much lower wavenumber (1682 cm⁻¹). This is due to extensive intermolecular hydrogen bonding in the carboxylic acid dimer, which significantly weakens the carbonyl bonds. The ester, Methyl 1-cyclohexenecarboxylate, shows a C=O stretch at 1717 cm⁻¹, which is lower than the acyl chloride due to the resonance donation from the ester oxygen, but higher than the carboxylic acid as it does not form strong hydrogen-bonded dimers. The acyl chloride remains at the highest frequency among these three due to the powerful inductive effect of the chlorine atom.
Experimental Protocol for FTIR Analysis of Liquid Acyl Chlorides
The following protocol outlines a reliable method for obtaining a high-quality FTIR spectrum of a liquid acyl chloride such as this compound. Due to the reactive and corrosive nature of acyl chlorides, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Method: Attenuated Total Reflectance (ATR)
This method is preferred for its simplicity and minimal sample volume requirement.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., dry isopropanol or hexane) and a soft, lint-free wipe. Ensure the crystal is completely dry before proceeding.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, acquire a background spectrum. This will correct for atmospheric interferences (e.g., CO₂ and water vapor) and any intrinsic absorbance of the ATR crystal.
-
-
Sample Application:
-
Using a clean, dry pipette, carefully place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool to identify the exact wavenumber of the carbonyl stretch.
-
-
Cleaning:
-
Immediately after analysis, carefully wipe the acyl chloride from the ATR crystal with a dry, lint-free wipe.
-
Thoroughly clean the crystal with a suitable dry solvent (e.g., hexane or chloroform) to remove any residual sample.
-
Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
The FTIR analysis of the carbonyl stretch of this compound provides a clear and sensitive method for its characterization. The observed C=O stretching frequency at approximately 1761 cm⁻¹ is a hallmark of an α,β-unsaturated acyl chloride, reflecting a balance between the inductive withdrawal of the chlorine atom and the resonance donation from the conjugated π-system. This guide demonstrates that by comparing the spectrum of the target molecule with those of carefully chosen analogues, a deeper understanding of the structure-spectrum relationship can be achieved. The provided experimental protocol offers a reliable method for obtaining high-quality data for such reactive compounds, ensuring accurate and reproducible results for researchers in the field of synthetic chemistry and drug development.
References
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1995).
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cyclohexenecarbonyl Chloride
For the modern researcher, scientist, or drug development professional, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering deep insights into the compound's structure. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Cyclohexenecarbonyl chloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles and direct comparisons with structurally similar molecules to provide a robust, predictive analysis. We will compare its expected fragmentation with that of its saturated analog, Cyclohexanecarbonyl chloride, and other relevant cyclic carbonyl compounds to illuminate the influence of the cyclohexene moiety on the fragmentation pathways.
The Fundamental Language of Fragmentation: Acyl Chlorides and Cyclic Systems
Before delving into the specifics of this compound, it is crucial to understand the fundamental fragmentation mechanisms that govern the behavior of acyl chlorides and cyclic systems in an EI mass spectrometer. Upon electron impact, the molecule is ionized to form a molecular ion (M+•), which is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions.
For carbonyl compounds, particularly acyl chlorides, several key fragmentation pathways are consistently observed[1][2][3]:
-
α-Cleavage: This is a common fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group is cleaved. For acyl chlorides, this can involve the loss of the chlorine radical (Cl•) to form a stable acylium ion.[4]
-
Loss of Carbon Monoxide (CO): The acylium ion formed from α-cleavage can further fragment by losing a neutral molecule of carbon monoxide.[4]
-
Inductive Cleavage: This pathway involves the cleavage of a bond further from the functional group, driven by the electron-withdrawing nature of the carbonyl group.[1]
-
Rearrangements: In certain structures, atoms or groups can migrate within the ion, leading to characteristic fragmentation patterns. The McLafferty rearrangement is a well-known example for carbonyl compounds with available γ-hydrogens, though it is less likely in this specific rigid ring structure.[1][5] For cyclic systems, ring-opening and subsequent fragmentation are also common.[6] Cyclohexene and its derivatives are known to undergo a characteristic retro-Diels-Alder reaction.[7]
Predicted Fragmentation Pattern of this compound
The structure of this compound, with its acyl chloride group directly attached to a cyclohexene ring, suggests a rich and informative fragmentation pattern. The molecular ion (M+•) is expected at a mass-to-charge ratio (m/z) of 144 for the 35Cl isotope and 146 for the 37Cl isotope, with an approximate 3:1 isotopic abundance ratio.
The primary fragmentation pathways are predicted as follows:
-
Loss of Chlorine Radical (α-Cleavage): The most facile fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical, forming the highly resonance-stabilized 1-cyclohexenylacylium ion at m/z 109. This is expected to be a very prominent peak in the spectrum.
-
Loss of Carbon Monoxide: The acylium ion at m/z 109 is predicted to subsequently lose a neutral carbon monoxide molecule, resulting in the formation of the cyclohexenyl cation at m/z 81.
-
Retro-Diels-Alder Reaction: The cyclohexene ring introduces the possibility of a retro-Diels-Alder reaction. Cleavage of the ring could lead to the formation of a butadiene radical cation and a neutral molecule of chloroethene, or a charged chloroethene fragment. However, the charge is more likely to be retained on the diene fragment, giving a peak at m/z 54.
-
Loss of the Acyl Chloride Group: Another significant fragmentation would be the loss of the entire •COCl radical, leading to the formation of the cyclohexenyl cation at m/z 79.
The interplay of these pathways will define the mass spectrum of this compound.
A Tale of Two Rings: Comparison with Cyclohexanecarbonyl Chloride
The most insightful comparison for understanding the fragmentation of this compound is with its saturated analog, Cyclohexanecarbonyl chloride. The mass spectrum for Cyclohexanecarbonyl chloride is well-documented[8][9][10]. The key difference in their fragmentation will be driven by the presence of the double bond in the cyclohexene ring.
| Fragmentation Event | This compound (Predicted) | Cyclohexanecarbonyl chloride (Observed) | Rationale for Differences |
| Molecular Ion (M+•) | m/z 144/146 | m/z 146/148 | The molecular weight of this compound is 2 Da less due to the double bond. |
| Loss of •Cl | m/z 109 | m/z 111 | The resulting acylium ion in the unsaturated compound is stabilized by resonance with the double bond, potentially making this a more favorable fragmentation. |
| Loss of •COCl | m/z 79 | m/z 81 | The resulting cation is a cyclohexenyl cation versus a cyclohexyl cation. |
| Base Peak | Likely m/z 109 or m/z 81 | m/z 83 | The base peak in the saturated analog arises from complex ring cleavage and rearrangement. The stability of the cyclohexenyl cation or the corresponding acylium ion could lead to a different base peak in the unsaturated compound. |
| Characteristic Fragments | m/z 54 (Retro-Diels-Alder) | m/z 55 (from ring cleavage) | The presence of the double bond enables the characteristic retro-Diels-Alder fragmentation, which is absent in the saturated ring. The m/z 55 peak in the saturated compound is attributed to the stable C4H7+ ion after ring cleavage.[4] |
The presence of the double bond in this compound is expected to stabilize the resulting carbocations after fragmentation, leading to potentially more abundant fragment ions at m/z 109 and 81 compared to their counterparts in the saturated analog.
Broader Comparisons: Insights from Other Cyclic Carbonyls
Comparing the predicted fragmentation of this compound with other cyclic carbonyl compounds further contextualizes its behavior. For instance, cyclic ketones also exhibit complex fragmentation patterns involving ring cleavage.[5][6] However, the presence of the highly labile chlorine atom in the acyl chloride provides a very low-energy fragmentation pathway (loss of •Cl) that often dominates the initial fragmentation events, simplifying the upper mass range of the spectrum compared to cyclic ketones.
The fragmentation of Adamantane-1-carbonyl chloride, a rigid bicyclic acyl chloride, is dominated by the formation of the highly stable adamantyl cation at m/z 135 after the loss of the •COCl group.[4] This highlights a general principle: the stability of the resulting carbocationic fragment is a major driver of the fragmentation pathway. In the case of this compound, the stability of the cyclohexenyl cation (m/z 79) and the resonance-stabilized acylium ion (m/z 109) will be key determinants of the observed spectrum.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation, the following diagrams were generated using Graphviz (DOT language).
Predicted fragmentation of this compound.
Fragmentation of Cyclohexanecarbonyl chloride.
Experimental Protocols
For researchers wishing to acquire the mass spectrum of this compound or similar compounds, the following is a generalized experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Sample Preparation:
-
Dissolve the acyl chloride sample in a dry, inert solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
It is critical to use anhydrous conditions to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent with an electron ionization (EI) source.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-350.
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pathways and the spectra of related compounds from spectral libraries (e.g., NIST).
Conclusion
References
-
ResearchGate. Mass spectrometry of carbonyl compounds. Available from: [Link].
-
JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link].
-
PubChem. Cyclohexanecarbonyl chloride. Available from: [Link].
-
University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link].
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link].
-
NIST WebBook. Cyclohexanecarbonyl chloride. Available from: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].
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Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). Available from: [Link].
- Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
-
PubChem. 1-Methylcyclohexanecarbonyl chloride. Available from: [Link].
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link].
-
YouTube. Mass Spectrometry Fragmentation Part 1. Available from: [Link].
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Michigan State University Chemistry. Mass Spectrometry. Available from: [Link].
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NIST WebBook. Cyclohexanecarbonyl chloride. Available from: [Link].
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PubChem. This compound. Available from: [Link].
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NIST WebBook. This compound. Available from: [Link].
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LinkedIn. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link].
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A Comparative Guide to the Reactivity of 1-Cyclohexenecarbonyl Chloride and Benzoyl Chloride
For professionals engaged in drug development and synthetic chemistry, the choice of an acylating agent is a critical decision point that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of the reactivity profiles of two prominent acyl chlorides: 1-Cyclohexenecarbonyl chloride, an α,β-unsaturated aliphatic system, and Benzoyl chloride, its aromatic counterpart. By examining the underlying electronic and steric factors and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers seeking to optimize their synthetic strategies.
Executive Summary: A Tale of Two Rings
At the heart of this comparison lies the fundamental difference between the cyclohexene ring and the benzene ring and their influence on the electrophilicity of the carbonyl carbon. While both are acyl chlorides and thus highly reactive, a nuanced understanding of their relative reactivity is essential.
This compound is generally more reactive than benzoyl chloride in nucleophilic acyl substitution reactions. This heightened reactivity stems from the less effective delocalization of the partial positive charge on the carbonyl carbon by the conjugated cyclohexene double bond compared to the extensive resonance stabilization afforded by the aromatic phenyl group in benzoyl chloride.[1] The more localized positive charge on the carbonyl carbon of this compound renders it a "harder" and more reactive electrophile for incoming nucleophiles.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (Cl⁻), which is identical for both molecules.[2] Therefore, the difference in reactivity is almost entirely attributable to the nature of the group attached to the carbonyl.
Electronic Effects: Resonance vs. Conjugation
The stability of the acyl chloride, and consequently its reactivity, is dictated by the extent to which the R group can donate electron density to the electron-deficient carbonyl carbon.
-
Benzoyl Chloride: The phenyl group is in direct conjugation with the carbonyl group. The lone pairs on the oxygen can delocalize into the aromatic ring, and the ring's π-system can donate electron density to the carbonyl carbon through resonance. This delocalization spreads the partial positive charge over the entire molecule, stabilizing the ground state and increasing the activation energy required for a nucleophile to attack. This resonance effect reduces the electrophilicity of the carbonyl carbon, making benzoyl chloride moderately reactive.[1]
-
This compound: The double bond of the cyclohexene ring is also conjugated with the carbonyl group. This allows for some delocalization of electron density, which does provide a degree of stabilization. However, this simple conjugation is significantly less effective at delocalizing the positive charge compared to the robust aromatic system of the benzene ring.[1] Consequently, the carbonyl carbon of this compound retains a higher degree of positive character, making it more susceptible to nucleophilic attack.
Caption: Electronic effects governing acyl chloride reactivity.
Steric Effects
Steric hindrance can play a significant role in reaction rates by impeding the approach of a nucleophile to the carbonyl carbon.[3][4]
-
Benzoyl Chloride: The planar nature of the benzene ring presents a relatively open face for nucleophilic attack.
-
This compound: The cyclohexene ring adopts a non-planar half-chair conformation.[5] This puckered structure can introduce steric hindrance, potentially influencing the trajectory of the incoming nucleophile and leading to facial selectivity in reactions.[5] However, for most common, small nucleophiles, this steric effect is generally considered secondary to the powerful electronic differences between the two molecules.
Comparative Experimental Data
While direct, side-by-side kinetic studies for many reactions are not always published, we can synthesize a clear picture of relative reactivity from established data on hydrolysis and acylation reactions. The hydrolysis of acyl chlorides is a fundamental reaction whose kinetics are often used as a benchmark for reactivity.[6][7][8]
| Feature | This compound | Benzoyl Chloride | Rationale |
| Classification | α,β-Unsaturated Aliphatic Acyl Chloride | Aromatic Acyl Chloride | The R-group defines the electronic environment of the carbonyl.[1] |
| Electronic Effect of R-Group | Weaker electron donation via conjugation | Stronger electron donation via aromatic resonance | Aromatic resonance provides superior stabilization, reducing carbonyl electrophilicity.[1] |
| Predicted Reactivity | High | Moderate | Higher carbonyl electrophilicity leads to faster rates of nucleophilic attack. |
| Hydrolysis | Reacts violently with water.[5] | Reacts vigorously with water, fuming in moist air.[9][10] | Both are highly reactive, but the aliphatic nature suggests a faster, more exothermic reaction for the cyclohexene derivative. |
| Acylation | Expected to be a very rapid acylating agent. | A potent, but controllable, acylating agent used widely in synthesis.[9][11] | The higher reactivity may require lower temperatures or shorter reaction times to control. |
Experimental Protocols for Reactivity Comparison
To provide a self-validating system for researchers, the following protocols are designed to quantitatively compare the reactivity of this compound and benzoyl chloride under identical conditions.
Protocol 1: Comparative Hydrolysis Rate via Conductometry
The hydrolysis of acyl chlorides produces hydrochloric acid (HCl), which dissociates into ions (H⁺ and Cl⁻).[6][9] By monitoring the change in conductivity of the solution over time, one can determine the reaction rate.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of each acyl chloride in an aqueous solvent system.
Materials:
-
This compound
-
Benzoyl chloride
-
Acetone (ACS grade, anhydrous)
-
Deionized water
-
Conductivity meter with a data-logging interface
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare a 90:10 (v/v) acetone-water solvent mixture. Allow it to equilibrate to a constant temperature (e.g., 25.0 ± 0.1 °C) in the thermostated water bath.
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of both this compound and benzoyl chloride in anhydrous acetone.
-
Experimental Setup: Place a known volume (e.g., 100 mL) of the equilibrated solvent mixture into a beaker with a magnetic stir bar. Submerge the conductivity probe in the solution and allow the reading to stabilize.
-
Initiation of Reaction: Start data logging. Using a micropipette, inject a small, precise volume (e.g., 100 µL) of the acyl chloride stock solution into the stirring solvent mixture. This initiates the hydrolysis reaction.
-
Data Collection: Record the conductivity of the solution at regular intervals (e.g., every 5 seconds) until the reading becomes constant, indicating the reaction is complete.
-
Data Analysis: The rate of reaction is proportional to the rate of change of conductivity. Plot conductivity versus time. The initial slope of this curve is proportional to the initial reaction rate. By integrating the rate law for a pseudo-first-order reaction, the rate constant (k) can be determined.
-
Repetition: Repeat the experiment for the other acyl chloride under identical conditions. A significantly steeper initial slope for this compound will confirm its higher reactivity.
Sources
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A Comparative Guide to the Reactivity of 1-Cyclohexenecarbonyl Chloride and Cyclohexanecarbonyl Chloride
Introduction
In the field of organic synthesis, acyl chlorides are renowned for their high reactivity, serving as powerful intermediates for the creation of esters, amides, and other carboxylic acid derivatives.[1][2] The reactivity of an acyl chloride is not constant; it is finely tuned by the structure of the acyl group to which the carbonyl is attached. This guide provides an in-depth comparison of two closely related, yet electronically distinct, acyl chlorides: 1-Cyclohexenecarbonyl chloride , an α,β-unsaturated system, and Cyclohexanecarbonyl chloride , its saturated analogue.
Understanding the subtle differences in their reactivity is crucial for researchers in medicinal chemistry and materials science, as it dictates the choice of reaction conditions, catalyst, and ultimately, the efficiency of a synthetic route. This guide will dissect the underlying electronic principles governing their behavior, present a comparative analysis of their expected reactivity, and provide a validated experimental protocol to empirically test these principles.
Theoretical Framework: The Electronics of Acyl Chloride Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1] This reaction proceeds through a well-established two-step addition-elimination mechanism .[3][4] First, the nucleophile attacks the partially positive carbonyl carbon to form a tetrahedral intermediate.[5] Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, an excellent leaving group.[5]
Two primary electronic effects dictate the magnitude of the partial positive charge on the carbonyl carbon:
-
Inductive Effect : Both the oxygen and chlorine atoms are highly electronegative and pull electron density away from the carbonyl carbon through the sigma bonds. This electron withdrawal, or negative inductive effect (-I), is the principal reason for the high reactivity of acyl chlorides, as it makes the carbonyl carbon highly electrophilic.[1][6]
-
Resonance (Mesomeric) Effect : The lone pairs on the chlorine atom can be delocalized into the carbonyl system, creating a resonance structure with a C=Cl double bond. This effect donates electron density to the carbonyl carbon, slightly counteracting the inductive effect. However, due to the poor orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine, this resonance stabilization is weak and the inductive effect dominates.
The structure of the hydrocarbon framework (the R group) attached to the acyl group adds another layer of electronic influence that can either enhance or diminish the carbonyl's electrophilicity.
Comparative Reactivity Analysis: Saturated vs. α,β-Unsaturated Systems
The key difference between cyclohexanecarbonyl chloride and this compound is the presence of a carbon-carbon double bond conjugated with the carbonyl group in the latter. This conjugation introduces a powerful electronic effect that significantly alters reactivity.
Cyclohexanecarbonyl Chloride: The Saturated Analogue
In cyclohexanecarbonyl chloride, the carbonyl group is attached to a saturated cyclohexane ring. The alkyl carbons of the ring have a weak electron-donating (+I) inductive effect. This effect pushes a small amount of electron density towards the carbonyl carbon, slightly reducing its electrophilicity. However, this effect is minimal compared to the powerful electron-withdrawing effects of the oxygen and chlorine atoms. Therefore, the reactivity of cyclohexanecarbonyl chloride serves as a standard baseline for a saturated acyl chloride.
This compound: The Effect of α,β-Unsaturation
The presence of the C=C double bond adjacent to the carbonyl group in this compound introduces a negative resonance (-M or -R) effect .[7] The π-electrons of the double bond can delocalize across the carbonyl group.
This conjugation allows for an additional resonance structure that delocalizes the positive charge away from the carbonyl carbon and onto the β-carbon of the alkene.[8][9] This delocalization effectively reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack .[10]
Consequently, this compound is predicted to be less reactive than cyclohexanecarbonyl chloride in nucleophilic acyl substitution reactions.
Core Principle Visualization
The following diagram illustrates the key electronic factors influencing the electrophilicity of the carbonyl carbon in both molecules.
Caption: Electronic effects governing acyl chloride reactivity.
Quantitative Reactivity Comparison
| Reaction Type | Nucleophile | Cyclohexanecarbonyl Chloride | This compound | Rationale for Reactivity Difference |
| Hydrolysis | Water (H₂O) | Faster | Slower | The carbonyl carbon of the saturated acyl chloride is more electrophilic, leading to a faster rate of nucleophilic attack by water. |
| Alcoholysis | Ethanol (EtOH) | Faster | Slower | Similar to hydrolysis, the higher electrophilicity of the saturated system accelerates the formation of the ester. |
| Aminolysis | Aniline (PhNH₂) | Faster | Slower | The less hindered and more electrophilic carbonyl of the saturated chloride reacts more readily with the amine nucleophile.[14][15] |
Experimental Protocol: Comparative Aminolysis for Reactivity Verification
To empirically validate the predicted reactivity difference, a parallel competitive reaction or two separate kinetic experiments can be performed. The following protocol outlines the aminolysis of both acyl chlorides with aniline, a common reaction in pharmaceutical and materials synthesis. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Objective:
To compare the rate of amide formation between cyclohexanecarbonyl chloride and this compound when reacted with aniline.
Materials:
-
Cyclohexanecarbonyl chloride (Reagent A)
-
This compound (Reagent B)
-
Aniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Reaction Setup (Two Parallel Reactions):
-
Reaction 1 (Saturated): To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.
-
Reaction 2 (Unsaturated): Repeat the setup in a second identical flask.
-
-
Addition of Base: To each flask, add triethylamine (1.1 eq). TEA acts as a scavenger for the HCl byproduct, preventing it from protonating the aniline nucleophile.
-
Initiation of Reaction:
-
To Reaction 1, add cyclohexanecarbonyl chloride (1.0 eq) dropwise via syringe.
-
Simultaneously, to Reaction 2, add this compound (1.0 eq) dropwise.
-
Start a timer immediately after addition is complete for both reactions.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with a small amount of water.
-
Spot the quenched mixture onto a TLC plate alongside spots of the starting acyl chloride and aniline.
-
Develop the TLC plate and visualize under UV light. The consumption of the starting material and the formation of the new, more polar amide product will be observed. The reaction with cyclohexanecarbonyl chloride is expected to show faster product formation.
-
-
Workup (after completion or a set time):
-
Pour each reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
-
Analysis:
-
Determine the yield of each crude product.
-
Analyze the products by ¹H NMR or GC-MS to confirm their identity and purity. A higher yield for Reaction 1 at any given time point before completion confirms its faster reaction rate.
-
Experimental Workflow Diagram
Caption: Parallel workflow for comparing aminolysis rates.
Conclusion
The fundamental principles of physical organic chemistry provide a clear and authoritative framework for predicting the relative reactivity of acyl chlorides. The presence of an α,β-unsaturated double bond in This compound introduces a resonance effect that delocalizes electron density from the carbonyl group, thereby reducing the electrophilicity of the carbonyl carbon. This makes it inherently less reactive towards nucleophilic acyl substitution compared to its saturated counterpart, cyclohexanecarbonyl chloride .
This difference has significant practical implications for synthesis design. Reactions involving the less reactive this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of a catalyst—to achieve comparable yields and conversion rates to those with cyclohexanecarbonyl chloride. For drug development professionals and synthetic chemists, a thorough understanding of these electronic effects is indispensable for the rational design of efficient and robust chemical processes.
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Chemistry LibreTexts. (2022, July 20). 11.3: The Nucleophilic Acyl Substitution Mechanism. Available at: [Link]
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Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Available at: [Link]
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The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Available at: [Link]
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Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Available at: [Link]
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Wikipedia. Nucleophilic conjugate addition. Available at: [Link]
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Queen, A., & Robertson, R. E. (1966). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry. Available at: [Link]
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Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1452. Available at: [Link]
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ResearchGate. (2021, August 6). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Available at: [Link]
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Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Available at: [Link]
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Schultz, T. W., et al. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in Environmental Research, 16(4), 321-332. Available at: [Link]
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Portolán, S., et al. (2018). Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. Organic Letters, 20(15), 4536-4540. Available at: [Link]
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JoVE. (2024, May 22). Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Available at: [Link]
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Wagner, E. D., et al. (2010). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 44(8), 2964-2972. Available at: [Link]
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ResearchGate. (2024, August 6). An improved method of amide synthesis using acyl chlorides. Available at: [Link]
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The Organic Chemistry Tutor. (2020, April 28). 003 Aminolysis of an acid chloride [Video]. YouTube. Available at: [Link]
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Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
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Newman, J. T., & Rovis, T. (2019). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Israel Journal of Chemistry, 59(3-4), 224-236. Available at: [Link]
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Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
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ResearchGate. Reaction of α,β‐unsaturated acid chlorides with β‐diketones. Synthesis of 4,6,7,8‐tetrahydro‐2H‐1‐benzopyran‐2,5(3H)‐diones. Available at: [Link]
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National Institute of Standards and Technology. Cyclohexanecarbonyl chloride. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. Chloride-Induced Aufbau of Perchlorinated Cyclohexasilanes from Si2Cl6: A Mechanistic Scenario. Available at: [Link]
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A Comparative Guide to Lewis Acid Catalysis in 1-Cyclohexenecarbonyl Chloride Reactions for Synthetic Chemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the Friedel-Crafts acylation remains an indispensable tool for the formation of carbon-carbon bonds. The reaction of 1-cyclohexenecarbonyl chloride, in particular, offers a pathway to introduce a cyclohexenyl moiety, a versatile scaffold for further functionalization in medicinal chemistry and materials science. The choice of Lewis acid catalyst is a critical parameter in these reactions, profoundly influencing yield, selectivity, and reaction conditions. This guide provides an in-depth comparison of common Lewis acids for reactions involving this compound, supported by established chemical principles and extrapolated experimental insights from analogous acylation reactions.
The Crucial Role of the Lewis Acid
In the Friedel-Crafts acylation, the Lewis acid catalyst plays a pivotal role in activating the acyl chloride.[1][2][3] It coordinates to the chlorine atom of the acyl chloride, withdrawing electron density and facilitating the formation of a highly electrophilic acylium ion.[3][4] This potent electrophile is then attacked by an electron-rich aromatic ring, leading to the formation of an aryl ketone.[1][5] The stability of the acylium ion is a key feature of this reaction, as it is resonance-stabilized and less prone to the rearrangements that can plague Friedel-Crafts alkylations.[1]
Comparative Analysis of Common Lewis Acids
While specific comparative data for the acylation of a given aromatic substrate with this compound is not extensively documented in publicly available literature, we can extrapolate the expected performance of various Lewis acids based on their known reactivity in similar Friedel-Crafts acylations.[6][7][8] The following table summarizes the anticipated relative performance of common Lewis acids, highlighting key considerations for catalyst selection.
| Lewis Acid | Typical Catalyst Loading (mol%) | Expected Relative Reactivity | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive and cost-effective, but hygroscopic and can be difficult to handle.[8] Often requires stoichiometric amounts.[5][6] Can promote side reactions with sensitive substrates. |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable alternative to AlCl₃.[8] It is also less sensitive to moisture.[8] Recent studies show its effectiveness in catalytic amounts under specific conditions.[9] |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong Lewis acid that can be very effective but is highly sensitive to moisture and requires careful handling.[8][10][11] |
| Tin(IV) Chloride (SnCl₄) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid that is useful in Friedel-Crafts reactions.[12] It can offer better selectivity in some cases and is a liquid, which can be easier to handle than solid Lewis acids.[12] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid, often requiring higher temperatures or longer reaction times.[8][13] It can offer improved selectivity for certain substrates.[8] |
Mechanistic Considerations and Workflow
The general mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation of an aromatic compound with this compound is depicted below. The reaction proceeds through the formation of an acylium ion intermediate, followed by electrophilic attack on the aromatic ring and subsequent rearomatization.
Caption: Generalized workflow for Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Protocols
The following are generalized experimental protocols for the Friedel-Crafts acylation of an aromatic substrate (e.g., benzene) with this compound using different Lewis acids. These protocols are based on standard procedures for similar reactions and should be optimized for specific substrates and scales.[1][6]
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in an anhydrous chlorinated solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
After stirring for 15 minutes, add a solution of the aromatic substrate (1.0 equivalent) in the anhydrous solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.[6]
-
Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation using Ferric Chloride (FeCl₃)
-
To a stirred solution of the aromatic substrate (1.2 equivalents) and this compound (1.0 equivalent) in an anhydrous solvent (e.g., nitrobenzene or dichloromethane) at room temperature under a nitrogen atmosphere, add anhydrous FeCl₃ (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
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A Comparative Guide to the Kinetic Studies of 1-Cyclohexenecarbonyl Chloride Reactions with Amines
Executive Summary
This guide provides an in-depth analysis of the reaction kinetics between 1-cyclohexenecarbonyl chloride and a range of amine nucleophiles. As a reactive acylating agent, this compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. Understanding the kinetics of its reactions is paramount for process optimization, predicting outcomes, and controlling selectivity. This document details the underlying nucleophilic addition-elimination mechanism, compares the reactivity of primary, secondary, aromatic, and sterically hindered amines, and provides a standardized protocol for kinetic analysis using stopped-flow spectrophotometry. Furthermore, we compare its performance against alternative acylating agents to provide a comprehensive framework for rational reagent selection in research and development settings.
Introduction: The Significance of Kinetic Control in Amide Synthesis
This compound is a bifunctional molecule featuring a reactive acyl chloride group and a cyclohexene ring, which can be used for further synthetic transformations.[1] Its primary utility lies in the formation of amide bonds, a cornerstone of medicinal chemistry and materials science. The reaction with amines is typically rapid and exothermic, making the study of its kinetics essential for achieving reproducible and scalable results.[2]
Kinetic data allows researchers to:
-
Optimize Reaction Conditions: Fine-tune temperature, concentration, and solvent for optimal yield and purity.
-
Predict Reactivity: Understand how the structure of the amine will impact the reaction rate.
-
Control Selectivity: In reactions with polyfunctional molecules, kinetic understanding can enable selective acylation of the most reactive amine.
-
Ensure Safety: Characterize the reaction's energetic profile to prevent thermal runaways in large-scale synthesis.
This guide serves as a practical resource for scientists aiming to leverage this compound with precision and control.
Fundamental Principles: The Nucleophilic Acyl Substitution Pathway
The reaction between this compound and an amine proceeds via a well-established nucleophilic addition-elimination mechanism .[3][4][5] The process can be broken down into two primary stages.
Stage 1: Nucleophilic Addition The reaction is initiated by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[6][7] This carbon is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms.[3] This attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[5]
Stage 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[2][8] A second molecule of the amine (or another base present in the reaction) then deprotonates the positively charged nitrogen to yield the final, stable amide product and an ammonium chloride salt.[4][6][8]
Caption: General mechanism for the reaction of an acyl chloride with a primary amine.
Comparative Kinetic Analysis: The Role of Amine Structure
The rate of acylation is profoundly influenced by the structure of the amine nucleophile. Key factors include the amine's basicity (nucleophilicity), steric hindrance around the nitrogen atom, and the electronic nature of its substituents.[9][10]
| Amine Type | Example Amine | Relative Rate Constant (k_rel) | Key Observations & Rationale |
| Primary Aliphatic | n-Butylamine | 100 | Baseline. Good nucleophilicity and minimal steric hindrance allow for rapid reaction. The alkyl group is electron-donating, enhancing the nitrogen's nucleophilicity. |
| Secondary Aliphatic | Diethylamine | ~500-800 | Faster. Secondary amines are generally more basic and nucleophilic than primary amines due to the inductive effect of two alkyl groups.[9] The rate increase indicates that electronic effects outweigh the minor increase in steric bulk. |
| Primary Aromatic | Aniline | ~0.1 | Significantly Slower. The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. Aniline is a much weaker base and nucleophile than aliphatic amines. |
| Sterically Hindered | tert-Butylamine | ~5 | Slower. Despite being a primary amine, the bulky tert-butyl group sterically shields the nitrogen atom, hindering its approach to the electrophilic carbonyl carbon.[9] This demonstrates that steric effects can significantly attenuate reactivity. |
Note: The relative rate constants are illustrative estimates based on established principles of organic reactivity and are not derived from a single experimental source for this compound.
Analysis: The data clearly shows that both electronic and steric factors are critical. The enhanced nucleophilicity of secondary amines leads to a significant rate increase.[9] Conversely, the delocalization of electrons in aniline drastically reduces its reactivity. Perhaps most illustrative is the case of tert-butylamine, where steric hindrance creates a significant kinetic barrier despite the inherent nucleophilicity of the primary amine nitrogen.[9]
Experimental Protocol: A Workflow for Kinetic Measurement
Due to the high reactivity of acyl chlorides, these reactions are often complete within seconds or milliseconds, necessitating the use of rapid kinetic techniques like stopped-flow spectrophotometry.[11][12][13] This method allows for the rapid mixing of reactants and immediate monitoring of changes in absorbance over time.
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with an amine.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or THF). A typical concentration is 20 mM.
-
Prepare a series of amine solutions in the same solvent. To ensure pseudo-first-order conditions, the amine concentration should be in large excess (at least 10-fold) over the acyl chloride. For example, prepare solutions of 200 mM, 300 mM, 400 mM, and 500 mM.
-
-
Instrumentation Setup (Stopped-Flow Spectrophotometer):
-
Thermostat the system to the desired reaction temperature (e.g., 25.0 °C).
-
Set the spectrophotometer to monitor a wavelength where a significant change in absorbance occurs upon reaction. This could be the disappearance of a reactant or the appearance of the amide product. If the product or reactants are not chromophoric, a pH-sensitive indicator can be used to monitor the release of HCl.[14]
-
Load one syringe with the this compound solution and the other with one of the amine solutions.
-
-
Data Acquisition:
-
Initiate the drive ram to rapidly mix the two solutions (typically in <2 ms).[11]
-
Trigger the data acquisition system simultaneously to record the change in absorbance over time. Collect data for at least 5-7 half-lives.
-
Repeat the experiment 3-5 times for each amine concentration to ensure reproducibility.
-
-
Data Analysis:
-
Fit the resulting absorbance vs. time curve to a single exponential equation (A(t) = A₀e^(-k_obs*t) + C) to extract the observed rate constant (k_obs).
-
Plot the values of k_obs against the corresponding amine concentrations.
-
The slope of this line will be the second-order rate constant (k₂) for the reaction, providing a quantitative measure of reactivity.
-
Caption: Standard experimental workflow for a stopped-flow kinetic study.
Performance Comparison with Alternative Acylating Agents
While highly reactive, acyl chlorides are not the only option for forming amide bonds. The choice of reagent often depends on the substrate's sensitivity, desired reaction conditions, and cost.
| Reagent Class | Example | Reactivity | Byproducts | Handling & Safety |
| Acyl Chlorides | This compound | Very High | HCl (corrosive) | Moisture-sensitive, corrosive, requires base to neutralize HCl.[15][16] |
| Acid Anhydrides | Acetic Anhydride | High | Carboxylic Acid | Less reactive than acyl chlorides, but still moisture-sensitive. |
| Activated Esters | N-Hydroxysuccinimide (NHS) Esters | Moderate | NHS (water-soluble) | More stable than acyl chlorides, often used in bioconjugation. Reaction can be slower. |
| Peptide Coupling Reagents | HATU, HBTU | High (in situ activation) | Urea derivatives (can be difficult to remove) | Excellent for sensitive or sterically hindered substrates. Avoids harsh conditions but are expensive. |
Rationale for Selection:
-
This compound is ideal for rapid, high-yield acylation of less sensitive amines where the generation of HCl is manageable. Its high reactivity is advantageous for unreactive amines.[10]
-
Acid Anhydrides offer a good balance of reactivity and easier handling.
-
Activated Esters and Coupling Reagents are the methods of choice in peptide synthesis or with delicate substrates, where avoiding strong acids and ensuring high chemoselectivity are critical.
Safety and Handling Considerations
This compound, like other acyl chlorides, is a hazardous chemical that requires careful handling.
-
Corrosivity: It causes severe skin burns and eye damage.[16]
-
Moisture Sensitivity: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[1] All reactions should be conducted under anhydrous conditions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and alcohols.[15]
Conclusion and Future Perspectives
The kinetics of the reaction between this compound and amines are governed by a predictable interplay of electronic and steric factors inherent to the amine's structure. The nucleophilic addition-elimination pathway is rapid, often necessitating specialized techniques like stopped-flow spectrophotometry for accurate characterization. While this compound is a highly effective acylating agent, particularly for robust substrates, a holistic view of alternative reagents is crucial for modern synthetic planning.
Future research will likely continue to focus on developing catalytic and more environmentally benign methods for amide bond formation, aiming to replace stoichiometric reagents and minimize corrosive byproducts, thereby aligning the efficiency of these reactions with the principles of green chemistry.
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Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved January 14, 2026, from [Link]
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reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). (n.d.). Save My Exams. Retrieved January 14, 2026, from [Link]
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KINETICS OF FAST REACTIONS. (n.d.). eGyanKosh. Retrieved January 14, 2026, from [Link]
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Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Acylation of amines with different anhydrides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Acyl Chloride and Primary Amine Reactions. (2025, July 3). Reddit. Retrieved January 14, 2026, from [Link]
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Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
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Kinetic study of reactive absorption of some primary amines with carbon dioxide in ethanol solution. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Cyclohexenecarbonyl Chloride
Welcome to your definitive guide for the safe and compliant disposal of 1-Cyclohexenecarbonyl chloride. As laboratory professionals engaged in the fast-paced world of research and development, our commitment to safety is as paramount as our scientific pursuits. This compound is a valuable reagent, but its reactive nature demands a thorough understanding and meticulous execution of disposal procedures. This guide moves beyond simple checklists to provide a deep, scientifically-grounded protocol, ensuring that every step is understood, validated, and safely executed. Our goal is to empower you with the knowledge to manage this chemical waste with confidence, protecting yourself, your colleagues, and the environment.
Hazard Assessment: Understanding the Reactivity of this compound
This compound (CAS No: 36278-22-5), like other acyl chlorides, is defined by the reactivity of its acyl chloride functional group (-COCl).[1] This reactivity is the source of both its utility in synthesis and its hazards.
-
Corrosivity: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[2][3] Contact with living tissue can lead to destructive chemical burns. OSHA regulations classify such materials under Hazard Class 8, signifying their potential to cause full-thickness destruction of skin.[4][5]
-
Moisture Sensitivity & Violent Reactivity: This is the most critical hazard to consider during disposal. This compound reacts readily, and often violently, with water and other nucleophilic substances (e.g., alcohols, amines).[6][7] This exothermic reaction produces corrosive hydrochloric acid (HCl) gas and cyclohexenecarboxylic acid.[7] A key danger is the potential for a delayed but rapid, uncontrolled reaction, leading to pressure buildup and rupture of a sealed container.[7]
-
Toxicity: Inhalation of vapors or mists can cause respiratory irritation.[8] Ingestion is harmful and can cause severe damage to the gastrointestinal tract.[3]
Due to these hazards, all handling and disposal operations must be conducted with stringent safety measures in place.
The Core Principle of Disposal: Controlled Neutralization
The foundation of safe acyl chloride disposal is controlled hydrolysis , also known as neutralization or quenching.[9][10] The objective is to convert the highly reactive this compound into less hazardous, water-soluble salts that can be managed as chemical waste. The primary reaction involves a nucleophilic attack on the carbonyl carbon by a basic solution.
The overall reaction using a base like sodium hydroxide (NaOH) is:
C₆H₉COCl + 2NaOH → C₆H₉COONa + NaCl + H₂O (this compound + Sodium Hydroxide → Sodium 1-cyclohexenecarboxylate + Sodium Chloride + Water)
This process must be performed slowly and with cooling to manage the exothermic nature of the reaction and prevent dangerous splashing or the release of a large volume of HCl gas.[9][10]
Pre-Disposal Protocol: A System of Self-Validation
Before beginning the neutralization process, a systematic check of equipment and materials is essential. This preparation phase is the first line of defense against incidents.
Personal Protective Equipment (PPE) & Engineering Controls
Proper PPE is non-negotiable. The corrosive nature of both the reagent and its byproducts requires robust protection.[11][12]
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and fumes. Standard safety glasses are insufficient.[3][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, which can cause severe chemical burns.[12] Always inspect gloves for integrity before use.[13] |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and contamination of personal clothing.[3] |
| Engineering Control | Certified Chemical Fume Hood. | Essential for preventing the inhalation of corrosive vapors and HCl gas produced during neutralization.[9][11] |
Required Materials
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or flask (volume at least 5x the final solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container
Step-by-Step Neutralization & Disposal Workflow
This protocol is designed to ensure a controlled and safe reaction. Haste is the enemy of safety; execute each step deliberately.
Caption: Workflow for the safe neutralization of this compound.
Experimental Protocol
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker. Sodium bicarbonate is generally preferred as it is less basic and reacts more gently.[9] Place the beaker in an ice bath on a magnetic stir plate and begin stirring.
-
Slow Addition of this compound: Using a pipette or dropping funnel, add the this compound dropwise to the cold, vigorously stirring basic solution. The slow addition rate is critical to control the exothermic reaction and prevent excessive foaming from the evolution of CO₂ gas.[9][10]
-
Monitor and Control: Observe the reaction closely. If the temperature rises significantly or foaming becomes excessive, stop the addition immediately and allow the reaction to subside before continuing.
-
Complete the Reaction: After all the chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes. Then, remove the ice bath and let the solution slowly warm to room temperature while continuing to stir for another 1-2 hours to ensure the reaction is complete.
-
Final pH Adjustment: Check the pH of the solution using pH paper or a meter. The ideal pH should be in the neutral range (approximately 6-9). If the solution is still acidic, add more sodium bicarbonate. If it is too basic, carefully add a dilute acid like citric acid.
-
Waste Collection: Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound solution" and list the final components (water, sodium 1-cyclohexenecarboxylate, sodium chloride).
-
Final Disposal: Adhere to your institution's and local regulatory guidelines for the disposal of aqueous chemical waste.[14] Do not pour the neutralized solution down the drain unless explicitly permitted by your Environmental Health and Safety (EHS) department and local authorities.[9][15]
Spill Management
In the event of a small spill, immediate and correct action can prevent a more serious incident.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS department immediately.[9]
-
Contain the Spill: For small spills inside a fume hood, contain the liquid with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use water or combustible materials like paper towels.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated, labeled container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by a water rinse.
Regulatory Compliance and Trustworthiness
The entire disposal process is governed by regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Your institution's EHS office is your primary resource for ensuring compliance with these regulations, from waste container labeling to final pickup by a certified hazardous waste transporter.[14][16] Following this detailed protocol ensures you are not only prioritizing safety but also upholding the principles of responsible chemical stewardship.
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Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Mastering the Handling of 1-Cyclohexenecarbonyl Chloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, acyl chlorides, such as 1-Cyclohexenecarbonyl chloride (CAS No. 36278-22-5), are powerful intermediates. However, their utility is matched by their hazardous nature. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound, like its close analog cyclohexanecarbonyl chloride, is classified as a corrosive substance.[1][2][3] The primary hazard stems from its reactivity, particularly with water and other nucleophiles. Upon contact with moisture, it readily hydrolyzes to form cyclohexenecarboxylic acid and hydrochloric acid, the latter of which is highly corrosive.[4] This reactivity is the root cause of its severe effects on human tissue.
Key Hazards:
-
Severe Skin Burns and Eye Damage: Direct contact can cause immediate and severe burns to the skin and can lead to permanent eye damage.[2][3]
-
Respiratory Irritation: Inhalation of its vapors can cause irritation and potential damage to the respiratory tract.[5]
-
Harmful if Swallowed: Ingestion can cause severe damage to the gastrointestinal tract.[3][6]
Due to these hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation but a critical necessity.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is your primary defense against the hazards of this compound. This strategy involves more than just wearing gloves; it requires a systematic approach to protect all potential routes of exposure.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place. These are designed to minimize exposure by controlling the hazard at its source.
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[4][7]
-
Emergency Eyewash and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any area where this chemical is handled.[7][8][9]
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Material/Type Specification | Rationale |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene (double-gloving recommended) | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[10][11] |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 compliant goggles; full-face shield | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[6][11][12] |
| Body | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects against splashes and is resistant to fire.[6] |
| Respiratory | NIOSH-approved Respirator (if needed) | Air-purifying respirator with an appropriate acid gas cartridge | Required if there is a risk of exceeding exposure limits or if ventilation is inadequate.[7][10][12] |
Glove Selection and Use:
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict, step-by-step procedure is paramount for ensuring safety. The following workflow outlines the critical stages of handling this compound.
Pre-Operational Checklist
-
Verify Engineering Controls: Confirm that the fume hood is operational and that the eyewash station and safety shower are unobstructed.
-
Assemble all necessary materials: Have all reagents, glassware, and quenching solutions prepared and within the fume hood before handling the acyl chloride.
-
Don appropriate PPE: Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit.
Handling and Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Spill: For small spills, absorb with an inert, dry material and place in an appropriate waste disposal container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal: A Responsible Conclusion
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Quenching: Unused or residual this compound should be slowly added to a stirred, cold solution of sodium bicarbonate or a similar weak base to neutralize it before disposal. This should be done in a fume hood.
-
Waste Containers: All waste, including quenched material and contaminated consumables (gloves, paper towels, etc.), must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[7]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2] Never pour corrosive chemicals down the drain.[7]
By understanding the hazards, implementing a comprehensive PPE strategy, adhering to strict handling procedures, and responsibly managing waste, you can confidently and safely utilize this compound in your research endeavors. This commitment to safety not only protects you and your colleagues but also upholds the principles of responsible scientific practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
